molecular formula C12H8ClNO2 B1629469 6-(3-Chlorophenyl)nicotinic acid CAS No. 887976-19-4

6-(3-Chlorophenyl)nicotinic acid

Cat. No.: B1629469
CAS No.: 887976-19-4
M. Wt: 233.65 g/mol
InChI Key: NWBCIKJWYVAJLJ-UHFFFAOYSA-N
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Description

6-(3-Chlorophenyl)nicotinic acid (CAS 887976-19-4) is a high-value chemical intermediate in organic synthesis and pharmaceutical research. This compound belongs to the class of substituted nicotinic acids, which are structurally related to niacin (vitamin B3), an essential nutrient and known modulator of lipid metabolism . The strategic incorporation of a 3-chlorophenyl substituent on the nicotinic acid scaffold creates a versatile building block for developing novel bioactive molecules, particularly in medicinal chemistry. The core structure of nicotinic acid is a precursor to vital cofactors nicotinamide adenine dinucleotide (NAD) and NAD phosphate (NADP), which are involved in numerous cellular processes, including DNA repair and redox reactions . Researchers are interested in derivatives like this compound to explore structure-activity relationships and develop new compounds with potential pharmacological activity. Its molecular formula is C₁₂H₈ClNO₂, with a molecular weight of 233.65 . Key Specifications: • CAS Number: 887976-19-4 • Molecular Formula: C₁₂H₈ClNO₂ • Molecular Weight: 233.65 g/mol • Purity: ≥ 95% - 98% • Storage: Sealed in dry conditions, 2-8°C This product is provided For Research Use Only (RUO) . It is not intended for diagnostic or therapeutic applications, nor for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-(3-chlorophenyl)pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8ClNO2/c13-10-3-1-2-8(6-10)11-5-4-9(7-14-11)12(15)16/h1-7H,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWBCIKJWYVAJLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=NC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30647028
Record name 6-(3-Chlorophenyl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30647028
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

887976-19-4
Record name 6-(3-Chlorophenyl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30647028
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 6-(3-Chlorophenyl)nicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 6-Aryl-Nicotinic Acid Scaffolds

6-Aryl-nicotinic acid derivatives represent a class of compounds with significant interest in medicinal chemistry and drug discovery. The pyridine ring, a common motif in pharmaceuticals, coupled with a substituted aryl group at the 6-position, creates a scaffold that can be readily modified to optimize pharmacological activity. 6-(3-Chlorophenyl)nicotinic acid, in particular, serves as a key intermediate for the synthesis of a range of biologically active molecules. The presence of the chlorine atom on the phenyl ring provides a handle for further functionalization and can influence the electronic and lipophilic properties of the molecule, which are critical for its interaction with biological targets. This guide provides a comprehensive overview of the most viable synthetic pathways for the preparation of this compound, with a focus on practical, field-proven methodologies suitable for a research and drug development setting.

Strategic Approaches to the Synthesis of this compound

The synthesis of this compound primarily revolves around the formation of the C-C bond between the pyridine and chlorophenyl rings. Modern organometallic cross-coupling reactions are the most efficient and versatile methods to achieve this transformation. This guide will focus on two of the most powerful and widely used of these reactions: the Suzuki-Miyaura coupling and the Negishi coupling. Additionally, an alternative, albeit more challenging, pathway commencing from pyridine-2,6-dicarboxylic acid will be discussed.

Pathway 1: The Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound (typically a boronic acid) and an organic halide.[1] It is one of the most widely used C-C bond-forming reactions due to its mild reaction conditions, high functional group tolerance, and the commercial availability and low toxicity of boronic acids.[2] For the synthesis of this compound, this pathway involves the coupling of a 6-halonicotinic acid derivative with 3-chlorophenylboronic acid. 6-Chloronicotinic acid is a readily available starting material, making this a convergent and efficient route.

Reaction Scheme:

Suzuki_Miyaura_Coupling reactant1 6-Chloronicotinic Acid product This compound reactant1->product Suzuki-Miyaura Coupling reactant2 3-Chlorophenylboronic Acid reactant2->product catalyst Pd Catalyst Ligand Base catalyst->product Negishi_Coupling reactant1 6-Chloronicotinic Acid product This compound reactant1->product Negishi Coupling reactant2 (3-Chlorophenyl)zinc Chloride reactant2->product catalyst Pd or Ni Catalyst Ligand catalyst->product Dicarboxylic_Acid_Route start Pyridine-2,6-dicarboxylic Acid intermediate1 Activated Intermediate (e.g., acid chloride or ester) start->intermediate1 Activation intermediate2 6-Aryl-pyridine-2,6-dicarboxylic acid derivative intermediate1->intermediate2 Selective Arylation product This compound intermediate2->product Decarboxylation

References

Unraveling the Enigma of CAS Number 887976-19-4: A Case of Undisclosed Identity

Author: BenchChem Technical Support Team. Date: January 2026

Researchers, scientists, and drug development professionals often rely on the Chemical Abstracts Service (CAS) registry number as a unique and unambiguous identifier for chemical substances. However, an exhaustive search for information pertaining to CAS number 887976-19-4 reveals a significant challenge: the absence of this identifier in publicly accessible chemical databases and scientific literature.

This lack of information prevents the creation of an in-depth technical guide as requested. The standard repositories for chemical structures, properties, and biological activities, including major chemical supplier catalogs and scientific search engines, do not yield any results for this specific CAS number.

Several possibilities could explain this situation:

  • Typographical Error: The provided CAS number may contain a typographical error. A single digit being incorrect can lead to a failed search. It is recommended to double-check the number for accuracy.

  • Proprietary Nature: The compound associated with this CAS number might be a proprietary substance under active development by a pharmaceutical, agrochemical, or specialty chemical company. In such cases, information is often kept confidential until patent applications are published or the product is commercialized.

  • Recent Assignment: The CAS number may have been very recently assigned, and the information has not yet been propagated to public databases. There is often a delay between the assignment of a CAS number and its appearance in public-facing resources.

  • Internal or Experimental Designation: The number could be an internal tracking number for a research institution or company that has not been submitted for official CAS registration.

  • Withdrawn or Invalid Number: In rare cases, a CAS number may be withdrawn or deemed invalid after its initial assignment.

Without a valid and publicly recognized chemical entity to analyze, it is impossible to provide the requested technical guide on its properties, structure, mechanism of action, or any associated experimental protocols.

Recommendations for Proceeding:

  • Verify the CAS Number: The first and most critical step is to confirm the accuracy of the CAS number 887976-19-4.

  • Consult the Original Source: If the CAS number was obtained from a publication, patent, or internal document, consulting the original source may provide additional context or a chemical name/structure that can be used for further searching.

  • Alternative Identifiers: If available, other identifiers such as an IUPAC name, SMILES string, or InChI key associated with the compound of interest would enable a new and potentially successful search.

Once a verifiable chemical identity is established, a comprehensive technical guide can be developed, adhering to the rigorous standards of scientific integrity, detailed data presentation, and clear visualization of experimental workflows and biological pathways.

Introduction: The Nicotinic Acid Scaffold as a Privileged Structure in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Biological Activity of Substituted Nicotinic Acid Derivatives

Nicotinic acid, also known as niacin or Vitamin B3, is a fundamental water-soluble vitamin essential for human health.[1][2] Its primary biological role is to serve as a precursor for the synthesis of the coenzymes nicotinamide adenine dinucleotide (NAD) and nicotinamide adenine dinucleotide phosphate (NADP).[1][2][3] These coenzymes are indispensable, participating in over 400 redox reactions critical for cellular respiration, energy production, anabolic metabolism, and DNA repair.[2][3]

Beyond its nutritional importance, the pyridine-3-carboxylic acid core of nicotinic acid has emerged as a "privileged scaffold" in medicinal chemistry. Its rigid, planar structure and versatile chemical handles allow for systematic modifications, leading to a diverse array of derivatives with a broad spectrum of pharmacological activities.[4][5] Researchers have successfully synthesized and investigated numerous substituted nicotinic acid derivatives, uncovering potent antimicrobial, anti-inflammatory, anticancer, and enzyme-inhibitory properties.[5][6][7][8]

This technical guide offers a comprehensive exploration of the biological activities of these derivatives, intended for researchers, scientists, and drug development professionals. It delves into the structure-activity relationships (SAR), mechanisms of action, and the key experimental methodologies used to validate these promising compounds.

I. Antimicrobial Activity: A New Frontier Against Drug Resistance

The rise of multidrug-resistant (MDR) pathogens necessitates the discovery of novel antimicrobial agents. Nicotinic acid derivatives have shown significant promise in this area, with specific substitutions yielding compounds with potent activity against both bacteria and fungi.[8][9][10]

Structure-Activity Relationship (SAR) Insights

Research into nicotinic acid-derived acylhydrazones and their cyclized 1,3,4-oxadiazoline counterparts provides a clear example of how structural modifications dictate antimicrobial specificity and potency.[11]

  • Acylhydrazones vs. 1,3,4-Oxadiazolines: Studies consistently show that nicotinic acid-derived acylhydrazones are generally more active against Gram-positive bacteria than the corresponding 1,3,4-oxadiazoline derivatives.[11] Conversely, the 1,3,4-oxadiazoline scaffold can confer enhanced activity against fungal strains like Candida albicans.[11] This suggests that the flexibility and hydrogen-bonding capabilities of the acylhydrazone linker are crucial for antibacterial action, while the more rigid oxadiazoline ring may favor interactions with fungal targets.

  • Impact of Key Substituents: The nature of the substituent plays a paramount role. For instance, derivatives bearing a 5-nitrofuran moiety exhibit exceptionally high activity, particularly against Gram-positive bacteria such as Staphylococcus epidermidis and methicillin-resistant Staphylococcus aureus (MRSA).[11] This potent activity is likely due to the nitro group, which can be metabolically reduced within bacterial cells to generate cytotoxic radical species.

Quantitative Antimicrobial Efficacy

The effectiveness of these derivatives is quantified by their Minimum Inhibitory Concentration (MIC), the lowest concentration that prevents visible microbial growth.

Compound ClassSubstituentTarget OrganismMIC (µg/mL)Reference
Acylhydrazone5-nitrofuranStaphylococcus epidermidis1.95[11]
Acylhydrazone5-nitrofuranStaphylococcus aureus (MRSA)7.81[11]
Acylhydrazone2-hydroxy-3,5-diiodophenylStaphylococcus aureus7.81 - 15.62[11]
1,3,4-Oxadiazoline5-nitrofuranBacillus subtilis7.81[11]
1,3,4-Oxadiazoline5-nitrofuranCandida albicans15.62[11]

II. Anti-inflammatory Activity: Modulating the Immune Response

Chronic inflammation is a key pathological driver of numerous diseases, including atherosclerosis, arthritis, and cardiovascular disorders.[12] Nicotinic acid itself exerts anti-inflammatory effects, and its derivatives have been engineered to be potent modulators of inflammatory pathways, often with improved safety profiles compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs).[13][14]

Mechanism of Action: GPR109A and NF-κB Signaling

The primary anti-inflammatory mechanism of nicotinic acid is mediated through the G protein-coupled receptor GPR109A (also known as HCA₂), which is highly expressed on immune cells like monocytes and macrophages, as well as on adipocytes.[15][16][17]

Activation of GPR109A by nicotinic acid derivatives initiates a signaling cascade that ultimately inhibits the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway.[16][18] NF-κB is a master regulator of inflammation, controlling the expression of numerous pro-inflammatory cytokines, chemokines, and enzymes. By suppressing the phosphorylation of key intermediates like IKKβ and IκBα, these derivatives prevent the translocation of the p65 subunit of NF-κB to the nucleus, thereby downregulating the transcription of inflammatory genes.[16]

This mechanism leads to a significant reduction in the secretion of pro-inflammatory mediators, including:

  • Tumor Necrosis Factor-alpha (TNF-α)[16]

  • Interleukin-6 (IL-6)[13][16]

  • Monocyte Chemoattractant Protein-1 (MCP-1)[15][16]

  • Cyclooxygenase-2 (COX-2)[13][19]

GPR109A_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GPR109A GPR109A Receptor IKK_complex IKKβ / IκBα / NF-κB (Inactive Complex) GPR109A->IKK_complex Inhibits Phosphorylation IKK_p p-IKKβ IkB_p p-IκBα (Ub) NFkB_active NF-κB (p65/p50) (Active) NFkB_nuc NF-κB (p65/p50) NFkB_active->NFkB_nuc Translocation DNA DNA NFkB_nuc->DNA Binds Promoter Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) DNA->Genes Induces Transcription Inflammation Inflammation (Reduced) Genes->Inflammation Leads to NA_deriv Nicotinic Acid Derivative NA_deriv->GPR109A Binds & Activates Drug_Discovery_Workflow A Synthesis of Substituted Nicotinic Acid Derivatives B In Vitro Primary Screening A->B C Antimicrobial Assays (e.g., MIC Determination) B->C D Anticancer Assays (e.g., MTT / Cell Viability) B->D E Anti-inflammatory Assays (e.g., COX-2 Inhibition, Cytokine Release) B->E F Hit Identification & SAR Analysis C->F D->F E->F G Lead Optimization F->G G->A Iterative Synthesis H In Vivo Validation (Animal Models) G->H I Preclinical Development H->I

References

A Comprehensive Technical Guide to the Structural Analysis and Characterization of 6-(3-Chlorophenyl)nicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Rigorous Structural Elucidation

In the landscape of modern drug discovery and development, the precise characterization of novel chemical entities is not merely a procedural step but the bedrock of all subsequent research. 6-(3-Chlorophenyl)nicotinic acid, a substituted pyridine derivative, belongs to a class of compounds with significant pharmacological interest. Nicotinic acid (Niacin or Vitamin B3) and its derivatives are integral to numerous biological processes and are used in treating conditions like dyslipidemia.[1][2][3] The introduction of a 3-chlorophenyl substituent at the 6-position of the nicotinic acid core creates a unique molecule with distinct physicochemical properties that necessitate a multi-faceted analytical approach for unambiguous structural confirmation.

This guide provides an in-depth, experience-driven framework for the comprehensive structural analysis of this compound (CAS No: 887976-19-4).[4][5] We will move beyond rote protocols to explore the causality behind methodological choices, ensuring a self-validating system of characterization. The integration of orthogonal analytical techniques—Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Single-Crystal X-ray Crystallography—is presented as the gold standard for generating a complete and irrefutable structural dossier.

Conceptual Framework for Analysis

The structural verification of a molecule like this compound relies on a synergistic analytical workflow. Each technique provides a unique piece of the structural puzzle, and their collective data provides a powerful cross-validation mechanism.

G cluster_0 Primary Structure Elucidation cluster_1 Functional Group & Bonding Confirmation cluster_2 Definitive 3D Structure NMR NMR Spectroscopy (¹H, ¹³C, 2D) 'Atom Connectivity' FTIR FT-IR Spectroscopy 'Functional Groups' NMR->FTIR Cross-Validation XRAY X-ray Crystallography 'Spatial Arrangement & Stereochemistry' NMR->XRAY Requires Purified Crystalline Sample MS Mass Spectrometry (LC-MS) 'Molecular Weight & Formula' MS->FTIR Cross-Validation MS->XRAY Requires Purified Crystalline Sample FTIR->XRAY Requires Purified Crystalline Sample Conclusion Complete Structural Dossier XRAY->Conclusion Final Confirmation Molecule Target Molecule: This compound Molecule->NMR Sample Analysis Molecule->MS Sample Analysis Molecule->FTIR Sample Analysis

Caption: Integrated workflow for comprehensive molecular characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Atomic Framework

NMR spectroscopy is the most powerful technique for elucidating the precise structure of an organic molecule in solution. It provides detailed information about the chemical environment, connectivity, and spatial relationships of magnetically active nuclei, primarily ¹H and ¹³C.

Expertise & Causality: For a molecule with multiple aromatic protons, such as this compound, both 1D (¹H, ¹³C) and 2D (e.g., COSY, HSQC) experiments are crucial. The electronegative nitrogen atom in the pyridine ring and the chlorine atom on the phenyl ring induce predictable deshielding effects, causing downfield shifts in the resonances of nearby nuclei.[6] The choice of a deuterated polar aprotic solvent like DMSO-d₆ is strategic; it readily dissolves the carboxylic acid and allows for the observation of the acidic proton, which would otherwise undergo rapid exchange in protic solvents like D₂O or CD₃OD.[7][8]

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation: Dissolve ~5-10 mg of this compound in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire data over a spectral width of at least 16 ppm.

    • Employ a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

    • Reference the spectrum to the residual solvent peak of DMSO-d₆ (δ ≈ 2.50 ppm).

  • ¹³C NMR Acquisition:

    • Acquire data using a proton-decoupled pulse sequence.

    • Use a wider spectral width (e.g., 0-200 ppm).

    • A greater number of scans will be required due to the lower natural abundance of ¹³C.

    • Reference the spectrum to the solvent peak (δ ≈ 39.52 ppm).

Anticipated Spectral Data

The structure of this compound suggests a distinct set of signals. The carboxylic acid proton will appear as a very broad singlet at a low field (>12 ppm). The aromatic region (7.5-9.0 ppm) will contain seven distinct proton signals corresponding to the two aromatic rings.

Predicted ¹H NMR Data (in DMSO-d₆) Predicted ¹³C NMR Data (in DMSO-d₆)
Chemical Shift (δ, ppm) Assignment
> 12.0 (s, br, 1H)-COOH
~8.9-9.1 (d, 1H)Pyridine H-2
~8.2-8.4 (dd, 1H)Pyridine H-4
~7.9-8.1 (d, 1H)Pyridine H-5
~8.1-8.2 (t, 1H)Phenyl H-2'
~7.9-8.0 (d, 1H)Phenyl H-6'
~7.5-7.7 (m, 2H)Phenyl H-4', H-5'

(Note: These are predicted values. Actual spectra must be acquired for confirmation. Multiplicities: s=singlet, d=doublet, t=triplet, m=multiplet, br=broad).

Mass Spectrometry (MS): Unveiling Molecular Mass and Composition

Mass spectrometry is an indispensable tool for determining the molecular weight of a compound and providing evidence for its elemental composition. When coupled with a separation technique like liquid chromatography (LC-MS), it offers high sensitivity and specificity.[9]

Expertise & Causality: Electrospray ionization (ESI) is the preferred method for a polar, ionizable molecule like this compound, as it allows for gentle ionization, typically producing the protonated molecule [M+H]⁺ in positive ion mode or the deprotonated molecule [M-H]⁻ in negative ion mode.[10][11] A key diagnostic feature will be the isotopic signature of chlorine. The natural abundance of ³⁵Cl and ³⁷Cl is approximately 3:1, which will result in two prominent peaks in the mass spectrum separated by two mass units (M and M+2) with a corresponding ~3:1 intensity ratio, providing definitive evidence for the presence of a single chlorine atom.

Experimental Protocol: LC-MS
  • Sample Preparation: Prepare a dilute solution (~10 µg/mL) of the compound in a suitable solvent like methanol or acetonitrile/water.

  • LC System:

    • Column: Use a reverse-phase C18 column (e.g., 100 mm x 2.1 mm, 3.5 µm).

    • Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B). Formic acid aids in protonation for positive ion mode analysis.

    • Flow Rate: 0.2-0.4 mL/min.

  • MS System (Triple Quadrupole or TOF):

    • Ionization Mode: ESI, positive and negative.

    • Scan Range: m/z 50-500.

    • Data Acquisition: Monitor for the expected molecular ions and their isotopic patterns. Perform fragmentation (MS/MS) on the parent ion to aid in structural confirmation.[10]

G cluster_workflow LC-MS Analysis Workflow cluster_data Expected Output A Sample Injection B LC Separation (C18 Column) A->B C Electrospray Ionization (ESI) B->C D Mass Analyzer (Quadrupole/TOF) C->D E Detector D->E F Data System E->F G Molecular Ion Peak [M+H]⁺ or [M-H]⁻ F->G Provides H Chlorine Isotope Pattern (M and M+2, ~3:1 ratio) F->H Provides I Fragmentation Data (MS/MS) F->I Provides

Caption: A typical workflow for LC-MS based molecular weight determination.

Anticipated Mass Data

The molecular formula C₁₂H₈ClNO₂ gives a calculated monoisotopic mass.

Parameter Expected Value (m/z) Rationale
Molecular Formula C₁₂H₈ClNO₂-
Monoisotopic Mass 233.0243Calculated for C₁₂H₈³⁵ClNO₂
[M+H]⁺ (³⁵Cl) 234.0322Protonated molecule
[M+H]⁺ (³⁷Cl) 236.0292Isotopic peak
[M-H]⁻ (³⁵Cl) 232.0165Deprotonated molecule
[M-H]⁻ (³⁷Cl) 234.0136Isotopic peak
Key Fragment 188.0398Loss of COOH group (-45 Da) from [M+H]⁺

Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Functional Groups

FT-IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which corresponds to specific vibrational modes of chemical bonds.

Expertise & Causality: For this compound, the most telling feature will be the characteristic absorptions of the carboxylic acid group. Due to strong intermolecular hydrogen bonding in the solid state, which forms a dimeric structure, the O-H stretching vibration appears as an exceptionally broad band, often spanning from 2500 to 3300 cm⁻¹.[12][13][14] This broadness is a hallmark of carboxylic acids and distinguishes them from the sharper O-H stretch of alcohols. The carbonyl (C=O) stretch will be a strong, sharp peak, and its position can be influenced by conjugation with the pyridine ring.[13]

Experimental Protocol: Attenuated Total Reflectance (ATR) or KBr Pellet
  • Sample Preparation (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

  • Sample Preparation (KBr): Grind a small amount of sample (~1 mg) with ~100 mg of dry potassium bromide (KBr). Press the mixture into a thin, transparent pellet using a hydraulic press.

  • Data Acquisition:

    • Collect a background spectrum of the empty accessory (ATR) or a pure KBr pellet.

    • Collect the sample spectrum over the range of 4000-400 cm⁻¹.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Anticipated Vibrational Frequencies
Vibrational Mode Expected Wavenumber (cm⁻¹) Appearance
O-H Stretch (Carboxylic Acid Dimer)2500 - 3300Very Broad
Aromatic C-H Stretch3000 - 3100Sharp, Medium
C=O Stretch (Carbonyl)1690 - 1730Strong, Sharp
Aromatic C=C Stretch1450 - 1600Multiple, Medium-Strong
C-O Stretch1210 - 1320Strong
O-H Bend910 - 950Broad, Medium
C-Cl Stretch680 - 840Medium-Strong

Single-Crystal X-ray Crystallography: The Definitive Structure

While spectroscopic methods provide powerful evidence, single-crystal X-ray crystallography offers the only direct, unambiguous determination of the three-dimensional atomic arrangement of a molecule in the solid state.[15] It provides precise bond lengths, bond angles, and details of intermolecular interactions.

Expertise & Causality: The primary challenge for this technique is not the analysis itself, but obtaining a single, high-quality crystal suitable for diffraction. This often requires screening various solvents and crystallization conditions (e.g., slow evaporation, vapor diffusion). The resulting structure will definitively confirm the connectivity inferred from NMR, the planarity of the aromatic rings, and the conformation of the molecule. Crucially, it will reveal how the molecules pack in the crystal lattice, likely showcasing the hydrogen-bonded carboxylic acid dimers predicted by FT-IR.[16][17]

Experimental Protocol: X-ray Diffraction
  • Crystallization: Grow single crystals of the compound. A common starting point is slow evaporation from a solvent system in which the compound has moderate solubility (e.g., ethanol/water, acetone).

  • Crystal Mounting: Select a well-formed, defect-free crystal and mount it on a goniometer head.

  • Data Collection:

    • Place the crystal in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion.

    • Use a single-crystal X-ray diffractometer with a monochromatic X-ray source (e.g., Mo Kα).

    • Collect a series of diffraction images as the crystal is rotated.

  • Structure Solution and Refinement:

    • Process the diffraction data to determine unit cell parameters and the space group.

    • Solve the structure using direct methods or Patterson methods to find the initial atomic positions.

    • Refine the structural model against the experimental data to obtain the final, precise atomic coordinates.

G cluster_info Obtained Information A Purified Compound B Crystal Growth (Screening Solvents) A->B C Select & Mount Single Crystal B->C D X-ray Diffraction Data Collection C->D E Structure Solution (Direct Methods) D->E F Structural Refinement E->F G Final Structure (CIF File) F->G H Bond Lengths Bond Angles Torsion Angles G->H Provides I Unit Cell & Space Group G->I Provides J Intermolecular Interactions (e.g., H-Bonding) G->J Provides

Caption: Standard workflow for single-crystal X-ray structure determination.

Conclusion: A Self-Validating Analytical Dossier

The structural characterization of this compound is achieved not by a single technique but by the convergence of evidence from multiple, orthogonal analytical methods. NMR spectroscopy defines the atomic connectivity. Mass spectrometry confirms the molecular weight and elemental composition, with the chlorine isotope pattern serving as a crucial internal validation. FT-IR spectroscopy verifies the presence of key functional groups and provides insight into intermolecular interactions. Finally, X-ray crystallography delivers the definitive, high-resolution three-dimensional structure, validating the inferences drawn from all other spectroscopic data. This comprehensive approach ensures the highest level of scientific integrity and provides a trustworthy structural foundation for any further research or development involving this compound.

References

An In-depth Technical Guide to the Synthesis of 6-Phenylnicotinic Acids

Author: BenchChem Technical Support Team. Date: January 2026

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Abstract

6-Phenylnicotinic acid and its derivatives are pivotal structural motifs in medicinal chemistry, exhibiting a wide array of biological activities.[1] The strategic synthesis of these compounds is, therefore, of paramount importance for the development of novel therapeutics. This technical guide provides a comprehensive overview of the primary synthetic routes to 6-phenylnicotinic acids, designed for researchers, scientists, and drug development professionals. We will delve into the core synthetic strategies, critically evaluate the starting materials, and provide detailed mechanistic insights and experimental protocols. The guide emphasizes the causality behind experimental choices, ensuring a deep, actionable understanding for the practicing chemist.

Introduction: The Significance of the 6-Phenylnicotinic Acid Scaffold

The pyridine ring is a cornerstone of many pharmaceuticals and biologically active compounds.[2][3] When substituted with a phenyl group at the 6-position and a carboxylic acid at the 3-position, the resulting 6-phenylnicotinic acid scaffold (also known as 6-phenylpyridine-3-carboxylic acid)[4] offers a unique combination of steric and electronic properties. This arrangement allows for diverse interactions with biological targets, making it a privileged scaffold in drug discovery. The development of efficient and versatile synthetic methodologies to access this core structure is crucial for expanding the chemical space available for pharmacological investigation.[1][5]

This guide will focus on two principal approaches for the synthesis of 6-phenylnicotinic acids:

  • De Novo Synthesis: Building the pyridine ring from acyclic precursors.

  • Post-Modification of a Pre-formed Pyridine Ring: Introducing the phenyl group onto a pre-existing nicotinic acid derivative.

De Novo Synthesis Strategies: Constructing the Pyridine Core

The de novo synthesis of the pyridine ring offers a powerful and convergent approach to highly substituted 6-phenylnicotinic acids. Several named reactions are particularly well-suited for this purpose.

The Kröhnke Pyridine Synthesis

The Kröhnke pyridine synthesis is a classic and highly effective method for preparing 2,4,6-trisubstituted pyridines.[2][3][6] It involves the reaction of an α-pyridinium methyl ketone salt with an α,β-unsaturated carbonyl compound in the presence of a nitrogen source, typically ammonium acetate.[3][7]

Core Principle: This reaction constructs the pyridine ring through a Michael addition followed by a series of condensation and cyclization reactions.[2][7]

Starting Materials for 6-Phenylnicotinic Acid Derivatives:

  • α-Pyridinium Methyl Ketone Salt: To introduce the phenyl group at the 6-position, the starting ketone would be an acetophenone derivative. For example, N-phenacylpyridinium bromide.

  • α,β-Unsaturated Carbonyl Compound: To incorporate the carboxylic acid (or a precursor) at the 3-position, a suitable Michael acceptor is required. A common choice is an acrylic acid ester derivative.

  • Nitrogen Source: Ammonium acetate is the most frequently used source of the ring nitrogen atom.

Mechanistic Rationale:

  • Ylide Formation: The α-pyridinium methyl ketone salt is deprotonated to form a pyridinium ylide.

  • Michael Addition: The ylide acts as a nucleophile and adds to the α,β-unsaturated carbonyl compound.

  • Cyclization and Aromatization: The resulting 1,5-dicarbonyl intermediate undergoes condensation with ammonia (from ammonium acetate), followed by cyclization and dehydration to form the aromatic pyridine ring.[2]

Experimental Protocol: Synthesis of Ethyl 2,6-diphenylnicotinate via Kröhnke Synthesis

This protocol is a representative example of the Kröhnke synthesis adapted for a 6-phenylnicotinic acid derivative.

Step 1: Preparation of N-Phenacylpyridinium Bromide

  • Dissolve 2-bromoacetophenone in a minimal amount of acetone.

  • Add pyridine dropwise with stirring at room temperature.

  • Stir the reaction mixture for 1-2 hours.

  • Collect the resulting precipitate by vacuum filtration and wash with cold acetone.[3]

  • Dry the solid under vacuum to yield N-phenacylpyridinium bromide.

Step 2: Pyridine Ring Formation

  • In a round-bottom flask, combine N-phenacylpyridinium bromide (1 equiv.), ethyl benzoylacetate (1 equiv.), and ammonium acetate (10 equiv.).

  • Add glacial acetic acid as the solvent.

  • Heat the mixture to reflux (around 120°C) for 4-6 hours, monitoring by TLC.[3]

  • After cooling, pour the reaction mixture into ice water to precipitate the product.

  • Collect the solid by vacuum filtration, wash with water, and then a small amount of cold ethanol.[3]

  • Recrystallize from a suitable solvent (e.g., ethanol) to obtain pure ethyl 2,6-diphenylnicotinate.

The Bohlmann-Rahtz Pyridine Synthesis

The Bohlmann-Rahtz synthesis provides a two-step route to substituted pyridines from enamines and ethynylketones.[8][9] This method is particularly useful for generating 2,3,6-trisubstituted pyridines.[8][9][10]

Core Principle: The synthesis proceeds through the condensation of an enamine with an ethynylketone to form an aminodiene intermediate, which then undergoes a heat-induced cyclodehydration.[8][9]

Starting Materials for 6-Phenylnicotinic Acid Derivatives:

  • Enamine: An enamine derived from a β-ketoester is a suitable precursor for the nicotinic acid moiety. For instance, ethyl 3-aminocrotonate.

  • Ethynylketone: To introduce the phenyl group at the 6-position, a phenyl-substituted ethynylketone is required, such as 1-phenylprop-2-yn-1-one.

Causality in Experimental Design:

A significant drawback of the traditional Bohlmann-Rahtz synthesis is the high temperature required for the cyclodehydration step.[8] However, modifications using acid catalysis (e.g., acetic acid or Amberlyst 15 ion-exchange resin) can significantly lower the reaction temperature and allow for a one-pot procedure.[10][11]

Workflow Diagram: Bohlmann-Rahtz Synthesis

Bohlmann_Rahtz Start Starting Materials Enamine Enamine (e.g., Ethyl 3-aminocrotonate) Start->Enamine Ynone Ethynylketone (e.g., Phenylpropynone) Start->Ynone Intermediate Aminodiene Intermediate Enamine->Intermediate Michael Addition Ynone->Intermediate Product 6-Phenylnicotinic Acid Ester Intermediate->Product Heat/Acid Cyclodehydration

Caption: General workflow of the Bohlmann-Rahtz pyridine synthesis.

Hantzsch Pyridine Synthesis

While the classical Hantzsch synthesis typically yields symmetrical 1,4-dihydropyridines which are then oxidized, modifications of this multi-component reaction can be adapted for the synthesis of nicotinic acid derivatives.[12][13][14]

Core Principle: This reaction involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia.[14][15]

Starting Materials for 6-Phenylnicotinic Acid Derivatives:

  • Aldehyde: A phenyl-substituted aldehyde, such as benzaldehyde.

  • β-Ketoester: A β-ketoester like ethyl acetoacetate.

  • Nitrogen Source: Ammonia or ammonium acetate.

Key Consideration: The initial product is a dihydropyridine that requires a subsequent oxidation step to yield the aromatic nicotinic acid derivative.[14]

Post-Modification Strategies: Functionalization of the Pyridine Ring

An alternative and highly versatile approach involves the introduction of the phenyl group onto a pre-functionalized nicotinic acid core. Palladium-catalyzed cross-coupling reactions are the cornerstone of this strategy.[16]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful C-C bond-forming reaction between an organoboron compound and an organohalide, catalyzed by a palladium complex.[17] It is widely used for the synthesis of biaryls and is well-suited for preparing 6-phenylnicotinic acids.[16]

Core Principle: This reaction involves the cross-coupling of a phenylboronic acid with a halogenated nicotinic acid derivative.[17][18]

Starting Materials:

  • Halogenated Nicotinic Acid Derivative: 6-Chloronicotinic acid or 6-bromonicotinic acid (or their corresponding esters) are common starting points.

  • Organoboron Reagent: Phenylboronic acid or its esters.

  • Palladium Catalyst: A variety of Pd(0) or Pd(II) precursors can be used, often in combination with phosphine ligands.[19]

  • Base: A base such as sodium carbonate, potassium carbonate, or cesium carbonate is required to activate the boronic acid.[19][20]

Mechanistic Cycle of Suzuki-Miyaura Coupling:

  • Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the 6-halonicotinate.

  • Transmetalation: The organoboron species, activated by the base, transfers the phenyl group to the palladium center.

  • Reductive Elimination: The desired 6-phenylnicotinate is formed, and the Pd(0) catalyst is regenerated.[18]

Data Summary: Comparison of Synthetic Routes

Synthetic RouteStarting Material TypeKey TransformationAdvantagesLimitations
Kröhnke Synthesis Acyclic precursorsMichael addition & cyclizationHigh convergence, good yields.[3]Can require specific precursor synthesis.
Bohlmann-Rahtz Enamines, ethynylketonesCondensation & cyclodehydration[8][9]Access to polysubstituted pyridines.[16]Can require high temperatures; limited substitution patterns.[8][16]
Suzuki-Miyaura Halogenated nicotinatesC-C cross-couplingExcellent functional group tolerance, mild conditions, readily available starting materials.[16][21]Requires a halogenated precursor.[16]
Direct C-H Arylation Nicotinic acid derivativesC-H activationHigh atom economy, avoids pre-functionalization.[22]Can suffer from regioselectivity issues.
Direct C-H Arylation

Direct C-H arylation has emerged as a more atom-economical alternative to traditional cross-coupling reactions, as it avoids the need for pre-functionalization of the nicotinic acid core.[22]

Core Principle: This method involves the direct coupling of a C-H bond on the nicotinic acid ring with an arylating agent, typically catalyzed by a transition metal like palladium.[22][23]

Starting Materials:

  • Nicotinic Acid Derivative: The parent nicotinic acid or its ester.

  • Arylating Agent: An aryl halide or an arylboronic acid.[24][25]

  • Catalyst: Typically a palladium-based catalyst.[22][23]

Challenges and Considerations:

The primary challenge in direct C-H arylation of pyridines is controlling the regioselectivity. The electronic nature of the pyridine ring can direct arylation to different positions. However, the development of specialized ligands and reaction conditions has significantly improved the selectivity for C-H functionalization at specific positions.[25]

Logical Flow Diagram: Synthetic Strategy Selection

Strategy_Selection Start Target: 6-Phenylnicotinic Acid Derivative Decision1 Are acyclic precursors readily available? Start->Decision1 DeNovo De Novo Synthesis (Kröhnke, Bohlmann-Rahtz) Decision1->DeNovo Yes PostMod Post-Modification of Pyridine Ring Decision1->PostMod No Decision2 Is a halogenated nicotinic acid available? PostMod->Decision2 Suzuki Suzuki-Miyaura Coupling Decision2->Suzuki Yes CHArylation Direct C-H Arylation Decision2->CHArylation No

Caption: Decision tree for selecting a synthetic strategy.

Conclusion and Future Outlook

The synthesis of 6-phenylnicotinic acids can be approached through several robust and versatile methodologies. De novo strategies, such as the Kröhnke and Bohlmann-Rahtz syntheses, offer convergent routes from simple acyclic precursors. Alternatively, post-modification approaches, dominated by the Suzuki-Miyaura coupling, provide excellent flexibility and functional group tolerance. The choice of the optimal synthetic route depends on the availability of starting materials, the desired substitution pattern on the final molecule, and the scale of the synthesis.[16]

Emerging techniques like direct C-H arylation hold promise for more sustainable and efficient syntheses by minimizing the need for pre-functionalized starting materials. Future research will likely focus on developing more selective and active catalysts for these transformations, further expanding the synthetic chemist's toolbox for accessing this important class of compounds.

References

An In-depth Technical Guide to the Solubility of 6-(3-Chlorophenyl)nicotinic acid in Different Solvents

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

The aqueous and organic solubility of an active pharmaceutical ingredient (API) is a critical determinant of its biopharmaceutical properties, influencing everything from formulation strategies to in vivo efficacy. This technical guide provides a comprehensive examination of the solubility profile of 6-(3-Chlorophenyl)nicotinic acid, a substituted pyridine carboxylic acid of interest in drug discovery. In the absence of extensive published empirical data for this specific molecule, this guide establishes a robust analytical framework grounded in the known physicochemical properties of its parent compound, nicotinic acid. We will explore the theoretical principles governing its solubility, predict its behavior based on structural analogues, and provide detailed, field-proven experimental protocols for its precise determination. This document is designed to equip researchers and drug development professionals with the foundational knowledge and practical methodologies required to effectively characterize and optimize the solubility of this compound and related compounds.

Introduction: The Central Role of Solubility in Drug Development

Solubility, the phenomenon of a solute dissolving in a solvent to form a homogeneous system, is a cornerstone of pharmaceutical sciences. For an API to be orally bioavailable, it must first dissolve in the gastrointestinal fluids before it can be absorbed into systemic circulation. Poor aqueous solubility is a major contributor to the high attrition rates of promising drug candidates. Therefore, a thorough understanding and characterization of an API's solubility is not merely a perfunctory exercise but a critical step in early-stage drug development.[1]

This guide focuses on this compound, a molecule that combines the structural features of nicotinic acid with a chlorophenyl substituent. Nicotinic acid itself is a weak acid, and its solubility is markedly dependent on pH.[2] The introduction of a 3-chlorophenyl group is anticipated to significantly alter the molecule's physicochemical properties, most notably its acidity (pKa) and lipophilicity (logP), which in turn will dictate its solubility across a range of aqueous and organic solvents.

Physicochemical Properties: A Predictive Analysis

Structural Features

This compound is an aromatic carboxylic acid. Key structural features that will govern its solubility include:

  • Pyridine Ring: A heterocyclic aromatic ring containing a nitrogen atom. The nitrogen atom can be protonated, rendering the molecule more soluble in acidic aqueous solutions.

  • Carboxylic Acid Group: An acidic functional group that will be deprotonated at pH values above its pKa, forming a carboxylate anion and significantly increasing aqueous solubility.[3]

  • 3-Chlorophenyl Substituent: A phenyl group with a chlorine atom at the meta position. This group is expected to increase the molecule's overall hydrophobicity and influence the electronic properties of the pyridine-carboxylic acid system.

Predicted pKa

The pKa is the pH at which a compound exists in a 50:50 ratio of its protonated and deprotonated forms. For a carboxylic acid, the Henderson-Hasselbalch equation dictates that solubility will increase as the pH rises above the pKa, due to the formation of the more polar (and thus more water-soluble) carboxylate anion.

The pKa of the parent nicotinic acid is approximately 4.85.[1] The 3-chlorophenyl group is expected to have an electron-withdrawing effect, which generally increases the acidity (lowers the pKa) of a carboxylic acid.[4] This is due to the stabilization of the resulting carboxylate anion.[5]

We can estimate the change in pKa using the Hammett equation :

log(K/K₀) = σρ

Where K and K₀ are the acid dissociation constants of the substituted and unsubstituted acids, respectively, σ is the substituent constant (which depends on the substituent and its position), and ρ is the reaction constant (which depends on the reaction type and conditions).[2][6] For the ionization of benzoic acids in water at 25°C, ρ is defined as 1. The σ value for a meta-chloro substituent is approximately +0.37.

While this equation is traditionally applied to benzoic acids, the principles are transferable to other aromatic acid systems. A positive σ value indicates an electron-withdrawing group, which will increase the acidity. Therefore, we can predict that the pKa of this compound will be lower than 4.85 . A precise theoretical calculation would require sophisticated computational models, but this qualitative prediction is crucial for designing solubility experiments.[7]

Predicted Lipophilicity (logP)

LogP, the logarithm of the partition coefficient between octanol and water, is a measure of a molecule's hydrophobicity. A higher logP indicates greater hydrophobicity and generally lower aqueous solubility. The logP of nicotinic acid is approximately 0.219.[8]

The addition of a chlorophenyl group will substantially increase the lipophilicity of the molecule. We can estimate the logP using computational methods, such as those based on atomic or fragment contributions.[9][10] It is reasonable to predict that the logP of this compound will be significantly higher than that of nicotinic acid, likely in the range of 2.5 to 3.5. This predicted increase in hydrophobicity suggests that the intrinsic solubility of the neutral form of the molecule will be low.

Theoretical Framework for Solubility

The solubility of an ionizable compound like this compound is not a single value but rather a profile that depends on the properties of the solvent and the solute-solvent interactions.

Influence of pH on Aqueous Solubility

For a weak acid, the total aqueous solubility (S_T) is the sum of the intrinsic solubility of the undissociated acid (S₀) and the solubility of the ionized form. The relationship is described by the Henderson-Hasselbalch equation. As the pH of the solution increases above the pKa, the concentration of the highly soluble anionic form increases, leading to a logarithmic increase in total solubility.[2]

Influence of Solvent Polarity

The principle of "like dissolves like" is a fundamental guide for predicting solubility in organic solvents.[11]

  • Polar Protic Solvents (e.g., water, methanol, ethanol): These solvents can act as both hydrogen bond donors and acceptors. This compound, with its carboxylic acid and pyridine nitrogen, can engage in hydrogen bonding, suggesting moderate solubility in these solvents, particularly at elevated temperatures.

  • Polar Aprotic Solvents (e.g., DMSO, DMF, acetonitrile): These solvents can accept hydrogen bonds but do not donate them effectively. They are good at solvating polar molecules. Given the expected properties of the target compound, high solubility is anticipated in solvents like DMSO and DMF.[12]

  • Nonpolar Solvents (e.g., hexane, toluene): Due to the polar nature of the carboxylic acid and pyridine ring, very low solubility is expected in these solvents.

The interplay between the solute's ability to self-associate (crystal lattice energy) and its interaction with the solvent determines the final solubility.

Experimental Determination of Solubility

Given the lack of available data, a robust experimental approach is necessary. The "gold standard" for determining thermodynamic equilibrium solubility is the Saturation Shake-Flask Method .[13]

The Shake-Flask Protocol: A Step-by-Step Guide

This protocol is designed to be a self-validating system, ensuring accuracy and reproducibility.

Objective: To determine the equilibrium solubility of this compound in a selection of pharmaceutically relevant solvents at a controlled temperature.

Materials:

  • This compound (solid, of known purity)

  • Selected solvents (e.g., pH 1.2 buffer, pH 4.5 buffer, pH 6.8 buffer, water, ethanol, methanol, acetonitrile, DMSO, PEG 400)

  • Glass vials with Teflon-lined screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PVDF)

  • Calibrated pH meter

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with UV detector

Workflow Diagram:

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Separation cluster_analysis Analysis prep1 Weigh excess solid API prep2 Add to vial with a known volume of solvent prep1->prep2 equil1 Place vials on orbital shaker prep2->equil1 equil2 Incubate at constant temperature (e.g., 25°C or 37°C) for 24-48h equil1->equil2 sample1 Allow solids to settle equil2->sample1 sample2 Centrifuge vials sample1->sample2 sample3 Withdraw supernatant sample2->sample3 sample4 Filter through 0.22µm syringe filter sample3->sample4 analysis1 Dilute sample with mobile phase sample4->analysis1 analysis2 Analyze by validated HPLC-UV method analysis1->analysis2 analysis3 Quantify against a calibration curve analysis2->analysis3

Caption: Shake-Flask Solubility Determination Workflow.

Detailed Procedure:

  • Preparation: Add an excess of solid this compound to a series of vials. A visual excess of solid should remain at the end of the experiment. Add a precise volume of each test solvent to the respective vials.

  • Equilibration: Place the sealed vials on an orbital shaker in a temperature-controlled environment (e.g., 25°C and/or 37°C). Agitate the samples for a sufficient duration to reach equilibrium. This is a critical step; preliminary experiments should be conducted to establish the time to equilibrium (e.g., by sampling at 24, 48, and 72 hours) until the concentration plateaus.[13]

  • Phase Separation: After equilibration, allow the suspensions to stand, then centrifuge at high speed to pellet the excess solid.

  • Sampling: Carefully withdraw an aliquot of the clear supernatant. Immediately filter the aliquot through a 0.22 µm syringe filter to remove any remaining particulates.

  • Dilution: Accurately dilute the filtered sample with the HPLC mobile phase to a concentration that falls within the range of the calibration curve.

  • Quantification: Analyze the diluted samples using a validated, stability-indicating HPLC-UV method. Quantify the concentration of the dissolved API by comparing the peak area to a standard calibration curve.

Analytical Method: Reverse-Phase HPLC

A robust HPLC method is critical for accurate quantification.

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer, pH adjusted to ~3.0 to ensure protonation of the carboxylic acid for good retention) and an organic modifier (e.g., acetonitrile or methanol).[14]

  • Flow Rate: 1.0 mL/min

  • Detection: UV detection at a wavelength of maximum absorbance (e.g., ~260 nm, to be determined by UV scan).

  • Validation: The method must be validated for linearity, accuracy, precision, and specificity as per ICH guidelines.

Expected Solubility Profile and Data Interpretation

Based on our predictive analysis, we can anticipate the following solubility trends for this compound.

Predicted Solubility Hierarchy:

G cluster_high High Solubility cluster_moderate Moderate Solubility cluster_low Low Solubility cluster_vlow Very Low/Insoluble DMSO DMSO DMF DMF Methanol Methanol Ethanol Ethanol Aqueous Buffer (pH > pKa) Aqueous Buffer (pH > pKa) Acetonitrile Acetonitrile Aqueous Buffer (pH < pKa) Aqueous Buffer (pH < pKa) Toluene Toluene Hexane Hexane

Caption: Predicted Solubility Hierarchy of the Compound.

Data Presentation:

All quantitative data should be summarized in a clear, tabular format for easy comparison.

Solvent/MediumTemperature (°C)pH (at equilibrium)Solubility (mg/mL)Solubility (µM)
pH 1.2 Buffer37
pH 4.5 Buffer37
pH 6.8 Buffer37
Purified Water25
Ethanol25N/A
Methanol25N/A
Acetonitrile25N/A
DMSO25N/A

Interpretation:

  • Aqueous Buffers: A sharp increase in solubility is expected as the pH moves from 1.2 to 6.8, confirming the acidic nature of the compound and the importance of the carboxylate form for aqueous solubility.

  • Organic Solvents: High solubility in polar aprotic solvents like DMSO is anticipated. Solubility in alcohols will likely be moderate. These data are crucial for selecting solvents for chemical synthesis, purification, and for formulation approaches like spray-dried dispersions.[15][16]

Conclusion and Future Directions

This guide has established a comprehensive framework for understanding and determining the solubility of this compound. By integrating theoretical predictions based on its chemical structure with a robust, detailed experimental protocol, researchers can confidently characterize this critical physicochemical property. The predicted low intrinsic aqueous solubility, coupled with its pH-dependent profile, suggests that formulation strategies such as salt formation or amorphous solid dispersions may be necessary to achieve adequate oral bioavailability. The experimental data generated using the protocols herein will be invaluable for guiding these formulation development activities, ensuring that this promising compound has the best possible chance of advancing through the drug development pipeline.

References

A Technical Guide to the Spectroscopic Characterization of 6-(3-Chlorophenyl)nicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive analysis of the expected spectroscopic data for 6-(3-Chlorophenyl)nicotinic acid. Designed for researchers, scientists, and professionals in drug development, this document synthesizes foundational spectroscopic principles with data from analogous compounds to predict the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) profiles of this target molecule.

Introduction

I. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are critical for confirming the substitution pattern and the overall structure. The predicted spectra are based on established chemical shift principles and data from analogous structures.

¹H NMR (Proton NMR)

The ¹H NMR spectrum of this compound is expected to show distinct signals for the protons on both the pyridine and phenyl rings. The chemical shifts are influenced by the electron-withdrawing nature of the carboxylic acid group, the nitrogen atom in the pyridine ring, and the chlorine atom on the phenyl ring.

Predicted ¹H NMR Data (in DMSO-d₆)

Proton AssignmentPredicted Chemical Shift (ppm)MultiplicityCoupling Constant (J) in Hz
H-2'~8.1t~1.8
H-4~8.3ddJ = 8.2, 2.4 Hz
H-5~7.7dJ = 8.2 Hz
H-4', H-6'~8.0m
H-5'~7.6m
COOH~13.5br s

Causality Behind Predictions: The predictions are derived from the known spectrum of 6-chloronicotinic acid, where the pyridine protons appear at approximately 8.9 (H-2), 8.3 (H-4), and 7.7 (H-5) ppm.[4] The introduction of the 3-chlorophenyl group at the 6-position will induce changes in the electronic environment. The protons on the chlorophenyl ring are predicted based on standard additive chemical shift rules for substituted benzenes. The carboxylic acid proton is expected to be a broad singlet at a downfield shift, typical for acidic protons in DMSO-d₆.

¹³C NMR (Carbon-13 NMR)

The ¹³C NMR spectrum will provide information on all the carbon atoms in the molecule. The chemical shifts will be influenced by the electronegativity of the attached atoms (N, O, Cl) and the aromatic nature of the rings.

Predicted ¹³C NMR Data (in DMSO-d₆)

Carbon AssignmentPredicted Chemical Shift (ppm)
C-2~151
C-3~125
C-4~140
C-5~121
C-6~160
COOH~166
C-1'~138
C-2'~129
C-3'~131
C-4'~130
C-5'~128
C-6'~127

Expertise in Interpretation: The predicted chemical shifts for the pyridine ring are extrapolated from data for nicotinic acid and its derivatives.[5][6][7] The quaternary carbon C-6, attached to the chlorophenyl group, is expected to be significantly downfield. The carbons of the 3-chlorophenyl ring are predicted based on the known effects of a chlorine substituent on a benzene ring. The carboxylic acid carbon will be the most downfield signal.

Experimental Protocol: NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR data is essential for structural verification.

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is due to its excellent solubilizing power for carboxylic acids.

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional ¹H spectrum with a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

    • Set the spectral width to cover the expected range of chemical shifts (e.g., 0-15 ppm).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

    • Consider using spectral editing techniques like DEPT (Distortionless Enhancement by Polarization Transfer) to differentiate between CH, CH₂, and CH₃ groups, although none are expected in the aromatic regions of this molecule.

  • Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak (DMSO at ~2.50 ppm for ¹H and ~39.52 ppm for ¹³C).

Workflow for NMR Analysis

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz) cluster_proc Data Processing cluster_analysis Spectral Analysis Prep Dissolve in DMSO-d6 H1_Acq 1H NMR Acquisition Prep->H1_Acq C13_Acq 13C NMR Acquisition Prep->C13_Acq Processing Fourier Transform, Phase & Baseline Correction H1_Acq->Processing C13_Acq->Processing Referencing Reference to Solvent Processing->Referencing Integration Integration & Multiplicity Referencing->Integration Assignment Peak Assignment Integration->Assignment Structure_Confirmation Structure Confirmation Assignment->Structure_Confirmation

Caption: Workflow for NMR data acquisition and analysis.

II. Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound will be characterized by absorptions corresponding to the carboxylic acid, the aromatic rings, and the carbon-chlorine bond.

Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
2500-3300BroadO-H stretch (of carboxylic acid dimer)
~1700StrongC=O stretch (of carboxylic acid)
~1600, ~1580, ~1470Medium-StrongC=C and C=N stretching (aromatic rings)
~1300MediumC-O stretch and O-H bend
~1100MediumC-H in-plane bending
~700-800StrongC-Cl stretch and C-H out-of-plane bending

Authoritative Grounding: The broad O-H stretch is a hallmark of hydrogen-bonded carboxylic acids.[8] The strong carbonyl (C=O) absorption around 1700 cm⁻¹ is also characteristic of a carboxylic acid.[9] Aromatic ring stretching vibrations typically appear in the 1400-1600 cm⁻¹ region. The C-Cl stretching vibration is expected in the fingerprint region.

Experimental Protocol: FTIR Data Acquisition (ATR)

Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining IR spectra of solid samples.

  • Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty ATR setup.

  • Sample Application: Place a small amount of the solid this compound powder onto the ATR crystal.

  • Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Collect the sample spectrum over a range of 4000-400 cm⁻¹. Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

  • Data Processing: The resulting spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber.

Workflow for FTIR Analysis

FTIR_Workflow cluster_prep Instrument Preparation cluster_acq Data Acquisition cluster_analysis Spectral Analysis Clean Clean ATR Crystal Background Record Background Clean->Background Sample Apply Sample Background->Sample Acquire Collect Spectrum Sample->Acquire Identify Identify Functional Groups Acquire->Identify Compare Compare with Known Spectra Identify->Compare Confirmation Structural Corroboration Compare->Confirmation

Caption: Workflow for FTIR data acquisition and analysis.

III. Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, which helps in determining the molecular weight and elucidating the structure. For this compound, electrospray ionization (ESI) is a suitable technique.

Predicted Mass Spectral Data (ESI)

m/zIonNotes
234.02[M+H]⁺Molecular ion peak (positive mode)
232.02[M-H]⁻Molecular ion peak (negative mode)
188.03[M+H - COOH]⁺Loss of the carboxylic acid group

Trustworthiness of Predictions: The molecular weight of this compound (C₁₂H₈ClNO₂) is approximately 233.65 g/mol . In positive ion mode ESI-MS, the protonated molecule [M+H]⁺ would be observed at m/z ~234. The presence of chlorine will result in a characteristic isotopic pattern, with a peak at M+2 that is approximately one-third the intensity of the M peak, corresponding to the ³⁷Cl isotope. Fragmentation would likely involve the loss of the carboxylic acid group (a loss of 45 Da). In negative ion mode, the deprotonated molecule [M-H]⁻ would be observed at m/z ~232.

Experimental Protocol: LC-MS Data Acquisition

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful technique for analyzing the purity and identity of a compound.

  • Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Chromatography:

    • Use a reverse-phase C18 column.

    • Employ a gradient elution with mobile phases such as water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B). Formic acid aids in the ionization process.

  • Mass Spectrometry:

    • Use an electrospray ionization (ESI) source.

    • Acquire data in both positive and negative ion modes over a mass range that includes the expected molecular ion (e.g., m/z 100-500).

    • Perform tandem MS (MS/MS) on the parent ion to induce fragmentation and gain further structural information.

Logical Relationship in MS Fragmentation

MS_Fragmentation cluster_pos Positive Ion Mode (ESI+) cluster_neg Negative Ion Mode (ESI-) Molecule This compound (MW ≈ 233.65) M_H [M+H]⁺ m/z ≈ 234 Molecule->M_H Protonation M_minus_H [M-H]⁻ m/z ≈ 232 Molecule->M_minus_H Deprotonation Fragment [M+H - COOH]⁺ m/z ≈ 188 M_H->Fragment - COOH

Caption: Predicted ionization and fragmentation in ESI-MS.

Conclusion

This technical guide provides a detailed, predictive overview of the NMR, IR, and MS spectroscopic data for this compound. By leveraging data from analogous compounds and applying fundamental spectroscopic principles, we have constructed a comprehensive analytical profile. The provided protocols and workflows offer a robust framework for the experimental characterization of this and similar molecules, ensuring data integrity and facilitating confident structural elucidation for researchers in the chemical and pharmaceutical sciences.

References

Methodological & Application

The Strategic Application of 6-(3-Chlorophenyl)nicotinic Acid in Pharmaceutical Synthesis: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking New Therapeutic Possibilities with 6-Aryl Nicotinic Acid Scaffolds

In the landscape of modern medicinal chemistry, the pyridine ring remains a cornerstone scaffold for the development of novel therapeutics. Among its numerous derivatives, 6-substituted nicotinic acids have emerged as a class of intermediates with significant potential, finding applications in the synthesis of agents targeting a wide array of diseases, from central nervous system disorders to cancer and inflammatory conditions. This guide focuses on a specific, yet highly versatile, member of this family: 6-(3-Chlorophenyl)nicotinic acid .

The introduction of a 3-chlorophenyl group at the 6-position of the nicotinic acid core imparts unique physicochemical properties to the molecule. This substitution can influence crucial drug-like characteristics such as metabolic stability, receptor binding affinity, and pharmacokinetic profiles. The strategic placement of the chlorine atom on the phenyl ring provides a handle for further functionalization and can enhance interactions with biological targets through halogen bonding.

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals on the utilization of this compound as a pharmaceutical intermediate. We will delve into its synthesis, explore its potential applications in the creation of novel active pharmaceutical ingredients (APIs), and provide detailed, field-proven protocols to facilitate its integration into drug discovery and development workflows.

Synthesis of this compound: A Modern Approach via Suzuki-Miyaura Coupling

The efficient and scalable synthesis of this compound is paramount for its successful application as a pharmaceutical intermediate. The Suzuki-Miyaura cross-coupling reaction stands out as the method of choice for this transformation due to its mild reaction conditions, high functional group tolerance, and commercial availability of starting materials.[1][2] The general strategy involves the palladium-catalyzed coupling of a 6-halonicotinate ester with 3-chlorophenylboronic acid, followed by hydrolysis of the ester to yield the desired carboxylic acid.

Experimental Workflow: Synthesis of this compound

G cluster_0 Step 1: Suzuki-Miyaura Coupling cluster_1 Step 2: Ester Hydrolysis A Methyl 6-chloronicotinate C Pd Catalyst & Ligand Base, Solvent A->C B 3-Chlorophenylboronic acid B->C D Methyl 6-(3-chlorophenyl)nicotinate C->D Coupling Reaction E Methyl 6-(3-chlorophenyl)nicotinate F Base (e.g., NaOH or LiOH) Solvent (e.g., MeOH/H2O) E->F G This compound F->G Hydrolysis & Acidification

Caption: Synthetic workflow for this compound.

Detailed Protocol: Two-Step Synthesis

Step 1: Synthesis of Methyl 6-(3-chlorophenyl)nicotinate via Suzuki-Miyaura Coupling

This protocol outlines a robust method for the palladium-catalyzed cross-coupling of methyl 6-chloronicotinate with 3-chlorophenylboronic acid.

Reagent/ParameterQuantity/ValueRationale
Methyl 6-chloronicotinate1.0 eqStarting material.
3-Chlorophenylboronic acid1.2 eqProvides the 3-chlorophenyl moiety. A slight excess ensures complete consumption of the starting material.
Pd(PPh₃)₄0.05 eqPalladium catalyst for the cross-coupling reaction.
K₂CO₃2.0 eqBase to activate the boronic acid and facilitate the catalytic cycle.
SolventToluene/Ethanol/Water (4:1:1)A biphasic solvent system is often effective for Suzuki couplings.
Temperature80-90 °CPromotes the reaction rate without significant degradation of reactants or products.
Reaction Time4-8 hoursMonitored by TLC or LC-MS until completion.

Procedure:

  • To a degassed solution of methyl 6-chloronicotinate in the solvent mixture, add 3-chlorophenylboronic acid, Pd(PPh₃)₄, and K₂CO₃.

  • Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at the specified temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford pure methyl 6-(3-chlorophenyl)nicotinate.

Step 2: Hydrolysis to this compound

The final step involves the saponification of the methyl ester to the corresponding carboxylic acid.

Reagent/ParameterQuantity/ValueRationale
Methyl 6-(3-chlorophenyl)nicotinate1.0 eqProduct from Step 1.
Lithium Hydroxide (LiOH)1.5 eqBase for ester hydrolysis. LiOH is often preferred for its high reactivity and clean reaction profiles.
SolventTetrahydrofuran (THF)/Methanol/Water (3:1:1)A mixture of organic solvents and water ensures the solubility of both the ester and the hydroxide salt.
TemperatureRoom Temperature to 40 °CMild conditions are sufficient for the hydrolysis.
Reaction Time2-4 hoursMonitored by TLC or LC-MS.

Procedure:

  • Dissolve methyl 6-(3-chlorophenyl)nicotinate in the solvent mixture.

  • Add an aqueous solution of LiOH and stir the mixture at the specified temperature.

  • Monitor the reaction until the starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure to remove the organic solvents.

  • Dilute the aqueous residue with water and acidify to pH 3-4 with 1M HCl.

  • Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to yield this compound.

Application in the Synthesis of Novel Pharmaceutical Agents

This compound is a versatile intermediate that can be elaborated into a variety of more complex molecules with potential therapeutic applications. Its carboxylic acid functionality serves as a key handle for derivatization, most commonly through the formation of amides and esters.

Potential Therapeutic Targets for this compound Derivatives

Based on the known biological activities of other 6-substituted nicotinic acid derivatives, compounds derived from this compound could be investigated for a range of therapeutic applications, including:

  • Oncology: As inhibitors of kinases such as BRAFV600E.[3]

  • Infectious Diseases: As inhibitors of bacterial DNA gyrase B.[3]

  • Central Nervous System (CNS) Disorders: As ligands for nicotinic acetylcholine receptors or modulators of other CNS targets.[4][5]

  • Inflammatory Diseases: As novel anti-inflammatory agents.[6]

Protocol: Synthesis of a Novel Amide Derivative for Biological Screening

The following protocol details the synthesis of a representative amide derivative from this compound, a common step in the generation of compound libraries for high-throughput screening.

G A This compound C Coupling Reagent (e.g., HATU, HOBt) Base (e.g., DIPEA) Solvent (e.g., DMF) A->C B Primary or Secondary Amine (R1R2NH) B->C D N-substituted-6-(3-chlorophenyl)nicotinamide C->D Amide Coupling Reaction

Caption: General scheme for amide synthesis.

Detailed Protocol: Amide Coupling

Reagent/ParameterQuantity/ValueRationale
This compound1.0 eqStarting material.
Amine (R₁R₂NH)1.1 eqThe nucleophile for amide bond formation.
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)1.2 eqA highly efficient peptide coupling reagent.
DIPEA (N,N-Diisopropylethylamine)2.0 eqA non-nucleophilic base to neutralize the acid formed during the reaction.
SolventDimethylformamide (DMF)A polar aprotic solvent suitable for amide coupling reactions.
TemperatureRoom TemperatureMild conditions are typically sufficient.
Reaction Time2-12 hoursMonitored by TLC or LC-MS.

Procedure:

  • To a solution of this compound in DMF, add the desired amine, HATU, and DIPEA.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction for the disappearance of the starting carboxylic acid.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography or preparative HPLC to obtain the target amide.

Analytical Characterization and Quality Control

Ensuring the purity and identity of this compound and its derivatives is critical for their use in pharmaceutical development. A combination of analytical techniques should be employed for comprehensive characterization.

Analytical TechniquePurpose
¹H and ¹³C NMR Spectroscopy Structural elucidation and confirmation of the desired product.
Mass Spectrometry (MS) Determination of the molecular weight and confirmation of the elemental composition (High-Resolution MS).
High-Performance Liquid Chromatography (HPLC) Assessment of purity and quantification.
Fourier-Transform Infrared Spectroscopy (FTIR) Identification of key functional groups (e.g., carboxylic acid, amide).
Melting Point Analysis A preliminary indication of purity.

Safety and Handling

As with all chemical reagents, proper safety precautions must be observed when handling this compound and its derivatives.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Ventilation: Work in a well-ventilated fume hood.

  • Material Safety Data Sheet (MSDS): Consult the MSDS for detailed information on hazards, handling, and disposal.

Conclusion

This compound represents a valuable and versatile intermediate for the synthesis of novel pharmaceutical compounds. Its efficient preparation via modern synthetic methods like the Suzuki-Miyaura coupling, combined with the strategic importance of the 6-aryl nicotinic acid scaffold in medicinal chemistry, makes it a compelling building block for drug discovery programs. The protocols and insights provided in this guide are intended to empower researchers to explore the full potential of this promising intermediate in the quest for new and improved therapies.

References

Unlocking New Frontiers in Materials Science: Application Notes for 6-(3-Chlorophenyl)nicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the dynamic landscape of materials science, the quest for novel molecular building blocks with tailored functionalities is paramount. 6-(3-Chlorophenyl)nicotinic acid emerges as a compelling candidate, offering a unique combination of a pyridine core, a carboxylic acid moiety, and a strategically positioned chlorophenyl group. This trifecta of functional groups opens avenues for the rational design of advanced materials with tunable electronic, optical, and host-guest properties. While direct applications of this specific molecule are nascent, its structural motifs suggest significant potential in the development of Metal-Organic Frameworks (MOFs) and Molecularly Imprinted Polymers (MIPs).

This technical guide provides a forward-looking exploration of the application of this compound in materials science. It is designed to serve as a foundational resource for researchers, offering not just theoretical insights but also detailed, actionable protocols to pioneer the use of this versatile molecule.

Part 1: Synthesis of this compound

A robust and reproducible synthesis of the core molecule is the essential first step for its application in materials science. The Suzuki-Miyaura cross-coupling reaction stands out as a highly efficient and versatile method for the formation of the C-C bond between the pyridine and chlorophenyl rings. The proposed synthetic pathway involves the coupling of a suitable boronic acid with a halogenated nicotinic acid derivative.

A plausible and efficient route to this compound is via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction between 6-chloronicotinic acid and 3-chlorophenylboronic acid.

Diagram of the Proposed Synthesis Workflow

G cluster_precursors Precursor Synthesis cluster_coupling Suzuki-Miyaura Coupling MalicAcid DL-Malic Acid HydroxyNicotinic 6-Hydroxynicotinic Acid MalicAcid->HydroxyNicotinic Cyclization & Ammonification Chlorobenzene m-Dichlorobenzene Grignard 3-Chlorophenylmagnesium Chloride Chlorobenzene->Grignard Grignard Formation ChloroNicotinic 6-Chloronicotinic Acid HydroxyNicotinic->ChloroNicotinic Chlorination BoronicAcid 3-Chlorophenylboronic Acid Grignard->BoronicAcid Reaction with Trimethylborate TargetMolecule This compound ChloroNicotinic->TargetMolecule BoronicAcid->TargetMolecule G cluster_step1 Step 1: Pre-polymerization Complex cluster_step2 Step 2: Polymerization cluster_step3 Step 3: Template Removal Template 6-(3-Chlorophenyl)nicotinic Acid (Template) Monomer Functional Monomer Template->Monomer Non-covalent Interactions Polymer Polymer Matrix Template->Polymer Monomer->Polymer MIP Molecularly Imprinted Polymer (MIP) Polymer->MIP Washing

A Robust, Stability-Indicating HPLC Method for the Quantitative Analysis of 6-(3-Chlorophenyl)nicotinic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note from the Office of the Senior Application Scientist

Abstract

This application note describes a highly reliable and robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of 6-(3-Chlorophenyl)nicotinic acid. Developed for researchers, scientists, and drug development professionals, this guide provides a comprehensive framework, from the foundational principles of the method to a detailed, step-by-step protocol and a complete validation strategy according to the International Council for Harmonisation (ICH) guidelines. The causality behind each experimental choice is explained to empower the user with a deep understanding of the method's mechanics. The described method is suitable for purity assessment, stability testing, and quality control of this compound in bulk drug substance and intermediate manufacturing.

Introduction and Scientific Rationale

This compound is a substituted pyridinecarboxylic acid derivative. As an intermediate in the synthesis of pharmacologically active compounds, its purity and stability are of critical importance. A precise and accurate analytical method is essential to ensure the quality and consistency of the final product. High-performance liquid chromatography (HPLC) is the premier technique for this purpose due to its high resolution, sensitivity, and quantitative accuracy.[1]

The molecular structure of this compound, featuring a moderately non-polar chlorophenyl group and an acidic nicotinic acid moiety, makes it an ideal candidate for reversed-phase chromatography. The key to a successful separation lies in controlling the ionization state of the carboxylic acid group. By maintaining the mobile phase pH below the analyte's pKa, the molecule remains in its neutral, protonated form, which enhances its retention on a non-polar stationary phase (like C18) and results in sharp, symmetrical peaks. The presence of two aromatic rings (pyridine and chlorophenyl) provides strong chromophores, enabling sensitive ultraviolet (UV) detection. Nicotinic acid and its derivatives exhibit characteristic UV absorbance maxima around 260 nm, making this an optimal wavelength for detection.[2][3]

This document provides a fully developed and validated method designed to be stability-indicating, meaning it can effectively separate the intact analyte from potential degradation products that may form under stress conditions.[4]

Materials and Instrumentation

Reagents and Chemicals
  • This compound reference standard (Purity ≥ 95%)[5]

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Ultrapure water (18.2 MΩ·cm)

  • Formic acid (FA), HPLC grade (~99%)

  • Hydrochloric acid (HCl), ACS grade

  • Sodium hydroxide (NaOH), ACS grade

  • Hydrogen peroxide (H₂O₂), 30% solution

Instrumentation
  • An HPLC system equipped with a binary or quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Data acquisition and processing software (e.g., Chromeleon™, Empower™).

  • Analytical balance (0.01 mg readability).

  • pH meter.

  • Sonicator.

  • Vortex mixer.

Chromatographic Method and Protocol

Optimized Chromatographic Conditions

The following table summarizes the optimized parameters for the analysis.

ParameterCondition
Column C18 Reversed-Phase Column (e.g., Waters Symmetry, Agilent Zorbax)
150 mm x 4.6 mm, 5 µm particle size
Mobile Phase A: 0.1% Formic Acid in Water
B: 0.1% Formic Acid in Acetonitrile
Elution Mode Isocratic
Composition 60% A : 40% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 263 nm
Injection Volume 10 µL
Run Time 10 minutes

Rationale for Choices:

  • C18 Column: The industry standard for reversed-phase chromatography, providing excellent retention for the moderately non-polar analyte.[1][6]

  • Acidified Mobile Phase: Using 0.1% formic acid buffers the mobile phase to a pH of approximately 2.7. This suppresses the ionization of the carboxylic acid group on the analyte, ensuring a single, well-retained species and preventing peak tailing.

  • Acetonitrile (ACN): Chosen as the organic modifier for its low viscosity and favorable UV transparency.

  • Column Temperature (30 °C): Maintaining a constant, slightly elevated temperature ensures reproducible retention times and improves peak shape by reducing mobile phase viscosity.

  • Wavelength (263 nm): This wavelength is near the absorbance maximum for the pyridine ring system, providing high sensitivity for the analyte.[2][7]

Experimental Workflow Diagram

HPLC_Workflow cluster_prep Preparation Phase cluster_analysis Analysis Phase cluster_data Data Processing P1 Mobile Phase Prep (0.1% FA in H2O/ACN) P2 Standard Stock Prep (1 mg/mL in Diluent) P3 Sample Prep (Dissolve in Diluent) A2 System Suitability Test (6 Replicate Injections) P2->A2 Inject Standard A1 System Equilibration (Stable Baseline) P3->A1 A1->A2 A3 Sequence Run (Blanks, Standards, Samples) A2->A3 D1 Peak Integration A3->D1 D2 Calibration Curve (Linear Regression) D1->D2 D3 Quantification (Calculate Concentration) D1->D3 D2->D3

Caption: Workflow for the HPLC analysis of this compound.

Step-by-Step Protocol
  • Mobile Phase Preparation:

    • To prepare Mobile Phase A, add 1.0 mL of formic acid to 1000 mL of ultrapure water. Mix thoroughly and degas.

    • To prepare Mobile Phase B, add 1.0 mL of formic acid to 1000 mL of acetonitrile. Mix thoroughly and degas.

  • Diluent Preparation:

    • Prepare the diluent by mixing acetonitrile and water in a 50:50 (v/v) ratio. This ensures compatibility with the mobile phase.

  • Standard Solution Preparation:

    • Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with the diluent.

    • Working Standard (100 µg/mL): Pipette 1.0 mL of the stock solution into a 10 mL volumetric flask and dilute to volume with the diluent. This concentration is suitable for assay determination and system suitability.

  • Sample Solution Preparation:

    • Accurately weigh a quantity of the test sample equivalent to 10 mg of this compound into a 10 mL volumetric flask.

    • Add approximately 7 mL of diluent, sonicate for 5 minutes to dissolve, then dilute to volume with the diluent.

    • Pipette 1.0 mL of this solution into a 10 mL volumetric flask and dilute to volume with the diluent to achieve a target concentration of 100 µg/mL.

    • Filter the final solution through a 0.45 µm syringe filter into an HPLC vial.

  • System Suitability Testing (SST):

    • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

    • Inject the working standard solution (100 µg/mL) six times.

    • The system is deemed ready for analysis if it meets the criteria in the table below.

SST ParameterAcceptance Criteria
Tailing Factor (T) ≤ 2.0
Theoretical Plates (N) ≥ 2000
% RSD of Peak Area ≤ 2.0% for 6 replicate injections
% RSD of Retention Time ≤ 1.0% for 6 replicate injections

Method Validation Protocol (ICH Q2(R2) Framework)

A comprehensive validation should be performed to demonstrate that the analytical procedure is suitable for its intended purpose.[8][9][10]

Specificity and Forced Degradation

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities and degradants.[11] This is demonstrated via forced degradation studies.[4][12]

  • Procedure: Expose the sample solution (100 µg/mL) to the following stress conditions. The goal is to achieve 5-20% degradation of the main peak.[12][13]

    • Acid Hydrolysis: 0.1 M HCl at 60 °C for 4 hours.

    • Base Hydrolysis: 0.1 M NaOH at 60 °C for 2 hours.

    • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Expose solid drug substance to 105 °C for 48 hours.

    • Photolytic Degradation: Expose solution to UV light (254 nm) and cool white fluorescent light as per ICH Q1B guidelines.[14]

  • Analysis: Analyze each stressed sample using the developed method with a DAD to check for peak purity and resolution between the parent peak and any degradant peaks.

  • Acceptance Criteria: The method is stability-indicating if the main peak is spectrally pure and well-resolved (Resolution > 2.0) from all degradation products.

Linearity
  • Procedure: Prepare a series of at least five calibration standards from the stock solution, covering a range of 50% to 150% of the working concentration (e.g., 50, 75, 100, 125, 150 µg/mL).

  • Analysis: Inject each standard in triplicate. Plot a graph of the mean peak area versus concentration.

  • Acceptance Criteria: The correlation coefficient (R²) should be ≥ 0.999.

Accuracy
  • Procedure: Accuracy will be determined by a recovery study. Prepare samples in triplicate at three concentration levels (e.g., 80%, 100%, 120%) by spiking a known amount of this compound into a placebo mixture.

  • Analysis: Analyze the samples and calculate the percentage recovery.

  • Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%.

Precision
  • Repeatability (Intra-day Precision): Analyze six individual preparations of the sample at 100% of the target concentration on the same day.

  • Intermediate Precision (Inter-day Ruggedness): Repeat the repeatability study on a different day, with a different analyst, or on a different instrument.

  • Acceptance Criteria: The Relative Standard Deviation (%RSD) for both studies should be ≤ 2.0%.

Limits of Detection (LOD) and Quantitation (LOQ)
  • Procedure: Determine the LOD and LOQ based on the signal-to-noise ratio or the standard deviation of the response and the slope of the linearity curve.

    • LOD ≈ 3.3 × (Standard Deviation of the Intercept / Slope)

    • LOQ ≈ 10 × (Standard Deviation of the Intercept / Slope)

  • Acceptance Criteria: The LOQ should be demonstrated with acceptable precision and accuracy.

Robustness
  • Procedure: Intentionally make small, deliberate variations to the method parameters and assess the impact on the results.

    • Flow Rate: ± 0.1 mL/min (0.9 and 1.1 mL/min).

    • Column Temperature: ± 5 °C (25 °C and 35 °C).

    • Mobile Phase Composition: ± 2% absolute change in organic content.

  • Acceptance Criteria: The system suitability parameters must still be met, and the results should not significantly deviate from the nominal conditions.

Data Analysis and Visualization

The concentration of this compound in the sample is calculated using the linear regression equation obtained from the calibration curve.

HPLC System Diagram

HPLC_System MP Mobile Phase Reservoirs (A and B) Pump HPLC Pump (Gradient Mixer) MP->Pump Injector Autosampler (Injector) Pump->Injector Column Column (Thermostatted) Injector->Column Detector DAD/UV-Vis Detector Column->Detector Waste Waste Detector->Waste PC Data System (Computer) Detector->PC

Caption: Key components of the High-Performance Liquid Chromatography system.

Conclusion

The RP-HPLC method detailed in this application note is simple, precise, accurate, and robust for the quantitative analysis of this compound. The successful validation, including forced degradation studies, confirms its suitability as a stability-indicating method for routine quality control and research applications in the pharmaceutical industry. This comprehensive guide provides scientists with the necessary tools to implement this method effectively, ensuring the reliable characterization of this important chemical entity.

References

Application Note & Protocol: A Step-by-Step Guide to the Purification of 6-(3-Chlorophenyl)nicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides a detailed, step-by-step protocol for the purification of 6-(3-Chlorophenyl)nicotinic acid, a crucial building block in pharmaceutical research and development. The protocol outlines a robust, two-stage purification strategy employing acid-base extraction followed by recrystallization. This document is intended for researchers, chemists, and drug development professionals seeking to achieve high purity of this compound, a critical requirement for subsequent synthetic steps and biological screening. We delve into the chemical principles behind each step, offer practical insights for troubleshooting, and detail analytical methods for purity verification.

Introduction: The Imperative for Purity

This compound is a substituted pyridinecarboxylic acid derivative. Its structural motifs are of significant interest in medicinal chemistry for the synthesis of novel therapeutic agents. The presence of impurities, such as unreacted starting materials, byproducts, or residual solvents, can drastically affect the yield, selectivity, and outcome of subsequent reactions. Furthermore, in a drug development context, impurities can introduce confounding biological activities or toxicity, making their removal paramount.

This guide presents a logical and efficient workflow designed to systematically eliminate common process-related impurities. The primary purification is achieved through acid-base extraction, a technique that leverages the acidic nature of the carboxyl group to separate it from neutral or basic contaminants.[1][2] This is followed by recrystallization, a classic and powerful method for achieving high crystalline purity by removing structurally similar impurities.[3][4]

Foundational Principles: Understanding the Chemistry

The success of any purification strategy hinges on a firm understanding of the target molecule's physicochemical properties. This compound possesses a carboxylic acid functional group (pKa ≈ 4-5), which can be deprotonated under basic conditions to form a water-soluble carboxylate salt.[1][2][3] This reversible reaction is the cornerstone of the acid-base extraction protocol.

Potential impurities are largely dictated by the synthetic route but often include neutral organic compounds (e.g., unreacted precursors) or basic molecules (e.g., pyridine-based starting materials).[5]

G cluster_organic Organic Phase (e.g., Ethyl Acetate) cluster_aqueous Aqueous Phase Acid_Org R-COOH (this compound) Soluble Salt_Aq R-COO⁻ Na⁺ (Sodium Salt) Soluble Acid_Org->Salt_Aq + NaHCO₃ (aq) (Extraction) Neutral_Imp Neutral Impurities Soluble Salt_Aq->Acid_Org + HCl (aq) (Re-acidification)

Figure 1: Principle of Acid-Base Extraction. The diagram illustrates the equilibrium of this compound between its neutral, organic-soluble form and its charged, aqueous-soluble salt form, which is controlled by adjusting the pH.

Experimental Protocols

This section details the step-by-step methodologies for the purification process. It is assumed that the starting material is a crude solid obtained from a chemical synthesis.

Protocol 1: Primary Purification via Acid-Base Extraction

This protocol is designed to efficiently remove neutral and basic impurities.

Materials:

  • Crude this compound

  • Ethyl acetate (EtOAc) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution[5]

  • 6 M Hydrochloric acid (HCl)

  • Deionized water

  • Separatory funnel, beakers, Erlenmeyer flask

  • pH paper or pH meter

  • Büchner funnel and vacuum filtration apparatus

Procedure:

  • Dissolution: Dissolve the crude solid in a suitable organic solvent (e.g., 100 mL of EtOAc per 5 g of crude material) in a large Erlenmeyer flask. Ensure complete dissolution; gentle warming may be applied if necessary.

  • Liquid-Liquid Extraction: Transfer the organic solution to a separatory funnel. Add an equal volume of saturated NaHCO₃ solution.[5]

  • Extraction & Venting (Critical Step): Stopper the funnel and invert it gently. Immediately vent the funnel by opening the stopcock to release the pressure generated from CO₂ evolution. Failure to vent can lead to a dangerous pressure buildup. Shake the funnel gently for 1-2 minutes, with frequent venting.

  • Phase Separation: Allow the layers to separate completely. The target compound is now in the upper aqueous layer as its sodium salt. Drain the lower organic layer, which contains neutral impurities, into a separate flask.

  • Repeat Extraction: To ensure quantitative recovery, re-extract the organic layer with a fresh portion of saturated NaHCO₃ solution. Combine the aqueous layers.

  • Re-acidification & Precipitation: Cool the combined aqueous extracts in an ice-water bath. While stirring vigorously, slowly add 6 M HCl dropwise. The product will begin to precipitate as a white solid. Continue adding acid until the solution is acidic (pH ~2), as confirmed by pH paper.[3][5]

  • Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake with several portions of cold deionized water to remove any residual inorganic salts (e.g., NaCl).

  • Drying: Dry the purified solid under vacuum at 40-50 °C to a constant weight. The material at this stage is significantly purer and ready for secondary purification.

Protocol 2: Secondary Purification via Recrystallization

This protocol enhances purity by removing closely related impurities, resulting in a highly crystalline final product. A patent describing the purification of the related 6-chloronicotinic acid suggests methanol is an effective solvent.[6]

Materials:

  • Acid-base extracted this compound

  • Methanol (reagent grade or higher)

  • Erlenmeyer flask with a loose-fitting cap or reflux condenser

  • Hot plate/stirrer

  • Büchner funnel and vacuum filtration apparatus

Procedure:

  • Solvent Addition: Place the dried solid from the previous step into an appropriately sized Erlenmeyer flask. Add a minimal amount of methanol, just enough to create a slurry.

  • Dissolution: Heat the mixture gently on a hot plate with stirring. Add methanol dropwise until the solid just completely dissolves at or near the boiling point. Adding excessive solvent will reduce the final yield.

  • Slow Cooling (Critical for Crystal Quality): Remove the flask from the heat source, cover it, and allow it to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of large, well-defined crystals, which tend to exclude impurities more effectively.

  • Maximizing Yield: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize the precipitation of the product.

  • Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals sparingly with a small amount of ice-cold methanol to remove any surface impurities.

  • Final Drying: Dry the pure crystals in a vacuum oven at 40-50 °C until a constant weight is achieved.

G Crude Crude Solid ABE Acid-Base Extraction (Protocol 1) Crude->ABE Removes Neutral/ Basic Impurities Recryst Recrystallization (Protocol 2) ABE->Recryst Removes Structurally Similar Impurities Pure High-Purity Crystalline Product Recryst->Pure Analysis Purity Assessment (HPLC, NMR, MP) Pure->Analysis Verification

Figure 2: Overall Purification Workflow. This flowchart outlines the sequential process from the crude synthetic output to the final, verified high-purity product.

Purity Assessment and Characterization

Verifying the purity of the final product is a critical final step. A combination of analytical techniques should be employed to provide a comprehensive purity profile.

Technique Purpose Typical Parameters / Expected Outcome Purity Range (%)
Melting Point (MP) Assess purity and identityA sharp melting range close to the literature value indicates high purity.N/A (Qualitative)
HPLC (UV Detection) Quantify purity and impuritiesColumn: C18 (e.g., 4.6 x 150 mm, 5 µm) Mobile Phase: Gradient of Acetonitrile and Water (with 0.1% TFA or Formic Acid) Detection: 254 nm[7]98.0 - 99.9+
¹H NMR Spectroscopy Confirm structure and detect impuritiesThe spectrum should match the expected structure of this compound with no significant signals from impurities.98.0 - 99.9+
LC-MS Identify impuritiesProvides mass-to-charge ratio of the main peak and any impurities, aiding in their identification.[8]N/A (Identification)

Conclusion

The multi-step purification strategy detailed in this guide, combining acid-base extraction with recrystallization, provides a reliable and effective method for obtaining high-purity this compound. The rationale behind each step is grounded in fundamental chemical principles, ensuring that researchers can adapt and troubleshoot the procedure as needed. Adherence to this protocol, coupled with rigorous analytical verification, will yield material suitable for the demanding applications in pharmaceutical synthesis and research.

References

Application Notes & Protocols: Functionalization of the Carboxylic Acid Group of 6-(3-Chlorophenyl)nicotinic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the chemical functionalization of the carboxylic acid group of 6-(3-Chlorophenyl)nicotinic acid. This key heterocyclic building block is of significant interest in medicinal chemistry and materials science, and its carboxylic acid moiety serves as a versatile handle for molecular elaboration. This guide details several robust protocols for converting the carboxylic acid into a variety of essential functional groups, including amides, esters, and primary alcohols, as well as its activation to a reactive acyl chloride intermediate. Each section provides a detailed explanation of the underlying reaction mechanism, step-by-step experimental protocols, and a discussion of the strategic advantages and considerations for each method.

Introduction

This compound is a substituted pyridine carboxylic acid with a structural motif that is frequently explored in the development of novel therapeutic agents and functional materials. The carboxylic acid group at the 3-position of the pyridine ring is a primary site for synthetic modification, allowing for the introduction of diverse substituents to modulate physicochemical properties, biological activity, and molecular architecture.

Directly reacting a carboxylic acid is often kinetically slow and inefficient.[1] Therefore, the core principle behind its functionalization is activation . This involves converting the hydroxyl (-OH) group of the carboxylic acid into a better leaving group, thereby rendering the carbonyl carbon highly susceptible to nucleophilic attack.[2] This guide outlines several field-proven methodologies to achieve this activation and subsequent transformation.

G cluster_products Functionalized Products start This compound amide Amide start->amide Amide Coupling (EDC, HATU) ester Ester start->ester Esterification (Fischer, Steglich) alcohol Primary Alcohol start->alcohol Reduction (BH3-THF) acyl_chloride Acyl Chloride start->acyl_chloride Halogenation (SOCl2)

Figure 1. Key functionalization pathways for the carboxylic acid group of this compound.

Amide Bond Formation: The Cornerstone of Medicinal Chemistry

The formation of an amide bond is arguably the most frequent reaction in drug discovery.[3] The direct reaction between a carboxylic acid and an amine is unfavorable as it typically results in a stable, unreactive ammonium carboxylate salt.[4] To facilitate this transformation, coupling reagents are employed to activate the carboxylic acid.

Mechanism of Carbodiimide-Mediated Coupling (EDC/HOBt)

One of the most common methods involves the use of a water-soluble carbodiimide, 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of an additive like N-Hydroxybenzotriazole (HOBt).[4][5]

  • Activation: The carboxylic acid attacks the EDC, forming a highly reactive but unstable O-acylisourea intermediate.[5]

  • Stabilization: This intermediate is prone to side reactions and racemization. HOBt intercepts the O-acylisourea to form a more stable HOBt-ester.[6] This active ester is less reactive but more selective.

  • Coupling: The amine nucleophile attacks the carbonyl carbon of the HOBt-ester, forming the desired amide bond and regenerating HOBt, which can act catalytically.[7] The byproduct of EDC is a water-soluble urea, which is easily removed during aqueous workup.[8]

G Acid R-COOH O_acylisourea O-Acylisourea (Reactive Intermediate) Acid->O_acylisourea + EDC EDC EDC EDC->O_acylisourea HOBt_Ester HOBt-Ester (Active Ester) O_acylisourea->HOBt_Ester + HOBt Urea Urea Byproduct O_acylisourea->Urea Side Reactions HOBt HOBt HOBt->HOBt_Ester Amide Amide Product HOBt_Ester->Amide + R'-NH2 Amine R'-NH2 Amine->Amide

Figure 2. Simplified mechanism for EDC/HOBt-mediated amide coupling.

Comparative Analysis of Common Coupling Reagents
Reagent SystemFull NameAdditiveBaseKey AdvantagesCommon Issues
EDC/HOBt 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimideN-HydroxybenzotriazoleNone or mild baseWater-soluble byproducts, good for aqueous media.[1]HOBt has explosive properties; potential for racemization.[9]
HATU/DIPEA Hexafluorophosphate Azabenzotriazole Tetramethyl UroniumNoneDIPEAHigh coupling efficiency, fast reaction rates, low racemization.[10]More expensive, byproducts can be difficult to remove.
DCC/DMAP N,N'-Dicyclohexylcarbodiimide4-DimethylaminopyridineNoneInexpensive, effective for sterically hindered substrates.Dicyclohexylurea (DCU) byproduct is insoluble and difficult to remove.[9]
Protocol: General Procedure for EDC/HOBt Coupling
  • Dissolution: In a clean, dry round-bottom flask, dissolve this compound (1.0 eq) in an appropriate anhydrous solvent (e.g., DMF or DCM, approx. 0.1 M concentration).

  • Addition of Amine and Additives: To the stirred solution, add the desired amine (1.1 eq) and HOBt (1.2 eq).

  • Activation: Add EDC·HCl (1.2 eq) portion-wise to the mixture at room temperature.

  • Reaction: Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up:

    • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.[1]

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Esterification: Accessing Another Key Functional Group

Esters are important derivatives used as prodrugs, intermediates, and functional materials. The carboxylic acid of this compound can be converted to an ester via several methods.

Fischer-Speier Esterification

This classic method involves reacting the carboxylic acid with an excess of an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH).[11][12]

Mechanism: The acid catalyst protonates the carbonyl oxygen, which significantly increases the electrophilicity of the carbonyl carbon.[13] The alcohol then acts as a nucleophile, attacking the activated carbonyl to form a tetrahedral intermediate. After a proton transfer, water is eliminated as a good leaving group, and subsequent deprotonation yields the ester.[14]

Considerations: The Fischer esterification is an equilibrium reaction.[15] To drive the reaction to completion, it is necessary to either use a large excess of the alcohol (often as the solvent) or to remove water as it is formed, for example, by azeotropic distillation with a Dean-Stark apparatus.[14]

Protocol: Fischer Esterification
  • Setup: To a round-bottom flask equipped with a reflux condenser, add this compound (1.0 eq).

  • Reagents: Add a large excess of the desired alcohol (e.g., methanol or ethanol, to serve as both reagent and solvent).

  • Catalyst: Carefully add a catalytic amount of concentrated sulfuric acid (approx. 5 mol%).

  • Reaction: Heat the mixture to reflux and maintain for 4-24 hours, monitoring by TLC.

  • Work-up:

    • Allow the mixture to cool to room temperature.

    • Carefully neutralize the excess acid by slowly adding saturated aqueous NaHCO₃ solution until effervescence ceases.

    • Remove the excess alcohol under reduced pressure.

    • Extract the aqueous residue with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify the crude ester by flash column chromatography or distillation.

Conversion to Reactive Intermediates: Acyl Chlorides

Acyl chlorides are highly reactive carboxylic acid derivatives that serve as versatile intermediates for the synthesis of esters, amides, and other compounds under mild conditions.[16] They are particularly useful when coupling with sensitive or poorly nucleophilic substrates.

Synthesis using Thionyl Chloride (SOCl₂)

Thionyl chloride is a common and effective reagent for converting carboxylic acids to acyl chlorides.[17] The byproducts of the reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies product isolation.[18]

Mechanism: The carboxylic acid's hydroxyl oxygen attacks the sulfur atom of SOCl₂, displacing a chloride ion. This intermediate then collapses, with the chloride ion attacking the carbonyl carbon in a nucleophilic acyl substitution. A pyridine-like intermediate facilitates the elimination of SO₂ and HCl gas.[18]

Protocol: Acyl Chloride Formation

Note: This reaction should be performed in a well-ventilated fume hood as SO₂ and HCl gases are toxic and corrosive.

  • Setup: In a flame-dried, two-neck round-bottom flask equipped with a reflux condenser and a gas outlet bubbler (to trap HCl and SO₂), place this compound (1.0 eq).

  • Reagent Addition: Carefully add thionyl chloride (SOCl₂) (2-5 eq), either neat or in an inert solvent like toluene. Add a catalytic amount of DMF (1-2 drops), which can accelerate the reaction.[19]

  • Reaction: Gently heat the mixture to reflux (approx. 70-80°C) for 1-3 hours. The reaction is often complete when gas evolution ceases.

  • Isolation:

    • Allow the mixture to cool to room temperature.

    • Carefully remove the excess thionyl chloride under reduced pressure (a trap containing a base solution is recommended).

    • The resulting crude acyl chloride is often used immediately in the next step without further purification due to its high reactivity and moisture sensitivity.[19]

Reduction to Primary Alcohols

Reducing the carboxylic acid to a primary alcohol opens up entirely new avenues for functionalization (e.g., ether formation, oxidation to aldehydes, or conversion to alkyl halides).

Borane-Mediated Reduction

While powerful reducing agents like lithium aluminum hydride (LiAlH₄) can reduce carboxylic acids, they are often unselective. Borane (BH₃), typically used as a complex with tetrahydrofuran (BH₃-THF), is highly selective for the reduction of carboxylic acids in the presence of other carbonyl groups like esters.[20][21]

Mechanism: The reaction begins with an acid-base reaction between the acidic proton of the carboxylic acid and the borane. This forms a triacyloxyborane intermediate.[20] This intermediate is then further reduced by additional equivalents of borane to yield the primary alcohol after an aqueous workup.[22][23]

Protocol: Reduction with BH₃-THF

Note: BH₃-THF is moisture-sensitive and reacts with water to release flammable hydrogen gas. All glassware must be dry, and the reaction must be run under an inert atmosphere (e.g., Nitrogen or Argon).

  • Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous THF.

  • Reagent Addition: Cool the solution to 0°C in an ice bath. Slowly add a solution of BH₃-THF (approx. 3.0 eq) dropwise via a syringe.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-24 hours. Monitor by TLC until the starting material is consumed.

  • Quenching: Cool the reaction mixture back to 0°C and quench it by the slow, dropwise addition of methanol, followed by 1 M aqueous HCl. This will destroy any excess borane.

  • Work-up:

    • Stir the mixture for 30 minutes.

    • Remove the THF under reduced pressure.

    • Neutralize the aqueous residue with a base (e.g., solid NaHCO₃ or aqueous NaOH).

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify the crude alcohol product by flash column chromatography.

References

Application Notes and Protocols for the Scalable Synthesis of 6-(3-Chlorophenyl)nicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the scalable synthesis of 6-(3-chlorophenyl)nicotinic acid, a key intermediate in pharmaceutical development. Moving beyond a standard laboratory procedure, this application note details a robust process suitable for scale-up from bench to pilot plant, emphasizing process optimization, safety, and sustainability. We present a detailed protocol for a Suzuki-Miyaura cross-coupling reaction, including considerations for catalyst selection, reaction parameter optimization for both batch and continuous flow processes, and efficient palladium removal techniques. Furthermore, this guide includes protocols for the preparation of the requisite starting material, 6-chloronicotinic acid, and a thorough troubleshooting guide to address common challenges encountered during process scale-up. This document is intended for researchers, chemists, and chemical engineers in the pharmaceutical and fine chemical industries engaged in process development and manufacturing.

Introduction

This compound is a vital building block in the synthesis of a variety of pharmacologically active compounds. As drug candidates progress through the development pipeline, the demand for multi-kilogram quantities of such intermediates necessitates the development of a safe, efficient, and scalable synthetic process. The Suzuki-Miyaura cross-coupling reaction has become a cornerstone of modern synthetic chemistry for the formation of carbon-carbon bonds, valued for its functional group tolerance and generally mild reaction conditions.[1]

This guide provides an in-depth analysis and detailed protocols for the synthesis of this compound, with a primary focus on the challenges and considerations of scaling the process from the laboratory to the pilot plant. We will explore both traditional batch processing and modern continuous flow chemistry approaches, offering a comparative perspective on their respective advantages for large-scale production.[2][3] Key aspects of this guide include the synthesis of the starting material 6-chloronicotinic acid, a detailed examination of the Suzuki-Miyaura coupling reaction parameters, and robust methods for product purification and palladium removal to meet the stringent requirements of the pharmaceutical industry.

Synthesis of Starting Material: 6-Chloronicotinic Acid

A reliable and scalable synthesis of the starting material is paramount for any multi-step synthetic campaign. 6-Chloronicotinic acid can be efficiently prepared from the readily available 2-chloro-5-methylpyridine via catalytic oxidation.[4][5]

Reaction Scheme

The synthesis proceeds via the cobalt-catalyzed aerobic oxidation of 2-chloro-5-methylpyridine.

2-Chloro-5-methylpyridine 2-Chloro-5-methylpyridine C6H6ClN 6-Chloronicotinic_acid 6-Chloronicotinic acid C6H4ClNO2 2-Chloro-5-methylpyridine->6-Chloronicotinic_acid Oxidation Oxygen O2 Oxygen->6-Chloronicotinic_acid Cobalt_Acetate Co(OAc)2 Cobalt_Acetate->6-Chloronicotinic_acid Chlorobenzene Chlorobenzene, 80°C Chlorobenzene->6-Chloronicotinic_acid

Caption: Synthesis of 6-Chloronicotinic Acid.

Protocol for the Synthesis of 6-Chloronicotinic Acid (Lab Scale)
  • Reaction Setup: In a 1 L flask equipped with a mechanical stirrer, reflux condenser, and gas inlet, add chlorobenzene (450 g), 2-chloro-5-methylpyridine (100 g), and cobalt (II) acetate (3 g).[5]

  • Reaction Execution: Heat the mixture to 80°C with stirring. Introduce a steady stream of oxygen gas at a flow rate of 0.4 L/min.[5]

  • Reaction Monitoring: Maintain the reaction at 80°C for 4 hours. The reaction progress can be monitored by TLC or HPLC.

  • Work-up and Isolation: Cool the reaction mixture to room temperature. The crude product will precipitate. Filter the solid and dry to obtain a mixture of 6-chloronicotinic acid and cobalt acetate.[5]

  • Purification: Transfer the crude solid to a 1 L flask and add methanol (600 g). Heat the mixture to reflux with stirring until all the solid dissolves. Slowly cool the solution to 5°C to induce crystallization. Stir for an additional hour at 5°C. Filter the white crystalline product, wash with a small amount of cold methanol, and dry in a vacuum oven at 80°C for 4 hours.[5]

Expected Yield: 79.7% with a purity of >99.5% (HPLC).[5]

Suzuki-Miyaura Cross-Coupling for the Synthesis of this compound

The core transformation in this process is the palladium-catalyzed Suzuki-Miyaura cross-coupling of 6-chloronicotinic acid with 3-chlorophenylboronic acid.

Reaction Scheme

6-Chloronicotinic_acid 6-Chloronicotinic acid C6H4ClNO2 Product This compound C12H8ClNO2 6-Chloronicotinic_acid->Product 3-Chlorophenylboronic_acid 3-Chlorophenylboronic acid C6H6BClO2 3-Chlorophenylboronic_acid->Product Pd_Catalyst Pd Catalyst Pd_Catalyst->Product Suzuki-Miyaura Coupling Base Base (e.g., K2CO3) Base->Product Solvent Solvent (e.g., Dioxane/H2O) Solvent->Product

Caption: Suzuki-Miyaura Synthesis of the Target Compound.

Scale-Up Considerations and Parameter Optimization

Scaling up Suzuki-Miyaura reactions requires careful consideration of several factors to ensure safety, efficiency, and product quality.[6]

ParameterLab Scale (1-10 g)Pilot Scale (1-10 kg)Key Considerations & Justification
Catalyst Loading 1-5 mol%0.1-1 mol%Catalyst cost is a major driver at scale. Lowering catalyst loading is crucial for economic viability. This may require more active catalysts or longer reaction times.
Ligand Selection Buchwald or Josiphos-type ligandsBuchwald or Josiphos-type ligandsRobust, air-stable pre-catalysts are preferred for ease of handling in a plant environment.
Base K2CO3, K3PO4K2CO3, Na2CO3Cost and ease of handling are critical. Carbonates are often preferred over phosphates or hydroxides at scale.
Solvent Dioxane, THF, Toluene/WaterToluene/Water, 2-MeTHF/WaterAvoidance of solvents with unfavorable safety profiles (e.g., dioxane) is important. Biphasic systems can facilitate product isolation and catalyst removal.
Temperature 80-110 °C80-100 °CExothermic nature of the reaction needs to be managed with appropriate cooling capacity in larger reactors.
Reaction Time 2-12 hours6-24 hoursLonger reaction times may be necessary to accommodate lower catalyst loadings.
Agitation Magnetic stirringMechanical stirring (impeller)Efficient mixing is critical to ensure good mass transfer in heterogeneous mixtures.
Batch Process Protocol (Pilot Scale)
  • Reactor Preparation: Ensure a clean and dry glass-lined reactor. Perform inert atmosphere purging with nitrogen.

  • Reagent Charging: Charge the reactor with 6-chloronicotinic acid (1.0 eq), 3-chlorophenylboronic acid (1.1 eq), and potassium carbonate (2.5 eq).

  • Solvent Addition: Add a degassed mixture of 2-methyltetrahydrofuran (2-MeTHF) and water (4:1 v/v).

  • Catalyst Addition: Add the palladium catalyst (e.g., XPhos Pd G3, 0.5 mol%) under a nitrogen blanket.

  • Reaction: Heat the mixture to 85-90°C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by HPLC until the consumption of the limiting starting material is complete.

  • Work-up: Cool the reaction mixture to 50°C. Separate the aqueous layer.

  • Palladium Removal: Add a solution of N-acetyl-L-cysteine in water and stir for 2-4 hours to scavenge residual palladium. Alternatively, for very low palladium levels, treatment with a silica-based scavenger like SiliaMetS® Thiol can be employed.[7]

  • Isolation: Acidify the organic layer with aqueous HCl to precipitate the product. Filter the solid, wash with water and a suitable organic solvent (e.g., heptane), and dry under vacuum.

Continuous Flow Process: A Modern Approach to Scale-Up

Flow chemistry offers significant advantages for scaling up cross-coupling reactions, including enhanced heat and mass transfer, improved safety, and the potential for higher throughput.[8][9]

cluster_0 Reagent Delivery cluster_1 Reaction Zone cluster_2 Work-up & Collection Reagent_A Solution A: 6-Chloronicotinic Acid 3-Chlorophenylboronic Acid Solvent Mixer T-Mixer Reagent_A->Mixer Reagent_B Solution B: Base Solvent Reagent_B->Mixer Catalyst_Sol Catalyst Solution Catalyst_Sol->Mixer Heated_Reactor Heated Tubular Reactor Mixer->Heated_Reactor BPR Back Pressure Regulator Heated_Reactor->BPR Collection Product Collection BPR->Collection

Caption: Continuous Flow Setup for Suzuki-Miyaura Coupling.

A continuous flow setup would involve pumping separate solutions of the reactants, base, and a solubilized catalyst through a static mixer and into a heated tubular reactor. The residence time in the reactor can be precisely controlled by adjusting the flow rates. This approach can significantly reduce reaction times, often from hours to minutes.[2][10]

Process Analytical Technology (PAT)

For robust process control during scale-up, the implementation of PAT is highly recommended.

  • In-situ IR/Raman Spectroscopy: Can be used to monitor the concentration of reactants and products in real-time, providing valuable kinetic data and ensuring reaction completion.

  • Automated HPLC Sampling: An automated system can periodically draw samples from the reactor for HPLC analysis, providing accurate data on conversion and impurity profiles without manual intervention.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low or No Conversion - Inactive catalyst- Insufficiently degassed solvents- Poorly soluble base- Use a fresh batch of catalyst- Ensure thorough degassing of all solvents- Use a finer grade of base or consider a more soluble alternative (e.g., aqueous solution)
Formation of Homocoupling Byproducts - Presence of oxygen- Inefficient transmetalation- Improve inert atmosphere conditions- Optimize base and solvent system
Dehalogenation of Starting Material - Presence of protic impurities- Inefficient reductive elimination- Use anhydrous solvents- Screen different ligands to promote reductive elimination
High Levels of Residual Palladium - Inefficient work-up- Strong coordination of Pd to the product- Employ a palladium scavenger (e.g., N-acetyl-L-cysteine, SiliaMetS® Thiol)- Optimize crystallization conditions
Poor Reproducibility at Scale - Inefficient mixing- Poor temperature control- Increase agitation speed- Ensure adequate heating/cooling capacity of the reactor

Safety Considerations

  • 3-Chlorophenylboronic Acid: This reagent is harmful if swallowed, in contact with skin, or if inhaled.[4] Always handle in a well-ventilated area using appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Palladium Catalysts: While generally stable, some palladium catalysts can be pyrophoric, especially on carbon supports. Handle with care under an inert atmosphere.

  • Solvents: Toluene and 2-MeTHF are flammable. Ensure all operations are conducted in a well-ventilated area away from ignition sources.

  • Scale-Up: Exothermic reactions pose a greater risk at larger scales. A thorough thermal hazard assessment should be conducted before pilot-scale synthesis.

Conclusion

The successful scale-up of the synthesis of this compound is achievable through careful planning and execution. The Suzuki-Miyaura cross-coupling reaction provides an efficient route to this important pharmaceutical intermediate. By focusing on process optimization, including catalyst selection, reaction parameter tuning, and the potential implementation of continuous flow technology, a robust and economically viable manufacturing process can be established. Adherence to strict safety protocols and the use of appropriate analytical tools are essential for a successful and safe scale-up campaign.

References

Application Notes and Protocols: In Vitro Profiling of 6-(3-Chlorophenyl)nicotinic acid

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: Senior Application Scientist

Introduction

6-(3-Chlorophenyl)nicotinic acid is a synthetic derivative of nicotinic acid (niacin, Vitamin B3). Nicotinic acid is a well-established therapeutic agent used for treating dyslipidemia, primarily due to its ability to raise high-density lipoprotein (HDL) cholesterol and lower triglycerides, low-density lipoprotein (LDL) cholesterol, and lipoprotein(a).[1][2][3][4] The discovery of the G protein-coupled receptor GPR109A (also known as Hydroxycarboxylic Acid Receptor 2, HCA2) as the primary receptor for niacin has significantly advanced our understanding of its pharmacological mechanisms.[1][5] GPR109A is expressed in adipocytes and various immune cells, including macrophages, and its activation mediates both metabolic and anti-inflammatory effects.[6][7][8]

Upon agonist binding, GPR109A couples to Gi/o G-proteins, which inhibits adenylyl cyclase, leading to a reduction in intracellular cyclic AMP (cAMP) levels.[5][6] This is the primary mechanism behind the anti-lipolytic effect in adipocytes.[8] Additionally, GPR109A activation can trigger β-arrestin recruitment, initiating a secondary signaling cascade that can be involved in receptor internalization and other downstream events.[5] Beyond its role in lipid metabolism, GPR109A activation has demonstrated potent anti-inflammatory and anti-tumorigenic properties. For instance, its activation can suppress inflammatory pathways like NF-κB and induce apoptosis in certain cancer cells.[9][10]

This document provides a comprehensive suite of in vitro assays to characterize the biological activity of this compound. The protocols are designed to:

  • Determine the potency and efficacy of the compound as an agonist for the GPR109A receptor.

  • Investigate its functional consequences on key downstream signaling pathways related to inflammation.

  • Assess its potential for inducing cytotoxicity or inhibiting cancer cell proliferation.

These assays will provide critical data for researchers in pharmacology and drug development, enabling a thorough preclinical evaluation of this novel nicotinic acid derivative.

Part 1: GPR109A Receptor Engagement and Primary Signaling

The initial step in characterizing this compound is to confirm its interaction with the GPR109A receptor and quantify its effect on the primary G-protein signaling pathway.

1.1 Scientific Rationale

GPR109A is a Gi-coupled receptor.[6] Agonist binding inhibits the activity of adenylyl cyclase, an enzyme that converts ATP to cAMP. Therefore, a hallmark of GPR109A activation is a measurable decrease in intracellular cAMP levels. To induce a detectable signal, adenylyl cyclase is typically stimulated with forskolin, a potent activator. An agonist of GPR109A will counteract this stimulation, resulting in a dose-dependent reduction in cAMP. This assay is fundamental for determining the compound's potency (EC50) and efficacy relative to a known agonist like niacin or Acifran.[5]

1.2 Key Experiment: cAMP Inhibition Assay

This protocol describes a homogenous, plate-based cAMP assay using a competitive immunoassay format, suitable for high-throughput screening.

camp_workflow cluster_prep Cell Preparation cluster_treat Compound Treatment cluster_detect Detection & Analysis seed Seed GPR109A-expressing cells into a 384-well plate incubate1 Incubate overnight to allow cell attachment seed->incubate1 prepare_cpd Prepare serial dilutions of This compound add_cpd Add compound dilutions and IBMX (PDE inhibitor) to cells prepare_cpd->add_cpd add_fsk Add Forskolin to stimulate adenylyl cyclase add_cpd->add_fsk incubate2 Incubate for 30 minutes add_fsk->incubate2 lyse Lyse cells and add cAMP detection reagents incubate2->lyse incubate3 Incubate for 60 minutes lyse->incubate3 read Read plate (e.g., TR-FRET, Luminescence) incubate3->read analyze Analyze data and plot dose-response curve read->analyze

Caption: Workflow for the cAMP Inhibition Assay.

Materials:

  • Cell Line: CHO-K1 or HEK293 cells stably expressing human GPR109A.

  • Assay Plate: 384-well, white, solid-bottom microplate.

  • Reagents:

    • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

    • Stimulation Buffer: Assay Buffer containing 1 mM IBMX (a phosphodiesterase inhibitor to prevent cAMP degradation).

    • This compound, Nicotinic Acid (positive control).

    • Forskolin.

    • cAMP Assay Kit (e.g., LANCE® Ultra cAMP Kit from PerkinElmer or HitHunter® cAMP Assay from DiscoverX).

Procedure:

  • Cell Seeding:

    • Culture GPR109A-expressing cells to ~80-90% confluency.

    • Harvest cells and resuspend in culture medium.

    • Seed 5,000-10,000 cells per well into the 384-well plate.

    • Incubate overnight at 37°C, 5% CO2.

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound and nicotinic acid in DMSO.

    • Perform a serial dilution series (e.g., 11-point, 1:3 dilution) in Stimulation Buffer to create 4X final concentrations.

  • Assay Execution:

    • Gently remove culture medium from the cell plate.

    • Add 5 µL of Stimulation Buffer to all wells.

    • Add 5 µL of the 4X compound dilutions to the respective wells. For control wells, add 5 µL of Stimulation Buffer (for max stimulation) or buffer with vehicle (for basal).

    • Prepare a 4X solution of Forskolin in Stimulation Buffer (final concentration typically 3-10 µM, to be optimized).

    • Add 5 µL of the 4X Forskolin solution to all wells except the basal control wells.

    • Incubate the plate at room temperature for 30 minutes.

  • Detection:

    • Following the manufacturer's instructions for the chosen cAMP kit, add the detection reagents (e.g., lysis buffer containing acceptor beads and then donor beads for a TR-FRET assay).

    • Incubate for 60 minutes at room temperature, protected from light.

  • Data Acquisition and Analysis:

    • Read the plate on a compatible plate reader.

    • Calculate the percent inhibition relative to the forskolin-stimulated (0% inhibition) and basal (100% inhibition) controls.

    • Plot the percent inhibition against the log concentration of the compound and fit the data to a four-parameter logistic equation to determine the EC50 value.

CompoundEC50 (nM) [95% CI]Max Inhibition (%)
Nicotinic Acid (Reference)[Value][Value]
This compound[Value][Value]
Part 2: GPR109A Secondary Signaling and Desensitization

Beyond G-protein coupling, many GPCRs, including GPR109A, engage β-arrestin proteins, which mediate receptor desensitization, internalization, and G-protein-independent signaling.[5] Characterizing this pathway provides a more complete picture of the compound's pharmacology.

2.1 Scientific Rationale

Agonist-induced conformational changes in GPR109A promote its phosphorylation by G protein-coupled receptor kinases (GRKs). This phosphorylated receptor serves as a high-affinity docking site for β-arrestin proteins. Quantifying the recruitment of β-arrestin to the receptor in response to ligand stimulation is a direct measure of this secondary signaling pathway. Assays often use enzyme fragment complementation (EFC) or bioluminescence resonance energy transfer (BRET) technologies.

2.2 Key Experiment: β-Arrestin Recruitment Assay

This protocol outlines a common EFC-based assay (e.g., PathHunter® assay from DiscoverX).

barr_workflow cluster_prep Cell Preparation cluster_treat Compound Treatment cluster_detect Detection & Analysis seed Seed GPR109A-β-arrestin engineered cells incubate1 Incubate 24-48 hours seed->incubate1 prepare_cpd Prepare serial dilutions of This compound add_cpd Add compound dilutions to cells prepare_cpd->add_cpd incubate2 Incubate for 90 minutes at 37°C add_cpd->incubate2 add_reagents Add chemiluminescent detection reagents incubate2->add_reagents incubate3 Incubate for 60 minutes at RT add_reagents->incubate3 read Read luminescence incubate3->read analyze Analyze data and plot dose-response curve read->analyze

Caption: Workflow for the β-Arrestin Recruitment Assay.

Materials:

  • Cell Line: A cell line engineered to co-express GPR109A fused to a small enzyme fragment (e.g., ProLink™) and β-arrestin fused to the larger, complementing enzyme fragment (e.g., Enzyme Acceptor).

  • Assay Plate: 384-well, white, solid-bottom microplate.

  • Reagents:

    • Cell Plating Reagent.

    • This compound, and a known β-arrestin recruiting agonist as a positive control.

    • PathHunter® Detection Reagents.

Procedure:

  • Cell Seeding:

    • Using the manufacturer's protocol, thaw and seed the engineered cells into the 384-well plate.

    • Incubate for the recommended time (typically 24-48 hours) at 37°C, 5% CO2.

  • Compound Preparation:

    • Prepare a serial dilution series of the test compound and positive control in the appropriate assay buffer.

  • Assay Execution:

    • Add the compound dilutions to the cell plate.

    • Incubate for 90 minutes at 37°C.

  • Detection:

    • Equilibrate the plate and detection reagents to room temperature.

    • Add the detection reagents to all wells as per the manufacturer's protocol.

    • Incubate for 60 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Read the chemiluminescent signal on a plate reader.

    • Normalize the data to vehicle control (basal) and a maximal agonist control.

    • Plot the normalized response against the log concentration of the compound and fit to a four-parameter logistic equation to determine the EC50.

CompoundEC50 (nM) [95% CI]Max Recruitment (% of Control)
Reference Agonist[Value]100%
This compound[Value][Value]
Part 3: Downstream Functional Activity - Anti-Inflammatory Potential

Activation of GPR109A on immune cells like macrophages can exert anti-inflammatory effects.[8] A key pathway involved in inflammation is the NF-κB signaling cascade. Therefore, assessing the compound's ability to inhibit this pathway is a crucial functional readout.

3.1 Scientific Rationale

Lipopolysaccharide (LPS), a component of gram-negative bacteria, is a potent activator of macrophages and stimulates the NF-κB pathway, leading to the transcription of pro-inflammatory genes. GPR109A activation has been shown to block LPS-induced NF-κB activation.[9] This can be measured using a reporter gene assay where the NF-κB response element drives the expression of a reporter protein like luciferase. Inhibition of the LPS-induced luciferase signal by the test compound indicates anti-inflammatory activity.

nfkb_pathway cluster_membrane cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Activates MyD88 MyD88/TRAF6 TLR4->MyD88 TestCpd 6-(3-Chlorophenyl) nicotinic acid GPR109A GPR109A TestCpd->GPR109A Activates Gi Gi GPR109A->Gi IKK IKK Complex MyD88->IKK IkB IκB IKK->IkB Phosphorylates NFkB_bound NF-κB IkB->NFkB_bound Releases NFkB_free NF-κB NFkB_bound->NFkB_free Translocates PKA ↓ PKA Activity PKA->IKK Inhibits AC Adenylyl Cyclase Gi->AC Inhibits cAMP ↓ cAMP AC->cAMP cAMP->PKA DNA NF-κB Response Element NFkB_free->DNA Binds Genes Pro-inflammatory Gene Transcription DNA->Genes

Caption: GPR109A-mediated inhibition of the NF-κB pathway.

3.2 Key Experiment: NF-κB Luciferase Reporter Assay

Materials:

  • Cell Line: A macrophage cell line (e.g., RAW 264.7) stably transfected with an NF-κB-luciferase reporter construct.

  • Reagents:

    • Lipopolysaccharide (LPS).

    • This compound.

    • Luciferase Assay System (e.g., Bright-Glo™ from Promega).

Procedure:

  • Cell Seeding: Seed the reporter cell line into a 96-well white, clear-bottom plate and incubate overnight.

  • Compound Pre-treatment:

    • Treat cells with serial dilutions of this compound for 4 hours.[9]

  • Inflammatory Challenge:

    • Add LPS (final concentration ~100 ng/mL) to all wells except the unstimulated control.

    • Incubate for an additional 4 hours.[9]

  • Detection:

    • Remove the plate from the incubator and allow it to cool to room temperature.

    • Add luciferase assay reagent to all wells.

    • Read luminescence on a plate reader.

  • Analysis:

    • Calculate the percent inhibition of the LPS-induced signal for each compound concentration.

    • Plot the data and determine the IC50 value.

Part 4: Assessment of Cytotoxicity and Anti-Proliferative Effects

While GPR109A activation is generally protective, it can also induce apoptosis in some cancer cells where its expression is often silenced but can be ectopically restored.[9][10] Therefore, it is prudent to evaluate the compound for general cytotoxicity and specific anti-proliferative effects against relevant cancer cell lines.

4.1 Scientific Rationale

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color. A decrease in signal indicates a reduction in cell viability, which could be due to cytotoxicity or inhibition of proliferation. This assay is a standard first-pass screen for anti-cancer activity.

4.2 Key Experiment: MTT Cell Viability Assay

Materials:

  • Cell Lines: A panel of human cancer cell lines (e.g., colon cancer line KM12L4, breast cancer line MB231) and a normal cell line (e.g., CCD841) for comparison.[9]

  • Reagents:

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).

    • Solubilization Solution (e.g., DMSO or a solution of HCl in isopropanol).

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at an appropriate density and allow them to attach overnight.

  • Compound Treatment:

    • Replace the medium with fresh medium containing serial dilutions of this compound.

    • Incubate for 48-72 hours.

  • MTT Addition:

    • Add MTT solution to each well (final concentration ~0.5 mg/mL).

    • Incubate for 3-4 hours at 37°C until purple precipitate is visible.

  • Solubilization and Reading:

    • Remove the MTT-containing medium.

    • Add solubilization solution to each well to dissolve the formazan crystals.

    • Read the absorbance at ~570 nm.

  • Analysis:

    • Calculate the percentage of viable cells compared to the vehicle-treated control.

    • Plot the data and determine the GI50 (concentration for 50% growth inhibition).

Cell LineCompoundGI50 (µM) [95% CI]
KM12L4This compound[Value]
MB231This compound[Value]
CCD841This compound[Value]

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-(3-Chlorophenyl)nicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 6-(3-Chlorophenyl)nicotinic acid. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions. As a Senior Application Scientist, this guide synthesizes technical accuracy with field-proven insights to help you optimize your synthetic route and improve yields.

The synthesis of this compound and its derivatives often relies on palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[1] This powerful C-C bond-forming reaction is widely used in the pharmaceutical industry due to its mild reaction conditions and high functional group tolerance.[2] This guide will focus on troubleshooting and optimizing this key synthetic step.

Troubleshooting Guide

This section addresses specific issues that you may encounter during the synthesis of this compound, particularly when using a Suzuki-Miyaura coupling approach.

Issue 1: Low or No Yield of the Desired Product

A low yield of this compound is a common challenge in Suzuki-Miyaura coupling reactions.[3] This can be attributed to several factors, from reagent quality to suboptimal reaction conditions.

Potential Causes and Solutions:

  • Poor Quality of Boronic Acid: Boronic acids are susceptible to degradation, especially protodeboronation, which can be accelerated by certain structural features.[4]

    • Solution: Use fresh, high-purity (3-chlorophenyl)boronic acid. Consider using more stable boronic acid derivatives, such as boronic esters.[4]

  • Inactive Catalyst: The palladium catalyst is the heart of the reaction. Its activity can be compromised by improper handling or the presence of impurities.

    • Solution: Ensure you are using a high-quality palladium catalyst and ligand. For challenging couplings, consider using more electron-rich and bulky phosphine ligands or N-heterocyclic carbene (NHC) ligands.[5]

  • Suboptimal Reaction Conditions: Temperature, solvent, and base are critical parameters that can significantly impact the reaction outcome.[3]

    • Solution: Systematically screen different solvents (e.g., dioxane, THF, DMF, toluene), bases (e.g., carbonates, phosphates), and temperatures.[4][6] Often, a small amount of water is beneficial for the reaction.[4]

  • Catalyst Poisoning: The nitrogen atom on the pyridine ring of the nicotinic acid derivative can coordinate to the palladium center and inhibit its catalytic activity.[1]

    • Solution: Employ ligands that can minimize this inhibitory effect. Increasing the catalyst loading might also be necessary, though this should be a last resort due to cost.

Issue 2: Presence of Significant Side Products

The formation of byproducts is a frequent cause of reduced yields and can complicate the purification process.[7]

Common Side Products and Mitigation Strategies:

  • Homocoupling of Boronic Acid: This side reaction leads to the formation of 3,3'-dichlorobiphenyl.

    • Cause: This can be promoted by the presence of oxygen or high temperatures.

    • Solution: Thoroughly degas your reaction mixture and maintain an inert atmosphere (e.g., argon or nitrogen). Optimize the reaction temperature to the lowest effective level.

  • Dehalogenation of the Starting Material: The starting 6-chloronicotinic acid can be reduced to nicotinic acid.

    • Cause: This can occur through a competing reaction pathway involving the palladium catalyst.[4]

    • Solution: Careful selection of the palladium catalyst and ligand system can minimize this side reaction. Using a less reactive halide (e.g., bromide instead of iodide, if applicable) can sometimes help, though chlorides are generally less reactive.[4][8]

  • Protodeboronation: The (3-chlorophenyl)boronic acid can be converted to chlorobenzene.[4]

    • Cause: This is often caused by the presence of water and is base-catalyzed.

    • Solution: While some water can be beneficial, excess water should be avoided. Use anhydrous solvents if this side reaction is significant. The choice of base can also influence the rate of protodeboronation.

Issue 3: Difficulty in Product Purification

Even with a successful reaction, isolating the pure this compound can be challenging.

Purification Challenges and Recommended Procedures:

  • Removal of Palladium Residues: Palladium is a toxic heavy metal, and its removal is critical, especially for pharmaceutical applications.

    • Solution: Utilize techniques such as silica gel column chromatography, treatment with activated carbon, or using metal scavengers.

  • Separation from Unreacted Starting Materials and Byproducts: The polar nature of nicotinic acid derivatives can make them challenging to separate from polar byproducts and residual base.

    • Solution:

      • After the reaction, quench the mixture and adjust the pH to precipitate the crude product.

      • Wash the crude product with water and a non-polar organic solvent to remove impurities.

      • Recrystallization is often an effective final purification step.[9] Water or a mixed solvent system can be used.[10][11]

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent and versatile method is the Suzuki-Miyaura cross-coupling reaction.[1] This involves reacting 6-chloronicotinic acid with (3-chlorophenyl)boronic acid in the presence of a palladium catalyst and a base.[8]

Q2: Which palladium catalyst and ligand system is best for this synthesis?

A2: The optimal choice depends on the specific reaction conditions and scale. However, catalyst systems employing bulky, electron-rich phosphine ligands often show good performance.[5] For instance, catalysts like Pd(PPh3)4 or systems generated in situ from a palladium source (e.g., Pd(OAc)2) and a ligand (e.g., SPhos, XPhos) are commonly used.

Q3: How can I monitor the progress of the reaction?

A3: Thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are the most common techniques for monitoring the reaction's progress.[7] This allows you to track the consumption of the starting materials and the formation of the product, helping to determine the optimal reaction time.

Q4: What are the key safety precautions for this synthesis?

A4:

  • Palladium Catalysts: Many palladium compounds are toxic and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Solvents: Many organic solvents used in this synthesis (e.g., dioxane, toluene) are flammable and have associated health risks. Always work in a well-ventilated fume hood.

  • Bases: Some bases used, such as potassium carbonate, can be irritants. Handle with care.

Data and Protocols

Table 1: Typical Suzuki-Miyaura Reaction Parameters
ParameterRecommended Range/OptionsRationale
Palladium Catalyst Loading 0.5 - 5 mol%Lower loadings are more cost-effective, but higher loadings may be needed for less reactive substrates.
Ligand Buchwald-type phosphine ligands, NHCsBulky, electron-rich ligands can improve catalytic activity and prevent catalyst deactivation.[5]
Base K2CO3, K3PO4, Cs2CO3The choice of base can significantly affect the reaction rate and yield. Carbonates and phosphates are common choices.[4]
Solvent Dioxane/H2O, Toluene/H2O, DMFThe solvent system influences the solubility of reagents and the reaction kinetics. A co-solvent of water is often beneficial.[4]
Temperature 80 - 110 °CHigher temperatures generally increase the reaction rate but can also lead to more side products.[3]
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
  • Reaction Setup: To a reaction vessel, add 6-chloronicotinic acid (1 equivalent), (3-chlorophenyl)boronic acid (1.2-1.5 equivalents), and the base (2-3 equivalents).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon) three times.[1]

  • Solvent and Catalyst Addition: Add the degassed solvent, followed by the palladium catalyst and ligand.

  • Heating: Heat the reaction mixture to the desired temperature with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or HPLC.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and acidify with an acid (e.g., HCl) to precipitate the product.

  • Purification: Filter the solid, wash with water and a non-polar organic solvent, and then purify by recrystallization or column chromatography.[1]

Visualizing the Synthetic Workflow

Suzuki_Coupling_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Reagents Combine Reactants: - 6-Chloronicotinic Acid - (3-Chlorophenyl)boronic Acid - Base Inert Establish Inert Atmosphere (e.g., Argon) Reagents->Inert Solvent_Catalyst Add Degassed Solvent & Catalyst System Inert->Solvent_Catalyst Heating Heat with Stirring (e.g., 80-110°C) Solvent_Catalyst->Heating Monitoring Monitor Progress (TLC/HPLC) Heating->Monitoring Quench Cool & Quench Monitoring->Quench Acidify Acidify to Precipitate Product Quench->Acidify Filter_Wash Filter & Wash Crude Product Acidify->Filter_Wash Purify Recrystallization or Column Chromatography Filter_Wash->Purify Final_Product Final_Product Purify->Final_Product Pure Product

Caption: Workflow for the Suzuki-Miyaura synthesis of this compound.

References

Technical Support Center: Troubleshooting Common Side Reactions in Nicotinic Acid Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for nicotinic acid synthesis. As a Senior Application Scientist, I've designed this guide to provide you with in-depth, field-proven insights into the common challenges encountered during the synthesis of this essential compound. This resource is structured as a series of troubleshooting guides and frequently asked questions (FAQs) to directly address specific issues you may face in your laboratory. Our focus is not just on providing solutions, but on understanding the underlying chemical principles to empower you to optimize your synthetic routes effectively.

Section 1: Troubleshooting Guide - Common Synthetic Routes & Side Reactions

The industrial production of nicotinic acid primarily relies on the oxidation of 3-picoline (3-methylpyridine) or 5-ethyl-2-methylpyridine, and the hydrolysis of 3-cyanopyridine.[1] Each of these routes is susceptible to specific side reactions that can significantly impact yield and purity. This section provides a detailed breakdown of these issues and their remedies.

Oxidation of 3-Picoline

The oxidation of 3-picoline is a widely used method, but it is often plagued by over-oxidation and the formation of various byproducts.[2][3]

Q1: My reaction is producing significant amounts of pyridine and carbon dioxide alongside nicotinic acid. What is causing this over-oxidation and how can I minimize it?

A1: This is a classic case of over-oxidation, where the desired product, nicotinic acid, is further degraded under the reaction conditions. The pyridine ring itself can be cleaved, leading to the formation of CO2, ammonia, and pyridine.[4]

Causality: Aggressive oxidizing agents, high temperatures, and prolonged reaction times are the primary drivers of over-oxidation. The electron-withdrawing nature of the carboxylic acid group in nicotinic acid makes the pyridine ring more susceptible to nucleophilic attack and subsequent ring-opening, especially at elevated temperatures.

Troubleshooting Protocol:

  • Choice of Oxidant: If you are using strong, non-selective oxidants like potassium permanganate or chromic acid, consider switching to a milder or more selective catalytic system.[4][5] Vanadium-based catalysts, such as vanadium-titanium oxide, have shown high selectivity for the gas-phase oxidation of 3-picoline to nicotinic acid.[3][6]

  • Temperature Control: Carefully control the reaction temperature. Over-oxidation is highly temperature-dependent. Determine the optimal temperature for your specific system by running small-scale experiments at varying temperatures and monitoring the product distribution by HPLC or GC.

  • Reaction Monitoring: Continuously monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[2] Quench the reaction as soon as the starting material (3-picoline) is consumed to prevent further oxidation of the product.

  • Catalyst Loading: In catalytic oxidations, the catalyst loading is critical. An excess of catalyst can lead to over-oxidation. Optimize the catalyst-to-substrate ratio to maximize the yield of nicotinic acid.

Q2: I'm observing the formation of pyridine-3-carbaldehyde as a significant byproduct. How can I promote its conversion to nicotinic acid?

A2: Pyridine-3-carbaldehyde (nicotinaldehyde) is a common intermediate in the oxidation of 3-picoline.[4] Its accumulation indicates that the oxidation of the aldehyde to the carboxylic acid is the rate-limiting step in your process.

Causality: Insufficient oxidant concentration, catalyst deactivation, or suboptimal reaction conditions can lead to the buildup of the aldehyde intermediate.

Troubleshooting Protocol:

  • Oxidant Stoichiometry: Ensure that you are using a sufficient stoichiometric excess of the oxidizing agent to drive the reaction to completion.

  • Catalyst Health: If you are using a heterogeneous catalyst, it may have become deactivated. Consider regenerating or replacing the catalyst. For homogeneous catalysts, ensure that they are not being consumed by side reactions.

  • Reaction Time: Extend the reaction time to allow for the complete conversion of the aldehyde to the carboxylic acid.[2] Again, monitor the reaction progress closely to avoid over-oxidation of the final product.

  • Recirculation: In a continuous flow setup, recirculating the reaction mixture can help to consume unreacted 3-picoline and pyridine-3-carbaldehyde, thereby increasing the overall yield of nicotinic acid.[7]

Hydrolysis of 3-Cyanopyridine

The hydrolysis of 3-cyanopyridine is another important route to nicotinic acid. This process can proceed via two main pathways: direct hydrolysis to nicotinic acid or a two-step process involving the formation of nicotinamide as an intermediate.[1]

Q3: My hydrolysis of 3-cyanopyridine is yielding a mixture of nicotinic acid and nicotinamide. How can I improve the selectivity towards nicotinic acid?

A3: The formation of nicotinamide as a byproduct is a common issue in the hydrolysis of 3-cyanopyridine, particularly when the primary goal is nicotinic acid.[1]

Causality: The relative rates of hydrolysis of the nitrile to the amide and the amide to the carboxylic acid are highly dependent on the reaction conditions, especially pH and temperature.

Troubleshooting Protocol:

  • pH Control: The pH of the reaction medium plays a crucial role. Alkaline hydrolysis, often using NaOH or KOH, favors the direct conversion to nicotinic acid.[1] Acidic conditions can also be employed, but may require harsher conditions. Careful control of the pH throughout the reaction is essential for maximizing selectivity.

  • Temperature and Pressure: Higher temperatures and pressures generally favor the complete hydrolysis to nicotinic acid.[1] For instance, alkaline hydrolysis at 190°C under 1.5–2 MPa has been reported to successfully produce nicotinic acid.[1]

  • Catalyst Selection: While often performed under basic or acidic conditions, enzymatic hydrolysis can offer high selectivity. Nitrilase enzymes can directly hydrolyze 3-cyanopyridine to nicotinic acid without the formation of nicotinamide.[8] Conversely, nitrile hydratase will produce nicotinamide.[9]

  • Reaction Time: Ensure a sufficient reaction time for the complete hydrolysis of any intermediate nicotinamide to nicotinic acid. Monitor the disappearance of both 3-cyanopyridine and nicotinamide.

Q4: I am having difficulty separating the final nicotinic acid product from unreacted 3-cyanopyridine and nicotinamide.

A4: Purification can be challenging due to the similar polarities of these compounds.

Troubleshooting Protocol:

  • Reactive Extraction: This technique can be used for the selective separation of nicotinic acid from the reaction mixture.[10]

  • Ion-Exchange Chromatography: Passing the reaction mixture through an ion-exchange resin column can effectively separate the acidic nicotinic acid from the neutral or basic impurities.[1]

  • Recrystallization: While multiple recrystallizations may be needed, this is a common method for purifying crude nicotinic acid.[11] Optimizing the recrystallization solvent is key to minimizing product loss.[2] A single recrystallization step after melting the crude yellow nicotinic acid has been shown to improve purity.[11]

Section 2: Frequently Asked Questions (FAQs)

This section addresses more general questions that researchers often have regarding nicotinic acid synthesis.

FAQ 1: What are the common sources of color in my crude nicotinic acid, and how can I remove it?

Crude nicotinic acid, particularly from oxidation reactions using nitric acid, is often brilliant yellow.[11] This coloration is due to the presence of chromophoric impurities. A simple and economical method for purification involves melting the crude yellow nicotinic acid and holding it in a molten state for a few minutes. This process destroys the yellow chromophore, and a single subsequent recrystallization can yield a colorless product of high purity.[11] The use of activated carbon during recrystallization can also aid in decolorization.[11]

FAQ 2: I am synthesizing a derivative of nicotinic acid and experiencing low yields. What general troubleshooting steps should I follow?

Low yields can be attributed to several factors, including incomplete reactions, side reactions, and purification losses.[2] A systematic approach is crucial for identifying and resolving the issue.

Visualizing the Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting low yields in nicotinic acid synthesis.

TroubleshootingWorkflow start Low Yield Observed check_completion Check Reaction Completion (TLC, HPLC, GC) start->check_completion incomplete Incomplete Reaction check_completion->incomplete optimize_conditions Optimize Reaction Conditions: - Increase Temperature - Extend Reaction Time - Adjust Reagent Stoichiometry incomplete->optimize_conditions Yes complete Reaction Complete incomplete->complete No optimize_conditions->check_completion analyze_byproducts Analyze Byproducts (NMR, MS) complete->analyze_byproducts side_reactions Significant Side Reactions analyze_byproducts->side_reactions modify_protocol Modify Protocol: - Change Reagents/Catalyst - Adjust pH - Use Anhydrous Conditions side_reactions->modify_protocol Yes no_side_reactions Minimal Side Reactions side_reactions->no_side_reactions No modify_protocol->start check_purification Review Purification Protocol no_side_reactions->check_purification optimize_purification Optimize Purification: - Different Solvent System - Alternative Method (e.g., Chromatography) check_purification->optimize_purification solution Improved Yield optimize_purification->solution

Caption: A logical workflow for diagnosing and resolving low product yields.

Quantitative Data Summary

ParameterOxidation of 3-PicolineHydrolysis of 3-Cyanopyridine
Typical Temperature 250-500 °C (gas-phase)[1][12]130-190 °C[1][9]
Typical Pressure Atmospheric to 0.5 MPa[1][12]1.5-2 MPa[1]
Common Catalysts V2O5-based systems[1][3]NaOH, KOH, Nitrilase[1][8]
Key Side Products Pyridine, CO2, Pyridine-3-carbaldehyde[4][13]Nicotinamide[1]

References

Technical Support Center: Optimization of Reaction Conditions for Preparing 6-(3-Chlorophenyl)nicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the synthesis of 6-(3-Chlorophenyl)nicotinic acid. The core of this synthesis typically involves a Suzuki-Miyaura cross-coupling reaction. This document is structured to address common experimental challenges through a troubleshooting guide and a set of frequently asked questions, ensuring a logical and scientifically grounded approach to reaction optimization.

Core Synthesis Pathway: Suzuki-Miyaura Coupling

The preparation of this compound is commonly achieved via a palladium-catalyzed Suzuki-Miyaura cross-coupling between a 6-halonicotinic acid derivative (e.g., 6-chloronicotinic acid or its ester) and 3-chlorophenylboronic acid.

G cluster_reactants Reactants cluster_conditions Reaction Conditions 6-halonicotinic_acid 6-Halonicotinic Acid Derivative (X = Cl, Br, I, or OTf) product This compound 6-halonicotinic_acid->product Suzuki-Miyaura Coupling boronic_acid 3-Chlorophenylboronic Acid boronic_acid->product catalyst Pd Catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) catalyst->product base Base (e.g., K₂CO₃, Cs₂CO₃) base->product solvent Solvent (e.g., Dioxane/H₂O, Toluene) solvent->product

Caption: General scheme for the Suzuki-Miyaura synthesis.

Part 1: Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis, providing potential causes and actionable solutions.

Q1: My reaction shows very low or no conversion to the desired product. What are the likely causes and how can I fix it?

A1: Low or zero yield is a common problem that can often be traced back to catalyst deactivation or suboptimal reaction conditions.

  • Cause 1: Catalyst Inhibition/Deactivation. The lone pair of electrons on the pyridine nitrogen can coordinate with the palladium catalyst, leading to inhibition or deactivation that halts the catalytic cycle.[1][2] This is a primary challenge in couplings with pyridine substrates.

    • Solution: Employ bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos.[1][3] These ligands promote the desired catalytic cycle and can prevent the pyridine nitrogen from binding to the palladium center.[2] If using a Pd(II) source, ensure its complete reduction to the active Pd(0) species. In some cases, a modest increase in catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) can overcome partial inhibition.[1]

  • Cause 2: Inadequate Degassing. Oxygen contamination can lead to catalyst deactivation through oxidation of the Pd(0) species and can also promote undesirable side reactions like the homocoupling of the boronic acid.[3]

    • Solution: Ensure all solvents are rigorously degassed before use. Techniques like freeze-pump-thaw cycles are highly effective. Maintain a strict inert atmosphere (Argon or Nitrogen) throughout the entire reaction setup and duration.

  • Cause 3: Suboptimal Temperature. The reaction may be highly sensitive to temperature.[4] If the temperature is too low, the reaction rate will be slow, leading to an incomplete reaction.[5] Conversely, excessively high temperatures can cause catalyst decomposition.[3]

    • Solution: The optimal temperature is typically around 80-100 °C for these types of couplings.[4] If the reaction is sluggish, consider a stepwise increase in temperature while monitoring for product formation and potential degradation via TLC or LCMS.

  • Cause 4: Poor Reagent Quality. The quality of the boronic acid, aryl halide, and base are critical. Boronic acids can degrade over time, and the base may be hydrated or of insufficient strength.

    • Solution: Use fresh or properly stored 3-chlorophenylboronic acid. Consider using the more stable pinacol ester derivative to avoid issues like protodeboronation.[1] Ensure the base is anhydrous and finely powdered for better solubility and reactivity.

Q2: I am observing significant amounts of side products, primarily homocoupling of the boronic acid and protodeboronation. How can these be minimized?

A2: The formation of byproducts is a key challenge that directly impacts yield and complicates purification.

  • Protodeboronation: This is the hydrolysis of the boronic acid back to the corresponding arene (chlorobenzene in this case).[1] It is often promoted by aqueous conditions and high temperatures.

    • Solution 1: Use Boronic Esters. Pinacol esters or MIDA boronates are significantly more stable towards hydrolysis than their corresponding boronic acids.[1]

    • Solution 2: Anhydrous Conditions. While many Suzuki protocols use aqueous bases, minimizing water can reduce the rate of protodeboronation.[1]

    • Solution 3: Base Selection. The choice and strength of the base can influence this side reaction. A milder base might be beneficial if protodeboronation is severe.[1]

  • Homocoupling: This side reaction involves the coupling of two molecules of the boronic acid reagent. It is primarily caused by the presence of oxygen.[3]

    • Solution 1: Rigorous Degassing. As mentioned above, this is the most critical step to prevent homocoupling.[3]

    • Solution 2: Palladium Source. Using a Pd(0) source like Pd(PPh₃)₄ directly can sometimes reduce homocoupling compared to the in-situ reduction of Pd(II) sources.[3]

    • Solution 3: Temperature Control. Lowering the reaction temperature may disfavor the homocoupling pathway relative to the desired cross-coupling.[3]

Q3: My reaction starts but then stalls before completion. What should I investigate?

A3: A stalling reaction often points towards catalyst decomposition over the course of the reaction.

  • Cause 1: Ligand Degradation. The phosphine ligands themselves can degrade at elevated temperatures, especially in the presence of trace impurities.

    • Solution: Switch to a more robust ligand system, such as an N-heterocyclic carbene (NHC) ligand, which can offer greater stability.[3] Alternatively, use a pre-formed palladium-ligand complex (precatalyst) for more reproducible results.[3]

  • Cause 2: Poor Solubility. If any of the reagents (particularly the base or the nicotinic acid salt) are poorly soluble in the solvent system, it can lead to a slow or incomplete reaction.

    • Solution: Choose a solvent system where all components are reasonably soluble. For poorly soluble bases like K₂CO₃, vigorous stirring is essential. The addition of a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can sometimes improve yields and stabilize the catalyst.[3]

Q4: I'm having trouble with the purification of the final product. What is the best approach?

A4: The purification of nicotinic acid derivatives can be challenging due to their zwitterionic nature and solubility properties.

  • Issue: Removing Palladium Residues.

    • Solution: After the reaction, perform an aqueous workup. The crude product can be passed through a short plug of silica gel or celite to remove the bulk of the palladium. Specialized scavengers can also be used.

  • Issue: Separation from Starting Materials and Byproducts.

    • Solution 1: Acid-Base Extraction. The carboxylic acid functionality allows for selective extraction. Dissolve the crude mixture in an organic solvent (like ethyl acetate) and wash with a mild aqueous base (e.g., NaHCO₃ solution) to extract the acidic product into the aqueous layer. The aqueous layer is then re-acidified (e.g., with HCl) to precipitate the pure product, which can be collected by filtration. Be cautious, as some esters can be hydrolyzed by strong bases.[6]

    • Solution 2: Recrystallization. Recrystallization is a powerful purification technique for this compound.[7][8][9] Water is often a suitable solvent.[7][10] For colored impurities, a treatment with activated carbon during recrystallization can be effective.[7][11] A patent suggests that melting crude yellow nicotinic acid before a single recrystallization step can improve purity.[7]

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the catalytic cycle for the Suzuki-Miyaura reaction in this context?

A1: The cycle involves three main steps:

  • Oxidative Addition: The active Pd(0) catalyst reacts with the 6-halonicotinic acid derivative to form a Pd(II) complex. Bulky, electron-rich ligands can accelerate this step.[2]

  • Transmetalation: The halide on the Pd(II) complex is exchanged for the 3-chlorophenyl group from the boronic acid. This step requires a base to activate the boronic acid.

  • Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the C-C bond of the final product and regenerating the Pd(0) catalyst.

Q2: How do I choose the optimal Palladium catalyst and ligand combination?

A2: For challenging substrates like pyridines, the choice is critical. Standard catalysts like Pd(PPh₃)₄ may work but often give lower yields. The modern standard involves using a stable Pd(II) precatalyst paired with a specialized ligand.

  • Ligands: As stated previously, bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., Buchwald ligands like XPhos, SPhos, RuPhos) are highly recommended.[1][3] They are specifically designed for challenging cross-couplings involving heteroaryl chlorides.[2]

  • Catalyst Source: Using a pre-formed precatalyst often provides more consistent and reproducible results compared to generating the active catalyst in situ from a source like Pd(OAc)₂.[3]

Q3: What is the role of the base and solvent?

A3:

  • Base: The base is essential for the transmetalation step. It reacts with the boronic acid to form a more nucleophilic boronate species, which then transfers its organic group to the palladium center. Common bases include carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄).[4] The choice of base can significantly impact the reaction rate and outcome.[1]

  • Solvent: The solvent must solubilize the reactants and be compatible with the catalytic system.[1] Common choices include mixtures of an organic solvent with water (e.g., Dioxane/H₂O, Toluene/H₂O, MeCN/H₂O) to facilitate the dissolution of the inorganic base.[12]

Q4: Should I use 3-chlorophenylboronic acid or its pinacol ester?

A4: While boronic acids are more common, they are susceptible to decomposition pathways like protodeboronation.[1][12] Boronic pinacol esters are more robust and stable towards hydrolysis.[1] If you are experiencing issues with low yields or significant byproduct formation related to boronic acid instability, switching to the pinacol ester is a highly recommended optimization strategy.

Part 3: Protocols & Data

Table 1: Recommended Starting Conditions for Suzuki-Miyaura Coupling
ParameterCondition 1 (Standard)Condition 2 (Optimized for Heteroaryl)Rationale & Reference
Aryl Halide 6-Chloronicotinic Acid (1.0 equiv)6-Chloronicotinic Acid (1.0 equiv)Starting material.
Boronic Species 3-Chlorophenylboronic Acid (1.5 equiv)3-Chlorophenylboron. Acid Pinacol Ester (1.5 equiv)Pinacol ester offers greater stability.[1]
Pd Source Pd(PPh₃)₄ (3-5 mol%)Pd₂(dba)₃ (2 mol%)Precatalysts with specialized ligands often superior.
Ligand NoneXPhos (4 mol%)Bulky ligands prevent catalyst inhibition.[1][3]
Base K₂CO₃ (3.0 equiv)K₃PO₄ (3.0 equiv)Base choice is critical and can be optimized.[4]
Solvent 1,4-Dioxane / H₂O (4:1)Toluene / H₂O (10:1)Solvent system impacts solubility and reaction rate.
Temperature 80-100 °C100 °COptimal temperature balances rate and stability.[4]
Time 4-12 h4-12 hMonitor by TLC/LCMS to determine completion.[5]
Experimental Protocol 1: General Procedure for Suzuki-Miyaura Coupling
  • Inert Atmosphere Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 6-chloronicotinic acid (1.0 equiv.), 3-chlorophenylboronic acid pinacol ester (1.5 equiv.), and the base (e.g., K₃PO₄, 3.0 equiv.).

  • Catalyst Addition: In a glovebox or under a positive flow of inert gas, add the palladium source (e.g., Pd₂(dba)₃, 2 mol%) and the ligand (e.g., XPhos, 4 mol%).

  • Solvent Addition: Add the degassed solvent (e.g., Toluene/H₂O mixture) via cannula or syringe.

  • Degassing: Subject the reaction mixture to a few cycles of vacuum/backfill with inert gas to ensure all oxygen is removed.

  • Heating: Heat the reaction mixture in an oil bath to the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers.

  • Extraction & Precipitation: Wash the organic layer with brine. For the product, which may be in either layer depending on the pH, adjust the aqueous layer to pH ~3-4 with 1M HCl to precipitate the product.

  • Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.

Troubleshooting Workflow

G start Reaction Start: Low/No Conversion? check_catalyst 1. Check Catalyst System - Use bulky ligand (XPhos, SPhos) - Use a precatalyst - Increase loading (3-5%) start->check_catalyst Yes check_degassing 2. Check Inert Atmosphere - Rigorously degas solvents - Use freeze-pump-thaw - Maintain Ar/N₂ blanket check_catalyst->check_degassing check_reagents 3. Check Reagents - Use fresh boronic ester - Use anhydrous base - Verify starting material purity check_degassing->check_reagents check_conditions 4. Check Conditions - Optimize temperature (80-110 °C) - Ensure vigorous stirring check_reagents->check_conditions side_products Side Products Observed? (Homocoupling, Protodeboronation) check_conditions->side_products solve_side_products Address Side Reactions - Use boronic pinacol ester - Ensure rigorous degassing - Lower temperature slightly side_products->solve_side_products Yes purification Reaction Complete Proceed to Purification (Acid-Base Extraction, Recrystallization) side_products->purification No solve_side_products->purification

References

Technical Support Center: Preventing Byproduct Formation in Suzuki Coupling for Substituted Pyridines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving substituted pyridines. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges with byproduct formation in these critical reactions. The inherent electronic properties and coordination ability of the pyridine ring often lead to unique and frustrating side reactions. This resource provides in-depth, experience-driven troubleshooting advice to help you optimize your reactions, maximize yields, and simplify purification.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Here, we address the most common issues encountered during the Suzuki coupling of substituted pyridines, offering explanations for why these problems occur and providing step-by-step protocols to overcome them.

Issue 1: Significant Protodeboronation of the Pyridine Boronic Acid/Ester

Q1: I'm observing a large amount of the simple (de-borylated) pyridine in my reaction mixture, and my yield of the desired coupled product is low. What is happening and how can I fix it?

A1: This is a classic case of protodeboronation, a side reaction where the carbon-boron (C-B) bond of your pyridine boronic acid is cleaved and replaced by a carbon-hydrogen (C-H) bond from a proton source (like water).[1][2] This reaction consumes your nucleophilic partner, leading to reduced yields and purification headaches.[1] Pyridine boronic acids, especially 2-pyridine boronic acid, are notoriously unstable and prone to this side reaction due to the influence of the basic nitrogen atom.[1][2]

The Causality Behind Protodeboronation:

Unlike many simple aryl boronic acids, which are more susceptible to protodeboronation at high pH, 2-pyridine boronic acid has a unique decomposition pathway.[1] Under neutral pH conditions, it can form a zwitterionic intermediate that is highly reactive and rapidly fragments, leading to the undesired protodeboronated product.[1][2] Counterintuitively, both acidic and basic conditions can sometimes slow this specific decomposition pathway by shifting the equilibrium away from the reactive zwitterion.[1]

Troubleshooting Workflow for Protodeboronation:

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// Edges Start -> Check_Conditions [label="Initial Check"]; Check_Conditions -> Base_Choice [label="If issue persists"]; Base_Choice -> Boron_Source [label="If issue persists"]; Boron_Source -> Solvent_System [label="If issue persists"]; Solvent_System -> Success [label="Optimization Achieved"];

// Invisible nodes and edges for alignment {rank=same; Check_Conditions; Base_Choice; Boron_Source; Solvent_System;} } dot Caption: A logical workflow to diagnose and solve protodeboronation.

Detailed Troubleshooting Protocols:

1. Ensure Rigorously Anhydrous Conditions:

  • The "Why": Water is a primary proton source for protodeboronation.[3] Minimizing its presence is the first and most critical line of defense.

  • Protocol:

    • Use flame-dried or oven-dried glassware.

    • Use anhydrous, high-purity solvents. Degas solvents thoroughly by sparging with an inert gas (argon or nitrogen) for 30-60 minutes or by using several freeze-pump-thaw cycles.[3]

    • Use a fresh, high-quality, anhydrous base. Finely grind solid bases to increase surface area and reactivity.[3]

2. Optimize Your Choice of Base:

  • The "Why": The base is crucial for activating the boronic acid for transmetalation but can also promote protodeboronation if not chosen carefully.[4] Stronger bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often more effective than weaker ones for difficult couplings.[3]

  • Protocol: Screen a panel of anhydrous bases.

BaseStrengthCommon SolventsNotes
K₃PO₄ StrongDioxane, Toluene, THFOften a good starting point for pyridine substrates.
Cs₂CO₃ StrongDioxane, Toluene, DMFHighly effective but more expensive. Can increase reaction rates.
K₂CO₃ ModerateAqueous mixtures (e.g., Dioxane/H₂O)Often used but can introduce water, increasing protodeboronation risk.
KF WeakDioxane, THFCan be effective and is useful if base-labile functional groups are present.[5]

3. Switch to a More Stable Boron Reagent:

  • The "Why": If your boronic acid is inherently unstable, a more robust derivative can provide a "slow release" of the active species, keeping its concentration in the reaction mixture low and minimizing decomposition.[2]

  • Recommended Alternatives:

    • Pinacol Boronate Esters (Bpin): Generally more stable than the corresponding boronic acids.[6]

    • MIDA Boronate Esters: N-methyliminodiacetic acid (MIDA) boronates are highly stable crystalline solids that are robust to anhydrous cross-coupling conditions and can be used for sequential reactions.[6] They release the boronic acid slowly in the presence of an aqueous base.

  • Protocol (Example using a MIDA boronate):

    • To an oven-dried reaction vessel, add the aryl halide (1.0 equiv), pyridine-MIDA boronate (1.2-1.5 equiv), and a suitable base (e.g., K₃PO₄, 3.0 equiv).[1]

    • Under an inert atmosphere, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and a phosphine ligand (e.g., RuPhos, 2-4 mol%).[1]

    • Add degassed solvent (e.g., 1,4-dioxane with a small amount of water to facilitate MIDA hydrolysis) and heat the reaction.

Issue 2: Formation of Homocoupled Bipyridine Byproducts

Q2: My main byproduct is a symmetrical bipyridine, formed from two molecules of my pyridine boronic acid coupling together. How do I prevent this?

A2: This side reaction is known as homocoupling. It is often triggered by the presence of oxygen, which can interfere with the catalytic cycle.[3][6] Specifically, oxygen can oxidize the active Pd(0) catalyst to a Pd(II) species. This Pd(II) can then undergo two consecutive transmetalations with the boronic acid, followed by reductive elimination to form the homocoupled product.[3][6]

Mechanism of Homocoupling:

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// Edges Pd0 -> PdII [label="Oxidation"]; O2 -> PdII [style=dashed, arrowhead=none]; PdII -> Trans1; Trans1 -> PdPyr; PdPyr -> Trans2; Trans2 -> PdPyr2; PdPyr2 -> RedElim; RedElim -> Product; RedElim -> Pd0 [label="Regenerates Pd(0)"]; } dot Caption: Catalytic cycle for oxygen-induced homocoupling.

Troubleshooting Protocols for Homocoupling:

1. Rigorous Exclusion of Oxygen:

  • The "Why": This is the most critical factor. Preventing the oxidation of Pd(0) to Pd(II) is key to stopping the homocoupling cascade.[3][7]

  • Protocol:

    • Ensure all solvents are thoroughly degassed before use.[3] Subsurface sparging with nitrogen or argon is highly effective.[7]

    • Maintain a positive pressure of an inert gas (argon or nitrogen) throughout the entire reaction setup and duration.[3]

2. Catalyst Choice and Handling:

  • The "Why": Using a Pd(II) precatalyst (like Pd(OAc)₂) requires an in situ reduction to the active Pd(0) state. This reduction process can sometimes be inefficient and lead to residual Pd(II) that promotes homocoupling.[6]

  • Protocol:

    • Consider using a Pd(0) source directly, such as Pd₂(dba)₃ or Pd(PPh₃)₄, which does not require a reduction step.[8]

    • For Pd(II) precatalysts, adding a mild reducing agent like potassium formate can help ensure complete conversion to Pd(0) and suppress homocoupling.[7]

3. Control Reagent Stoichiometry:

  • The "Why": While a slight excess of the boronic acid (1.2-1.5 equivalents) is standard practice to drive the reaction to completion, a large excess can increase the probability of homocoupling.[3]

  • Protocol: Optimize the stoichiometry for your specific substrates. Start with 1.2 equivalents of the pyridine boronic acid and adjust as needed based on reaction monitoring.

Issue 3: Catalyst Inhibition and Low Reactivity

Q3: My reaction is sluggish or stalls completely, even with standard Suzuki conditions. What could be inhibiting my catalyst?

A3: The nitrogen lone pair on the pyridine ring is a common culprit.[3][9] It can coordinate to the palladium center, effectively acting as a Lewis base and poisoning the catalyst, which shuts down the catalytic cycle.[6][9] This is particularly problematic for electron-rich pyridines. Additionally, the electron-deficient nature of the pyridine ring can make the oxidative addition step more challenging for pyridyl halides.[3]

Troubleshooting Protocols for Catalyst Inhibition:

1. Select an Appropriate Ligand:

  • The "Why": Standard ligands like triphenylphosphine (PPh₃) are often ineffective for pyridine substrates.[3] Bulky, electron-rich phosphine ligands are required to promote the key steps of the catalytic cycle (oxidative addition and reductive elimination) and to sterically discourage the pyridine nitrogen from binding to the palladium.[3][10]

  • Recommended Ligands (Buchwald Ligands):

LigandStructureKey Features
SPhos 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenylHighly active for a broad range of substrates, including heteroaryl chlorides.[10]
XPhos 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenylExcellent for sterically hindered couplings and unactivated aryl chlorides.[10]
RuPhos 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenylOften optimal for transformations involving sulfonyl fluorides and other challenging electrophiles.[11]
  • Protocol: Screen a panel of bulky, electron-rich phosphine ligands. A typical starting point is 2-4 mol% of the ligand with 1-2 mol% of a palladium source like Pd(OAc)₂ or Pd₂(dba)₃.

2. Consider the Electrophile's Leaving Group:

  • The "Why": The reactivity of the pyridyl halide follows the general trend: I > Br > Cl. Chloropyridines are often less reactive and may require more forcing conditions or highly specialized catalyst systems.[6][12]

  • Protocol: If you are using a chloropyridine and experiencing low reactivity, consider switching to the corresponding bromopyridine if synthetically feasible. If you must use a chloropyridine, ensure you are using a highly active catalyst system, such as one employing SPhos or XPhos.[10][12]

3. Solvent and Temperature Optimization:

  • The "Why": The choice of solvent affects the solubility of reagents and the stability of catalytic intermediates.[13][14] Common solvents include 1,4-dioxane, toluene, and DMF.[11][13] Sometimes, the addition of water can be beneficial, even when trying to avoid protodeboronation, as it can increase the solubility of inorganic bases and influence the transmetalation mechanism.[11][15]

  • Protocol:

    • Start with a common solvent like 1,4-dioxane or toluene.

    • If solubility is an issue, consider solvent mixtures like Dioxane/H₂O (e.g., 4:1 ratio).[13][16]

    • Gradually increase the reaction temperature, but be aware that higher temperatures can also accelerate byproduct formation.[8]

References

Technical Support Center: Purification of Chlorophenyl Nicotinic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with chlorophenyl nicotinic acids. This guide provides in-depth troubleshooting advice and answers to frequently asked questions, drawing from established analytical principles and field-proven insights. The unique challenge of this class of molecules lies in the combination of the hydrophilic, zwitterionic nicotinic acid core and the hydrophobic, isomeric nature of the chlorophenyl substituent. This guide is structured to help you navigate these complexities effectively.

Frequently Asked Questions (FAQs)

Q1: What are the primary purification challenges specific to chlorophenyl nicotinic acids?

The primary challenges stem from three core properties of these molecules:

  • Isomerism: The position of the chlorine atom (ortho, meta, para) on the phenyl ring creates isomers with very similar physicochemical properties, making them difficult to separate by standard chromatographic or crystallization techniques.

  • Amphoteric Nature: The presence of both a basic pyridine nitrogen and an acidic carboxylic acid group means the molecule's charge and solubility are highly dependent on pH. This can complicate extraction and chromatography if not properly controlled.

  • Impurity Profiles: Syntheses can leave behind structurally similar impurities, including unreacted starting materials or byproducts like isonicotinic acid derivatives, which can be difficult to remove.[1][2]

Q2: What initial analytical method should I use to assess the purity of my crude product?

For a rapid and comprehensive assessment, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) coupled with a UV detector is the method of choice. If available, using a mass spectrometry (MS) detector (LC-MS) is even better.

  • Rationale: HPLC provides a clear picture of the number of components in your mixture. UV detection is straightforward since the aromatic rings are strong chromophores. An MS detector confirms the molecular weight of the main peak and impurities, helping to distinguish isomers from other byproducts. Several HPLC methods have been developed for nicotinic acid and its derivatives, demonstrating the technique's utility.[3][4][5]

Q3: How significantly does the chlorine atom's position on the phenyl ring affect purification?

The chlorine's position has a profound impact on the molecule's dipole moment, pKa, and ability to pack into a crystal lattice. This leads to subtle but critical differences in polarity and solubility among isomers. For example, separating 1-(2-chlorophenyl)piperazine from its 3- and 4-chloro isomers by capillary electrophoresis requires the use of cyclodextrins to exploit these minor structural differences.[6] A similar challenge is expected for chlorophenyl nicotinic acids, making isomer separation the central task of the purification workflow.

Purification Workflow Overview

This diagram outlines a general strategy for purifying chlorophenyl nicotinic acids, moving from a crude reaction mixture to a final, highly pure compound.

Purification_Workflow General Purification Workflow for Chlorophenyl Nicotinic Acids Crude Crude Reaction Mixture Contains product, isomers, unreacted starting materials, salts Extraction Step 1: Acid-Base Extraction Goal: Remove ionic impurities and some starting materials Technique: Liquid-Liquid Extraction with pH adjustment Crude->Extraction Process Evaporation Solvent Evaporation Yields enriched crude product Extraction->Evaporation Isolate Column Step 2: Preparative Chromatography Goal: Isomer separation & removal of close-eluting impurities Technique: RP-HPLC or Flash Chromatography Evaporation->Column Purify Fraction Fraction Analysis & Pooling Technique: Analytical HPLC or TLC Column->Fraction Collect & Analyze Crystallization Step 3: Recrystallization Goal: Final polishing & removal of trace impurities Technique: Solvent screening & controlled cooling Fraction->Crystallization Pool pure fractions & concentrate Final Final Product High-purity crystalline solid Crystallization->Final Isolate Analysis Final Purity Analysis Technique: HPLC, NMR, MS, Elemental Analysis Final->Analysis Verify

Caption: General purification workflow for chlorophenyl nicotinic acids.

Troubleshooting Guide

Problem Area 1: Poor Separation of Positional Isomers

Q: My RP-HPLC analysis shows that my positional isomers (e.g., 2-chlorophenyl vs. 4-chlorophenyl nicotinic acid) are co-eluting. How can I improve their separation?

This is the most common and difficult challenge. Resolution can be achieved by systematically optimizing your chromatographic conditions to exploit the subtle differences in hydrophobicity and electronic interactions imparted by the chlorine's position.

Expertise & Causality: Positional isomers have identical mass and often similar UV spectra. Their separation relies on differential interactions with the stationary phase. A para-substituted isomer is often more linear and can interact more strongly with a C18 stationary phase than a sterically hindered ortho-isomer. Modifying the mobile phase or switching to a stationary phase with different selectivity (like phenyl or biphenyl) can alter these interactions. Capillary electrophoresis with additives like cyclodextrins has proven effective for separating closely related isomers by leveraging inclusion complex formation.[6][7]

  • Initial Screening:

    • Column: Start with a standard C18 column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) or 0.1% Formic Acid in Water.

      • Rationale: The acidic modifier ensures that the carboxylic acid is fully protonated, preventing peak tailing and improving retention on the reversed-phase column.

    • Mobile Phase B: Acetonitrile (ACN) or Methanol (MeOH).

    • Gradient: Run a fast scouting gradient (e.g., 5% to 95% B in 10 minutes).

    • Detection: UV at 254 nm or a wavelength determined by a UV scan of your compound.

  • Optimization Strategy (If co-elution occurs):

    • Decrease Gradient Slope: If you see a broad peak or a shoulder, flatten the gradient around the elution time of your isomers (e.g., change from a 5-95% ramp to a 40-60% ramp over 20 minutes). This increases the time isomers spend interacting with the stationary phase, improving resolution.

    • Change Organic Modifier: Switch from ACN to MeOH or vice versa.

      • Rationale: ACN and MeOH have different selectivities. Methanol is a better proton donor and can alter hydrogen-bonding interactions with the analyte and stationary phase, sometimes resolving peaks that co-elute in acetonitrile.

    • Change Stationary Phase: If optimization on C18 fails, switch to a column with a different selectivity.

Stationary PhaseSeparation PrincipleBest For
C18 (ODS) Hydrophobic interactions.General purpose starting point. Good for isomers with notable polarity differences.
Phenyl-Hexyl Hydrophobic & π-π interactions.Exploiting differences in aromaticity. The chlorophenyl ring can interact with the phenyl groups on the stationary phase.
Biphenyl Enhanced π-π interactions.Offers unique selectivity for aromatic compounds, especially those with conjugated systems. Can be very effective for positional isomers.[8]
Pentafluorophenyl (PFP) Multiple interaction modes (hydrophobic, π-π, dipole-dipole, ion-exchange).Excellent for halogenated compounds and positional isomers due to complex interaction mechanisms.

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Caption: Decision tree for troubleshooting isomer separation in HPLC.

Problem Area 2: Crystallization Failures (Oiling Out)

Q: My purified fractions are concentrated, but upon adding an anti-solvent or cooling, the compound separates as a viscous oil, not a crystal. What causes this and how can I fix it?

"Oiling out" is a common problem that occurs when the solute precipitates from a supersaturated solution at a rate that is faster than the ordered process of crystal lattice formation. Impurities can also inhibit crystallization. For some substituted nicotinic acid derivatives, the presence of bulky groups can sterically hinder the formation of typical hydrogen-bonding patterns, favoring a disordered amorphous state over a crystalline one.[9]

Trustworthiness & Self-Validation: The goal of recrystallization is not just to get a solid, but to get a purer solid. Before attempting to force precipitation, ensure your material is sufficiently pure (>95% by HPLC is a good starting point). An oil often traps impurities, defeating the purpose of the purification step.

  • Re-dissolve and Dilute: Heat the solution to re-dissolve the oil completely. Add more of the primary (good) solvent to reduce the level of supersaturation.

  • Slow Down the Process:

    • Slow Cooling: Instead of placing the flask in an ice bath, allow it to cool to room temperature slowly, then transfer it to a refrigerator (4 °C) rather than a freezer.

    • Vapor Diffusion: Place the solution of your compound (in a good solvent) in an open vial inside a larger, sealed jar containing a volatile anti-solvent (e.g., vial of product in ethyl acetate, jar containing hexanes). The anti-solvent will slowly diffuse into the primary solvent, gradually inducing crystallization.

  • Induce Nucleation:

    • Scratching: Use a glass rod to gently scratch the inside surface of the flask at the air-liquid interface. The microscopic imperfections in the glass can serve as nucleation sites.[8]

    • Seeding: If you have a tiny amount of pure crystal, add a single seed crystal to the cooled, saturated solution. This provides a template for crystal growth.

  • Re-evaluate Solvent System: If the above fails, your solvent system may be inappropriate. The ideal system is one where the compound is sparingly soluble at room temperature but highly soluble when hot. Systematically screen different solvent/anti-solvent pairs (e.g., Ethanol/Water, Dichloromethane/Hexane, Ethyl Acetate/Heptane).

References

Technical Support Center: Improving Reaction Selectivity of 6-(3-Chlorophenyl)nicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 6-(3-Chlorophenyl)nicotinic acid. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of reactions involving this versatile but challenging substrate. Here, we provide targeted, in-depth troubleshooting advice and optimized protocols to help you overcome common selectivity issues and achieve your desired synthetic outcomes.

Understanding the Substrate: Reactivity of this compound

This compound is a bifunctional molecule with several potential sites for reaction. Understanding its electronic and steric properties is the first step in controlling selectivity.

  • Carboxylic Acid (C3-Position): This is the most common site for reactions like esterification and amidation. Its reactivity is influenced by the electron-withdrawing nature of the pyridine ring.[1] The pKa of the parent nicotinic acid is approximately 4.85.[2][3]

  • Pyridine Nitrogen (N1-Position): The nitrogen atom is a Lewis basic and nucleophilic site. It can be protonated, alkylated, or coordinate to metal catalysts, which can either be a desired outcome or a problematic side reaction.[4][5] The pyridine ring is generally electron-deficient due to the electronegativity of the nitrogen atom.[1]

  • Pyridine Ring Carbons (C2, C4, C5): These positions are susceptible to nucleophilic or organometallic functionalization, often requiring activation of the ring (e.g., via N-oxide formation or coordination to a Lewis acid).[6] The existing substituents (carboxyl and chlorophenyl groups) direct further substitution.

  • Chlorophenyl Ring: The chlorine atom and the aromatic protons are sites for potential cross-coupling reactions or electrophilic aromatic substitution, respectively, though these are typically less reactive than the pyridine core under many conditions.

The key to selectivity is to choose conditions that favor reaction at one site while minimizing reactivity at others.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in achieving selective reactions with this molecule?

A: The main challenge arises from the competing reactivity of the carboxylic acid group and the pyridine nitrogen. For instance, during amide coupling, the pyridine nitrogen can compete as a nucleophile or interfere with catalysts. Similarly, when attempting to functionalize the pyridine ring, the acidic proton of the carboxyl group can quench organometallic reagents or strong bases.

Q2: How does the 3-chlorophenyl group at the 6-position affect reactivity?

A: The 6-aryl substituent primarily exerts steric hindrance around the C5 and N1 positions. Electronically, as a substituent on the pyridine ring, it has a relatively modest electronic effect compared to the strongly deactivating nature of the ring nitrogen itself.[7][8]

Q3: Can I perform a Suzuki coupling with this molecule?

A: Yes, but with important considerations. If you are attempting to couple at the chloro-substituent on the phenyl ring, standard Suzuki conditions may work, but you must choose conditions that do not interfere with the pyridine-carboxylic acid moiety. However, the pyridine nitrogen is known to inhibit or poison palladium catalysts.[5][9][10] Using bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) can often overcome this inhibition by shielding the palladium center.[4]

Troubleshooting Guides & Optimized Protocols

This section provides detailed solutions to specific experimental problems.

Guide 1: Poor Selectivity in Amide Bond Formation

Problem: "My amidation reaction with an amine is giving low yields of the desired amide, along with significant recovery of starting material and uncharacterized byproducts."

Root Cause Analysis: This is a classic selectivity problem. The low yield is likely due to one or more of the following:

  • Competitive Reaction: The basic amine reactant deprotonates the carboxylic acid, forming an unreactive carboxylate salt.[11]

  • Catalyst Inhibition: If using a coupling agent that is sensitive to Lewis bases, the pyridine nitrogen can interfere with its function.

  • Insufficient Activation: The carboxylic acid is not being efficiently converted to a highly reactive intermediate (like an active ester or acyl chloride), leading to a sluggish reaction.[12][13]

Solution: Utilize Modern Coupling Reagents and Control Stoichiometry

To drive the reaction towards the desired amide, you must activate the carboxylic acid in a way that prevents side reactions. The recommended approach is to use a carbodiimide coupling agent in conjunction with an activating additive.

Workflow for Selecting the Right Amidation Conditions ```dot

// No path no_path [label="Problem: Acid-Base\nReaction Dominates", shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; add_coupler [label="Solution: Add a coupling\nagent (e.g., EDC, HATU)", shape=box, style=filled, fillcolor="#34A853"];

// Yes path yes_path [label="Problem: Insufficient Activation\nor Side Reactions", shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; optimize_coupler [label="Solution: Add an auxiliary\nnucleophile (HOBt, Oxyma)\nor switch to a phosphonium\nsalt (PyBOP, HATU)", shape=box, style=filled, fillcolor="#34A853"]; final_product [label="High Yield of\nDesired Amide", fillcolor="#4285F4"];

start -> check_reagents; check_reagents -> no_path [label="No"]; no_path -> add_coupler; add_coupler -> final_product;

check_reagents -> yes_path [label="Yes"]; yes_path -> optimize_coupler; optimize_coupler -> final_product; }

Caption: Choosing an appropriate esterification method.

Comparative Data: Esterification Methods
MethodReagentsConditionsProsCons
Fischer Esterification Alcohol (solvent), cat. H₂SO₄RefluxInexpensive reagents.Low yield for this substrate, harsh conditions, side reactions. [14]
Sₙ2 with Alkyl Halide Non-nucleophilic base (e.g., Cs₂CO₃, DBU), Alkyl Halide (e.g., MeI, BnBr)Room Temp to 60 °CMild, high-yielding, irreversible. Excellent functional group tolerance.Requires an electrophilic alcohol equivalent (alkyl halide).
Steglich Esterification Alcohol, DCC, cat. DMAPRoom TempVery mild conditions. [15]Good for sterically hindered alcohols.Stoichiometric amounts of DCC required, leading to DCU byproduct.
Optimized Protocol: Sₙ2 Esterification via Carboxylate

This is often the most reliable method for esterifying acids with sensitive functional groups.

  • Salt Formation: In a round-bottom flask, dissolve this compound (1.0 eq) in a suitable solvent like DMF or acetonitrile.

  • Base Addition: Add a non-nucleophilic base such as cesium carbonate (Cs₂CO₃, 1.5 eq) or DBU (1.2 eq). Stir at room temperature for 30 minutes to ensure complete formation of the carboxylate salt.

  • Alkylating Agent: Add the alkyl halide (e.g., methyl iodide for a methyl ester, benzyl bromide for a benzyl ester) (1.2 eq) dropwise.

  • Reaction: Stir the mixture at room temperature or heat gently (e.g., 50-60 °C) if the reaction is sluggish. Monitor by TLC or LC-MS for the disappearance of the starting acid.

  • Work-up:

    • Once complete, pour the reaction mixture into water and extract with an organic solvent like ethyl acetate.

    • Wash the combined organic layers with water and brine to remove the salt byproducts.

    • Dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude ester by flash column chromatography.

References

Overcoming poor solubility of 6-(3-Chlorophenyl)nicotinic acid in experiments

Author: BenchChem Technical Support Team. Date: January 2026

From the desk of the Senior Application Scientist

Welcome to the technical support center for 6-(3-Chlorophenyl)nicotinic acid (CAS 887976-19-4). We understand that the unique physicochemical properties of this compound can present challenges, particularly concerning its limited solubility in aqueous media. This guide is designed to provide researchers, scientists, and drug development professionals with a clear, logical framework for overcoming these solubility issues, ensuring the reliability and reproducibility of your experimental results.

Frequently Asked Questions (FAQs)

Here we address the most common initial queries regarding the handling of this compound.

Q1: Why is this compound poorly soluble in aqueous buffers?

A: The molecular structure of this compound contains two key features that govern its solubility. The presence of the chlorophenyl group, an aromatic and hydrophobic moiety, significantly limits its affinity for water. Conversely, the nicotinic acid portion contains a carboxylic acid group, which is ionizable. In its protonated (neutral) state, typically found at acidic to neutral pH, the molecule's overall hydrophobicity dominates, leading to poor aqueous solubility.

Q2: What is the first-line strategy for preparing a stock solution?

A: The recommended starting point is to prepare a concentrated stock solution in a water-miscible organic solvent. Dimethyl sulfoxide (DMSO) is the most common and effective choice due to its high solubilizing power for nonpolar compounds.[1] Other solvents like ethanol, methanol, or dimethylformamide (DMF) can also be tested.[1] It is critical to create a high-concentration stock (e.g., 10-50 mM) so that the final volume added to your aqueous experimental medium is minimal.

Q3: My compound dissolves in DMSO but precipitates when I add it to my aqueous buffer or cell media. What's happening and how do I fix it?

A: This common phenomenon, known as "crashing out," occurs when the hydrophobic compound is rapidly transferred from a favorable organic environment (DMSO) to an unfavorable aqueous one. The key is to keep the final concentration of the organic solvent as low as possible, typically well below 1% (and ideally <0.5% for cell-based assays) to avoid solvent-induced artifacts or cytotoxicity.[1][2] If precipitation persists, you should explore pH modification or the use of co-solvents, as detailed in the troubleshooting guides below.

Q4: How does pH affect the solubility of this compound?

A: The pH of the aqueous solution is a critical factor. The carboxylic acid group on the nicotinic acid moiety has an acidic pKa.[3][4] At a pH above its pKa, the carboxylic acid is deprotonated to form a negatively charged carboxylate salt. This ionization dramatically increases the molecule's polarity and, consequently, its aqueous solubility.[5][6] Therefore, adjusting the pH of your buffer to be slightly alkaline is a powerful strategy to enhance solubility.

Troubleshooting Guides & Experimental Protocols

Follow these step-by-step workflows to systematically address solubility challenges.

Guide 1: Systematic Solvent Screening Workflow

Before proceeding to more complex methods, it is essential to determine the compound's baseline solubility in common laboratory solvents.

Objective: To identify the most effective organic solvent for creating a primary stock solution.

Protocol:

  • Preparation: Weigh out 1-2 mg of this compound into several separate, small, clear vials.

  • Solvent Addition: To each vial, add a precise volume (e.g., 100 µL) of a single test solvent (e.g., DMSO, Ethanol, Methanol, DMF, Acetone).

  • Dissolution: Vortex each vial vigorously for 1-2 minutes. Gentle heating (to 37°C) or sonication can be applied to aid dissolution, but be cautious of potential compound degradation with excessive heat.[7]

  • Observation: Visually inspect each solution against a light source. A completely dissolved solution will be clear with no visible particulates.

  • Incremental Addition: If the compound is fully dissolved, add another 1-2 mg of solid and repeat the process until saturation is reached (i.e., solid material will no longer dissolve). This allows you to estimate the approximate solubility.

  • Documentation: Record your observations in a table.

Data Summary Table for Solvent Screening

SolventTemperature (°C)Observations (Clear/Hazy/Suspension)Estimated Solubility (mg/mL)
DMSO25
Ethanol25
Methanol25
DMF25
Acetone25
Guide 2: pH-Mediated Solubilization for Aqueous Solutions

This is the most effective method for solubilizing acidic compounds like this compound directly in aqueous buffers. The principle is to convert the insoluble acid into its highly soluble salt form.[6]

Objective: To prepare an aqueous solution by adjusting the pH to deprotonate the carboxylic acid.

Workflow Diagram:

G cluster_workflow pH-Mediated Solubilization Workflow A Weigh Solid Compound B Add Aqueous Buffer (e.g., PBS, Tris) A->B C Observe Suspension (Compound is Insoluble) B->C D Add 0.1 M NaOH Dropwise with Stirring C->D E Solution Clears? (Compound Dissolves) D->E Monitor Visually E->D No, Add More F Measure Final pH (Should be > 7.5) E->F Yes G Optional: Back-titrate with 0.1 M HCl to desired pH (e.g., pH 7.4) F->G H Monitor for Precipitation G->H H->G Precipitate Forms, Adjust pH Up Slightly I Ready for Use or Storage H->I No Precipitate

Caption: Workflow for dissolving the compound using pH adjustment.

Protocol:

  • Initial Suspension: Weigh the desired amount of this compound and add it to your target aqueous buffer (e.g., PBS). The compound will likely not dissolve and will form a suspension.

  • Basification: While stirring vigorously, add a dilute basic solution (e.g., 0.1 M NaOH) dropwise.

  • Monitor Clarity: Continue adding the base until the solution becomes completely clear. This indicates that the compound has been converted to its soluble sodium salt.

  • pH Measurement: Measure the pH of the final solution to ensure it is compatible with your experimental system.

  • (Optional) pH Readjustment: If necessary, you can carefully back-titrate the solution by adding a dilute acid (e.g., 0.1 M HCl) to reach a final desired pH (e.g., 7.4). Perform this step slowly while monitoring the solution closely. If the compound begins to precipitate, it indicates you have dropped below the critical pH required to maintain its solubility. The optimal pH will be a balance between compound solubility and experimental constraints.

Guide 3: Co-Solvent Systems for In Vitro Assays

When direct pH modification is not feasible, a co-solvent system can be used to improve solubility upon dilution of a DMSO stock. Co-solvents are water-miscible organic solvents that, when mixed with water, reduce the overall polarity of the solvent system, helping to keep hydrophobic compounds in solution.[8][9]

Objective: To prevent precipitation of the compound when diluting a DMSO stock into aqueous media.

Decision Tree for Troubleshooting:

G Start Compound precipitates in aqueous buffer from DMSO stock Q1 Is final DMSO conc. > 0.5%? Start->Q1 A1_Yes Reduce DMSO stock conc. or increase dilution factor. Q1->A1_Yes Yes A1_No DMSO conc. is acceptable. Try another method. Q1->A1_No No Q2 Is pH modification an option for your assay? A1_No->Q2 A2_Yes Follow pH-Mediated Solubilization Protocol (Guide 2) Q2->A2_Yes Yes A2_No pH is fixed. Use a co-solvent. Q2->A2_No No A3 Prepare formulation with Co-solvents (e.g., PEG400, Tween 80) or Cyclodextrins. A2_No->A3

Caption: Decision tree for addressing compound precipitation.

Common Co-solvents & Formulations:

  • Polyethylene Glycol (PEG): Formulations containing PEG 400 can significantly improve the solubility of hydrophobic compounds.

  • Surfactants: Non-ionic surfactants like Tween® 80 or Polysorbate 80 can be used at low concentrations (e.g., 0.5-5%) to form micelles that encapsulate the compound.[8]

  • Cyclodextrins: These molecules have a hydrophobic interior and a hydrophilic exterior, allowing them to form inclusion complexes with poorly soluble drugs, thereby increasing their apparent water solubility.[8][10]

Protocol Example (DMSO/PEG400/Tween 80):

  • Dissolve this compound in the minimum required volume of DMSO.

  • Add PEG 400 and Tween 80 to create a stock formulation (e.g., a 1:4:0.5 ratio of DMSO:PEG400:Tween 80 by volume).

  • Vortex thoroughly to create a clear, homogenous stock solution.

  • This stock can then be diluted into the final aqueous medium. Always perform a vehicle control experiment using the same formulation without the compound to account for any effects of the excipients.[1]

References

Stability issues of 6-(3-Chlorophenyl)nicotinic acid under different conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 6-(3-Chlorophenyl)nicotinic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice regarding the stability of this compound under various experimental conditions. Our goal is to equip you with the necessary knowledge to ensure the integrity of your experiments and the reliability of your results.

Introduction: Understanding the Stability of this compound

This compound is a molecule of interest in pharmaceutical research. Its structure, featuring a substituted pyridine ring and a chlorophenyl group, presents a unique stability profile that warrants careful consideration during handling, storage, and experimentation. Degradation of the molecule can lead to the formation of impurities, which may compromise biological activity and lead to inaccurate experimental outcomes. This guide provides a systematic approach to understanding and mitigating potential stability issues.

Frequently Asked Questions (FAQs) on Stability

Here we address some of the most common questions regarding the stability of this compound.

Q1: What are the primary factors that can affect the stability of this compound?

A1: The stability of this compound can be influenced by several factors, including:

  • pH: The carboxylic acid and pyridine functional groups are susceptible to pH-dependent degradation, primarily through hydrolysis.

  • Temperature: Elevated temperatures can accelerate degradation pathways such as decarboxylation and oxidation.[1][2]

  • Light: Compounds containing aromatic rings, like the chlorophenyl and pyridine moieties, can be susceptible to photodegradation.[3][4]

  • Oxidation: The aromatic rings can be susceptible to oxidative degradation, potentially leading to ring-opening or the formation of hydroxylated byproducts.[5][6]

Q2: How should I properly store solid this compound?

A2: For optimal stability, solid this compound should be stored in a cool, dry, and dark environment. A recommended storage temperature is 2-8°C.[7] The container should be tightly sealed to protect it from moisture and air.[8][9]

Q3: I've prepared a stock solution of this compound. How should I store it and for how long is it stable?

A3: Stock solutions are best prepared fresh. If storage is necessary, they should be kept at low temperatures (e.g., -20°C) in tightly sealed, light-protecting containers. The stability of the solution will depend on the solvent used and the storage conditions. It is highly recommended to perform a stability study on your specific formulation to determine its shelf-life. For guidance on preparing stock solutions, note that nicotinic acid is soluble in DMSO and dimethyl formamide.[10]

Q4: I am observing unexpected peaks in my chromatogram when analyzing my sample. Could this be due to degradation?

A4: Yes, the appearance of new peaks in your chromatogram is a common indicator of degradation. To confirm this, you can perform forced degradation studies (see below) to intentionally degrade the compound and compare the resulting chromatograms with your sample. This will help in identifying the degradation products.

Troubleshooting Guide: Common Stability-Related Issues

This section provides a structured approach to troubleshooting common problems encountered during experiments with this compound.

Observed Issue Potential Cause Recommended Action
Loss of compound potency or inconsistent biological activity. Degradation of the active compound.1. Verify the purity of your starting material using a suitable analytical method (e.g., HPLC-UV). 2. Review your experimental protocol for potential stressors (e.g., high temperature, extreme pH, prolonged light exposure). 3. Perform a forced degradation study to identify potential degradation products and assess their impact on your assay.
Precipitation of the compound from solution. Poor solubility or pH-dependent solubility changes.1. Check the pH of your solution. The solubility of carboxylic acids is generally lower at acidic pH. 2. Consider using a different solvent or a co-solvent system. 3. Ensure the storage temperature is appropriate, as solubility can decrease at lower temperatures.
Discoloration of the solid compound or solution. Photodegradation or oxidation.1. Protect the compound and its solutions from light at all times by using amber vials or covering containers with aluminum foil.[3][4] 2. Consider purging solutions with an inert gas (e.g., nitrogen or argon) to minimize oxidation.

Experimental Protocols: Assessing Stability

To systematically evaluate the stability of this compound, a forced degradation study is recommended.[11][12] This involves subjecting the compound to a variety of stress conditions to accelerate its degradation.

Protocol 1: Forced Degradation Study

This protocol outlines the conditions for a comprehensive forced degradation study.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 24 hours.[13]

  • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for 24 hours.[5]

  • Thermal Degradation: Place a sample of the solid compound and a sample of the stock solution in an oven at 70°C for 48 hours.[2]

  • Photodegradation: Expose a sample of the solid compound and a sample of the stock solution to a light source that provides both UV and visible light (e.g., a photostability chamber) for a defined period, as per ICH Q1B guidelines.[4] A control sample should be wrapped in aluminum foil to protect it from light.

3. Sample Analysis:

  • After the incubation period, neutralize the acidic and basic samples.

  • Analyze all samples, including a non-stressed control, using a stability-indicating HPLC method (see Protocol 2).

Protocol 2: Stability-Indicating HPLC Method

A stability-indicating method is crucial for separating the intact drug from its degradation products.[14]

1. Chromatographic Conditions (Example):

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at a suitable wavelength (determined by UV scan of the compound).

  • Injection Volume: 10 µL.

2. Method Validation:

  • The method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines. The specificity is demonstrated by its ability to resolve the main peak from any degradation products formed during the forced degradation study.

Visualization of Key Concepts

Workflow for Investigating Stability Issues

The following diagram illustrates a logical workflow for troubleshooting stability-related problems.

Stability_Troubleshooting_Workflow A Inconsistent Experimental Results B Review Experimental Protocol for Stressors (pH, Temp, Light) A->B C Analyze Compound Purity (HPLC) B->C D Is Purity >98%? C->D E Source New Batch of Compound D->E No F Perform Forced Degradation Study D->F Yes E->C G Identify Degradation Products F->G H Modify Protocol to Mitigate Stress G->H I Re-run Experiment H->I J Problem Solved I->J

Caption: Troubleshooting workflow for stability issues.

Potential Degradation Pathways

Based on the structure of this compound, several degradation pathways can be hypothesized.

Degradation_Pathways Parent This compound Hydrolysis Hydrolysis (Acid/Base) Parent->Hydrolysis Oxidation Oxidation Parent->Oxidation Photodegradation Photodegradation Parent->Photodegradation Decarboxylation Thermal Stress (Decarboxylation) Parent->Decarboxylation Deg1 Ring Opening Products Hydrolysis->Deg1 Deg2 Hydroxylated Derivatives Oxidation->Deg2 Deg3 Photodimers or Isomers Photodegradation->Deg3 Deg4 3-Chloro-2-phenylpyridine Decarboxylation->Deg4

Caption: Hypothesized degradation pathways.

Summary of Stability Data

The following table summarizes the potential stability issues and the conditions under which they may occur. This should be used as a guide for designing experiments and handling the compound.

Stress Condition Potential Degradation Pathway Expected Outcome Primary Reference
Acidic pH Hydrolysis of the pyridine ring or ester (if applicable).Formation of polar degradation products.[13][15]
Alkaline pH Hydrolysis of the pyridine ring or ester (if applicable).Formation of polar degradation products.[13][15]
Oxidizing Agents (e.g., H₂O₂) Oxidation of the aromatic rings.Formation of hydroxylated or ring-opened products.[5][16]
Elevated Temperature Decarboxylation, sublimation, evaporation.Loss of the carboxylic acid group, loss of compound.[1][2]
Light (UV/Visible) Photodimerization, photoisomerization, photooxidation.Formation of various photoproducts, discoloration.[3][4][17]

Conclusion

The stability of this compound is a critical parameter that must be carefully managed to ensure the quality and reliability of research data. By understanding the potential degradation pathways and implementing appropriate handling, storage, and experimental procedures, researchers can minimize the risk of compound degradation. The troubleshooting guide and experimental protocols provided here offer a framework for proactively addressing stability concerns. We recommend that you perform your own stability studies under your specific experimental conditions to gain the most accurate understanding of this molecule's behavior.

References

Technical Support Center: Catalyst Deactivation in the Synthesis of 6-(3-Chlorophenyl)nicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for resolving catalyst deactivation challenges encountered during the synthesis of 6-(3-Chlorophenyl)nicotinic acid. This guide is designed for researchers, chemists, and process development professionals who utilize palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, for the synthesis of this and related biaryl compounds. As your partner in scientific advancement, we aim to provide not just solutions, but a deeper understanding of the underlying catalytic principles to empower your research and development.

The synthesis of this compound, a key intermediate in pharmaceutical development, typically relies on the palladium-catalyzed Suzuki-Miyaura reaction.[1][2] This powerful C-C bond-forming reaction, while highly efficient, can be susceptible to catalyst deactivation, leading to diminished yields, stalled reactions, and difficulties in purification. This guide offers a structured, question-and-answer-based approach to diagnose, troubleshoot, and mitigate these common issues.

Section 1: Frequently Asked Questions (FAQs) on Catalyst Deactivation

This section addresses the most common initial queries regarding catalyst performance.

Q1: My Suzuki-Miyaura reaction for synthesizing this compound has stalled or is showing significantly lower yield than expected. What are the immediate signs of catalyst deactivation?

A1: The primary indicators of catalyst deactivation are a reduction in reaction rate, incomplete conversion of starting materials despite extended reaction times, or a noticeable drop in isolated yield compared to established benchmarks. You may also observe the formation of side products, such as the homocoupling of the boronic acid or dehalogenation of the aryl chloride.[3] If you are recycling a heterogeneous catalyst, a sharp decline in performance after the first or second cycle is a classic sign of deactivation.[4]

Q2: What are the primary mechanisms that cause a palladium catalyst to lose activity in this specific synthesis?

A2: Catalyst deactivation in Suzuki-Miyaura couplings is multifaceted but can generally be attributed to four main pathways: poisoning, fouling (coking), sintering, and leaching.[5][6][7]

  • Poisoning: This occurs when impurities or even the reactants/products themselves strongly adsorb to the active palladium sites, rendering them inaccessible.[8] Given the structure of your target molecule, the nitrogen atom on the nicotinic acid ring can itself coordinate to the palladium center, potentially acting as an inhibitor.[9]

  • Fouling: The physical blockage of active sites by the deposition of insoluble byproducts or the product itself.[4][10] This is particularly relevant for porous heterogeneous catalysts.

  • Sintering: In the case of nanoparticle or supported catalysts, high reaction temperatures can cause the small, highly active metal particles to melt and agglomerate into larger, less active particles, thereby reducing the catalytic surface area.[6]

  • Leaching: For heterogeneous catalysts, the active palladium species can dissolve from its support into the reaction medium, leading to a permanent loss of catalyst from the solid phase.[2][4] A hot filtration test is the definitive method to diagnose this issue.[4]

cluster_causes Mechanisms of Deactivation Active_Catalyst Active Pd(0) Catalyst Deactivated_Catalyst Deactivated Catalyst (Low/No Conversion) Active_Catalyst->Deactivated_Catalyst Deactivation Pathways Poisoning Poisoning Deactivated_Catalyst->Poisoning Cause Fouling Fouling / Coking Deactivated_Catalyst->Fouling Cause Sintering Sintering Deactivated_Catalyst->Sintering Cause Leaching Leaching Deactivated_Catalyst->Leaching Cause Poisoning_Desc Poisoning_Desc Poisoning->Poisoning_Desc Strong chemisorption of impurities (S, P, N-heterocycles) on active sites. Fouling_Desc Fouling_Desc Fouling->Fouling_Desc Physical blockage of active sites by product or polymer deposition. Sintering_Desc Sintering_Desc Sintering->Sintering_Desc Thermal agglomeration of Pd nanoparticles, reducing surface area. Leaching_Desc Leaching_Desc Leaching->Leaching_Desc Dissolution of active Pd species from the support into solution.

Caption: Major pathways of catalyst deactivation.

Q3: My starting material is 6-chloro-5-bromonicotinic acid. Does the presence of both chlorine and bromine affect catalyst stability?

A3: Yes, it can. The oxidative addition of palladium to an aryl halide is the first step in the catalytic cycle.[11] Aryl bromides are significantly more reactive than aryl chlorides.[12] While this allows for selective coupling at the C-Br bond, the more forcing conditions (e.g., higher temperatures, more electron-rich ligands) sometimes required to activate aryl chlorides can accelerate catalyst degradation pathways like sintering or ligand decomposition.[13][14] If your goal is to couple at the chloride position, the choice of a bulky, electron-rich phosphine ligand is critical to promote the difficult oxidative addition step while maintaining catalyst stability.[3]

Section 2: Troubleshooting Guide: A Systematic Approach

This section provides a logical workflow for diagnosing and resolving catalyst deactivation.

Problem: My reaction yield has dropped significantly upon scaling up or after switching batches of a reagent.

This is a common and frustrating issue often linked to catalyst poisoning from an unknown impurity.

Step-by-Step Troubleshooting Workflow

Start Start: Reduced Catalyst Activity Observed Check_Reagents Were any reagent sources (starting material, base, solvent) recently changed? Start->Check_Reagents Analyze_Reagents Action: Analyze new reagent batch for impurities (ICP-MS for metals, elemental analysis for S, P). Purify starting materials. Check_Reagents->Analyze_Reagents Yes Check_Conditions Were reaction conditions (temp, time, concentration) altered? Check_Reagents->Check_Conditions No Poisoning_Suspected Probable Cause: Catalyst Poisoning Analyze_Reagents->Poisoning_Suspected Optimize_Conditions Action: Revert to validated conditions. Consider lower temperature to reduce sintering/decomposition. Check_Conditions->Optimize_Conditions Yes Hetero_Check Is the catalyst heterogeneous (e.g., Pd on Carbon)? Check_Conditions->Hetero_Check No Sintering Sintering Optimize_Conditions->Sintering Probable Cause: Thermal Degradation/ Sintering Hot_Filtration Action: Perform a hot filtration test. If filtrate is active, leaching is occurring. If not, suspect fouling or poisoning. Hetero_Check->Hot_Filtration Yes Ligand_Issue Suspect Ligand Degradation or Inappropriate Ligand Choice. Hetero_Check->Ligand_Issue No Analyze_Catalyst Action: Analyze spent catalyst (TEM for sintering, XPS for surface poisons, TGA for coking). Hot_Filtration->Analyze_Catalyst

References

Validation & Comparative

Comparative analysis of 6-(3-Chlorophenyl)nicotinic acid vs other nicotinic acid derivatives

Author: BenchChem Technical Support Team. Date: January 2026

<Comparative Analysis of 6-(3-Chlorophenyl)nicotinic Acid vs. Other Nicotinic Acid Derivatives: A Guide for Drug Development Professionals

Abstract

Nicotinic acid (Niacin), a long-standing therapy for dyslipidemia, has paved the way for the development of numerous derivatives aimed at improving efficacy and mitigating undesirable side effects, such as flushing. This guide provides a comparative analysis of a specific derivative, this compound, against its parent compound, Niacin, and the well-characterized derivative, Acipimox. We delve into their mechanisms of action, focusing on the GPR109A receptor, and explore potential alternative activities, such as COX-2 inhibition. This analysis is supported by a review of relevant experimental data and detailed protocols to empower researchers in their drug discovery and development endeavors.

Introduction: The Evolving Landscape of Nicotinic Acid Derivatives

Nicotinic acid, or Niacin (Vitamin B3), has been a cornerstone in the management of cardiovascular disease for over five decades, primarily due to its beneficial effects on plasma lipoproteins.[1] It effectively reduces low-density lipoprotein (LDL) cholesterol, very-low-density lipoprotein (VLDL) cholesterol, and triglycerides, while being the most potent agent for increasing high-density lipoprotein (HDL) cholesterol.[1][2]

The discovery of the G-protein coupled receptor GPR109A (also known as HCA2) as the primary target for Niacin revolutionized our understanding of its mechanism.[1][3] Activation of GPR109A in adipocytes leads to a Gαi-mediated inhibition of adenylyl cyclase, which decreases intracellular cyclic AMP (cAMP) levels.[4][5] This cascade ultimately reduces the activity of hormone-sensitive lipase, thereby decreasing the release of free fatty acids (FFAs) from adipose tissue.[4][6] The reduced flux of FFAs to the liver curtails the synthesis of triglycerides and VLDL.[2][7]

Despite its efficacy, Niacin's clinical utility is often hampered by a significant side effect: cutaneous flushing. This led to the development of derivatives like Acipimox, designed to offer a better therapeutic window.[6][8] The exploration of novel derivatives continues, with compounds like this compound emerging from synthetic exploration. This guide aims to place this specific derivative in the context of its predecessors, evaluating its potential based on structure-activity relationships and comparing its likely pharmacological profile.

Physicochemical and Pharmacokinetic Profiles

PropertyNicotinic Acid (Niacin)AcipimoxThis compound (Predicted)
Molar Mass 123.11 g/mol 255.28 g/mol 247.66 g/mol
Structure Pyridine-3-carboxylic acid5-methylpyrazine-2-carboxylic acid 4-oxide6-(3-chlorophenyl)pyridine-3-carboxylic acid
Key Features Unsubstituted pyridine ringPyrazine ring, designed for longer half-lifePhenyl substitution at C6, chloro-substituent
Pharmacokinetics Short half-life, rapid absorptionLonger half-life than Niacin, excreted unchanged via kidneys[8]Likely increased lipophilicity due to the chlorophenyl group, potentially affecting absorption and distribution.

The introduction of a 3-chlorophenyl group at the 6-position of the nicotinic acid scaffold is a significant modification. This will increase the molecule's lipophilicity and size, which can have profound effects on its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its receptor binding characteristics.

Comparative Mechanism of Action

GPR109A Receptor Agonism: The Primary Target

The principal anti-dyslipidemic action of Niacin and its derivatives is mediated through the activation of the GPR109A receptor.[9][10][11]

GPR109A_Signaling cluster_membrane Cell Membrane GPR109A GPR109A Receptor Gi Gi Protein GPR109A->Gi Activates Ligand Nicotinic Acid Derivative Ligand->GPR109A Binds AC Adenylyl Cyclase Gi->AC Inhibits cAMP ↓ cAMP AC->cAMP PKA ↓ PKA Activity cAMP->PKA HSL ↓ Hormone-Sensitive Lipase (HSL) Activity PKA->HSL Lipolysis ↓ Lipolysis (↓ FFA Release) HSL->Lipolysis

Caption: Canonical GPR109A signaling pathway activated by nicotinic acid derivatives.

Structure-Activity Relationship (SAR) Insights: The binding of nicotinic acid to GPR109A involves key interactions. An arginine residue (Arg111) in the third transmembrane helix acts as an anchor for the carboxylate group of the ligand.[12] The pyridine ring itself is positioned within a pocket formed by several other residues.[4][12]

The SAR for GPR109A is quite restrictive.[13][14][15] For this compound, the bulky phenyl group at the C6 position may significantly alter its binding affinity and efficacy compared to Niacin. The planarity and size of the ligand are critical; studies on similar derivatives suggest that large substituents can impact the orientation within the binding pocket.[13][15] It is plausible that the 3-chlorophenyl group could either enhance binding through additional hydrophobic interactions or sterically hinder optimal receptor engagement.

An Alternative Target: Cyclooxygenase-2 (COX-2) Inhibition

Recent research has revealed that some nicotinic acid derivatives possess anti-inflammatory properties through the inhibition of cyclooxygenase-2 (COX-2), an enzyme pivotal in the inflammatory cascade.[16][17][18] This dual activity is of great interest, as atherosclerosis is increasingly recognized as an inflammatory disease.[1][19]

A study on 6-aryl-nicotinic acid derivatives, which are structurally analogous to this compound, demonstrated potent and selective COX-2 inhibitory activity.[16][17] This suggests a high probability that this compound could also function as a COX-2 inhibitor.

Compound ClassPrimary TargetPotential Secondary TargetTherapeutic Implication
Nicotinic Acid / Acipimox GPR109AAnti-inflammatory via GPR109A on immune cells[19][20][21]Dyslipidemia, Atherosclerosis
6-Aryl-Nicotinic Acids COX-2[16][17]GPR109A (Hypothesized)Inflammation, Pain, Potentially Atherosclerosis
This compound GPR109A (Hypothesized)COX-2 (Hypothesized)Potential dual-action agent for Dyslipidemia and Vascular Inflammation

This potential dual-targeting capability—addressing both lipid metabolism via GPR109A and vascular inflammation via COX-2—makes this compound a compelling candidate for further investigation.

Experimental Protocols for Comparative Evaluation

To empirically validate the hypothesized activities of this compound, a series of well-defined experiments are necessary.

In Vitro GPR109A Activation Assay (cAMP Inhibition)

This assay determines the potency and efficacy of a compound in activating the GPR109A receptor.

GPR109A_Assay A 1. Cell Seeding Seed GPR109A-expressing cells (e.g., CHO-K1) in a 384-well plate. B 2. Compound Incubation Add serial dilutions of test compounds (Niacin, Acipimox, Target Compound). A->B C 3. Stimulation Add Forskolin to stimulate Adenylyl Cyclase (increases cAMP). B->C D 4. Lysis & Detection Lyse cells and add cAMP detection reagents (e.g., HTRF). C->D E 5. Data Analysis Measure signal and calculate IC50 values for cAMP inhibition. D->E

Caption: Step-by-step workflow for the in vitro GPR109A functional assay.

Methodology:

  • Cell Culture: Use a cell line stably expressing human GPR109A, such as CHO-K1 or HEK293 cells. Culture cells to ~80% confluency.

  • Seeding: Seed the cells into a 384-well assay plate and incubate overnight.

  • Compound Preparation: Prepare serial dilutions of the test compounds (this compound, Niacin, Acipimox) and a vehicle control.

  • Treatment: Add the compound dilutions to the cells and incubate for 30 minutes.

  • Stimulation: Add forskolin to all wells to stimulate adenylyl cyclase, except for the negative control wells. Incubate for another 30 minutes.

  • Detection: Lyse the cells and measure intracellular cAMP levels using a suitable detection kit (e.g., HTRF, ELISA).[5]

  • Analysis: Plot the concentration-response curves and determine the IC50 value for each compound, representing the concentration that causes 50% inhibition of the forskolin-induced cAMP accumulation.

In Vitro COX-1/COX-2 Inhibition Assay

This assay measures the ability of a compound to selectively inhibit COX enzymes.

Methodology:

  • Enzyme Source: Use purified ovine COX-1 and human recombinant COX-2.

  • Compound Preparation: Prepare serial dilutions of the test compound and a known COX-2 inhibitor (e.g., Celecoxib) as a positive control.[22]

  • Reaction: Incubate the enzyme with the test compound or control for a pre-determined time at 37°C.

  • Substrate Addition: Initiate the reaction by adding arachidonic acid as the substrate.

  • Detection: Measure the production of prostaglandin E2 (PGE2) using an ELISA kit.

  • Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 values for both COX-1 and COX-2. The ratio of IC50 (COX-1/COX-2) provides the selectivity index.[16]

In Vivo Model for Dyslipidemia

Animal models are crucial for assessing the real-world efficacy of lipid-lowering agents.

Methodology:

  • Model Selection: Use an established rodent model of dyslipidemia, such as C57BL/6 mice fed a high-fat diet, or genetic models like ApoE-/- or LDLR-/- mice.[23][24][25]

  • Acclimatization & Diet: Acclimatize the animals and induce dyslipidemia by feeding them a high-fat/high-cholesterol diet for several weeks.

  • Grouping: Divide the animals into groups: Vehicle control, positive control (e.g., Niacin or Acipimox), and test compound groups (various doses).

  • Dosing: Administer the compounds orally once daily for a period of 2-4 weeks.

  • Sample Collection: Collect blood samples at baseline and at the end of the study.

  • Biochemical Analysis: Analyze plasma for total cholesterol, triglycerides, LDL-C, HDL-C, and free fatty acids.

  • Data Analysis: Compare the lipid profiles of the treatment groups to the vehicle control group to determine efficacy.

Conclusion and Future Directions

The structural modification of the nicotinic acid scaffold, specifically the introduction of a 6-aryl substituent as seen in this compound, presents a scientifically intriguing deviation from traditional derivatives like Acipimox. The primary hypothesis is that this compound may possess a dual mechanism of action:

  • GPR109A Agonism: Modulating lipid metabolism in a manner similar to Niacin, though its potency and efficacy require experimental validation.

  • COX-2 Inhibition: Offering anti-inflammatory effects that could be beneficial in the context of atherosclerosis, a claim supported by literature on analogous compounds.[16][17]

This dual-target profile could offer a synergistic approach to treating atherosclerosis by simultaneously managing dyslipidemia and vascular inflammation. The next logical steps for any research program investigating this compound would be to execute the in vitro assays described herein to confirm its activity on GPR109A and COX-2. Positive results would warrant progression to in vivo dyslipidemia models to establish its therapeutic potential. This comparative framework provides a robust starting point for the rigorous scientific evaluation of this and other novel nicotinic acid derivatives.

References

A Senior Application Scientist's Guide to the Validation of 6-(3-Chlorophenyl)nicotinic Acid Isomers' Biological Activity

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond the Parent Compound – The Critical Role of Stereoisomerism in Nicotinic Acid Analogs

Nicotinic acid, also known as niacin or vitamin B3, is a cornerstone in the management of dyslipidemia. Its ability to favorably modulate a wide spectrum of lipids, most notably its robust efficacy in elevating high-density lipoprotein (HDL) cholesterol, has cemented its place in cardiovascular therapy.[1][2] The discovery of the G-protein coupled receptor GPR109A (also known as Hydroxycarboxylic Acid Receptor 2, or HCA2) as the primary molecular target for nicotinic acid's metabolic effects was a watershed moment, demystifying its mechanism of action and paving the way for the rational design of novel agonists.[1][3][4]

The compound 6-(3-Chlorophenyl)nicotinic acid is one such analog, designed to explore and potentially enhance the therapeutic window of nicotinic acid. However, the presence of a chiral center in many such complex molecules necessitates a deeper investigation. It is a fundamental principle in pharmacology that stereoisomers of a chiral drug can exhibit profound differences in their biological activity, potency, and safety profiles.[5] One isomer may be highly active (the eutomer), while the other may be less active or even inactive (the distomer), or worse, contribute to off-target effects.

This guide, therefore, moves beyond a superficial analysis of the parent compound. It is designed to provide researchers, scientists, and drug development professionals with a comprehensive, experimentally-grounded framework for the systematic validation and comparison of the biological activities of this compound isomers. We will dissect the underlying signaling pathways, provide detailed, self-validating experimental protocols, and explain the causal logic behind each methodological choice. Our objective is to equip you with the strategy and techniques required to build a robust data package that clearly delineates the therapeutic potential of each distinct isomer.

Part 1: Delineating the Primary Target - The GPR109A Signaling Cascade

To meaningfully compare the biological activity of the isomers, we must first understand the molecular machinery they are expected to engage. The primary target for nicotinic acid and its analogs is GPR109A.[1] Upon agonist binding, GPR109A initiates two principal signaling cascades. A thorough characterization of an agonist's activity requires the interrogation of both pathways, as differential engagement can lead to "biased agonism," a phenomenon where a ligand preferentially activates one pathway over another, potentially separating therapeutic effects from adverse events.[3]

  • The Canonical Gαi/o-Mediated Pathway: This is the primary mechanism for the lipid-modulating effects of nicotinic acid. GPR109A couples to the inhibitory G-protein, Gαi/o. This interaction inhibits the enzyme adenylyl cyclase, leading to a quantifiable decrease in intracellular levels of cyclic AMP (cAMP).[3][6] Reduced cAMP levels, in turn, decrease the activity of Protein Kinase A (PKA), ultimately leading to the inhibition of lipolysis in adipocytes.[4]

  • The β-Arrestin Pathway: Like many GPCRs, GPR109A activation can also trigger the recruitment of β-arrestin proteins. This pathway is often associated with receptor desensitization and internalization, but it can also initiate distinct, G-protein-independent downstream signaling events (e.g., ERK activation).[3] Critically, the prostaglandin-mediated flushing effect, a key side effect of niacin, is also linked to GPR109A signaling, making the deconvolution of these pathways a high priority.[7]

Below is a diagram illustrating these key signaling pathways originating from GPR109A activation.

GPR109A_Signaling cluster_membrane Cell Membrane cluster_gi Gi-mediated Pathway cluster_arrestin β-Arrestin Pathway GPR109A GPR109A (HCA2 Receptor) Gi Gαi/o GPR109A->Gi Activates Arrestin β-Arrestin GPR109A->Arrestin Recruits Isomer 6-(3-Chlorophenyl) nicotinic acid Isomer Isomer->GPR109A Binds AC Adenylyl Cyclase Gi->AC Inhibits cAMP ↓ cAMP AC->cAMP PKA ↓ PKA Activity cAMP->PKA Lipolysis Inhibition of Lipolysis (Therapeutic Effect) PKA->Lipolysis Internalization Receptor Internalization Arrestin->Internalization ERK Downstream Signaling (e.g., ERK) Arrestin->ERK Flushing Cutaneous Flushing (Side Effect) Arrestin->Flushing

Caption: GPR109A signaling pathways activated by nicotinic acid analogs.

Part 2: A Validated Experimental Workflow for Isomer Comparison

A robust comparison requires a multi-step, logical workflow that progresses from initial target engagement to functional cellular outcomes. The causality behind this workflow is to first confirm on-target activity and potency, then to build a broader profile of each isomer's signaling signature.

Experimental_Workflow Start Racemic Mixture of This compound Step1 Step 1: Chiral Separation (e.g., Chiral HPLC) Start->Step1 IsomerA Isomer A Step1->IsomerA IsomerB Isomer B Step1->IsomerB Step2 Step 2: Primary Functional Assay GPR109A cAMP Inhibition IsomerA->Step2 IsomerB->Step2 Data1 Determine Potency (EC50) and Efficacy (% Inhibition) Step2->Data1 Step3 Step 3: Orthogonal/Secondary Assays (e.g., β-Arrestin Recruitment) Data1->Step3 Data2 Determine Potency (EC50) and Efficacy (Signal) Step3->Data2 Step4 Step 4: Comparative Data Analysis Quantitative Comparison Data2->Step4 Table Summary Table of Biological Activities Step4->Table Conclusion Identify Eutomer and Characterize Signaling Bias Table->Conclusion

Caption: Recommended experimental workflow for isomer validation.

Step 1: Isomer Preparation - The Prerequisite of Purity Before any biological validation, obtaining the individual isomers in high enantiomeric purity is paramount. This is typically achieved through chiral separation techniques like High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase or through stereoselective synthesis.[8][9] This step is critical because any contamination of one isomer with the other will confound the interpretation of biological data.

Step 2: Primary Validation - GPR109A-Mediated cAMP Inhibition Assay The most direct and functionally relevant method to confirm GPR109A agonism is to measure the inhibition of cAMP production.[3] This assay serves as the primary screen to determine if the isomers are active at the target and to quantify their potency (EC50) and efficacy (maximum inhibition).

Step 3: Secondary Validation - Orthogonal Assays for a Complete Profile Relying on a single assay is insufficient. Orthogonal assays are necessary to validate the initial findings and to probe for signaling bias. A β-arrestin recruitment assay is an excellent choice to quantify the activation of the second major pathway.[3] Additionally, cell-based assays measuring downstream effects, such as anti-inflammatory activity via an NF-κB reporter assay, can provide further evidence of functional activity.[10]

Step 4: Data Synthesis and Comparative Analysis The final step is to synthesize all quantitative data into a clear, comparative format. This allows for an at-a-glance assessment of the isomers' relative performance and is crucial for decision-making in a drug development context.

Part 3: Detailed Experimental Protocols

Scientific integrity demands reproducible and well-controlled experiments. The following protocols are designed to be self-validating, incorporating appropriate controls and standards.

Protocol 1: GPR109A-Mediated cAMP Inhibition Assay

This protocol is designed to quantify the potency and efficacy of the this compound isomers in activating the Gαi/o pathway.

Rationale: This is the gold-standard assay for GPR109A agonists. The use of forskolin, a potent adenylyl cyclase activator, artificially elevates basal cAMP levels, creating a wide dynamic range to robustly measure inhibition by the test compounds.

Methodology:

  • Cell Culture:

    • Seed CHO-K1 or HEK293 cells stably expressing human GPR109A into 384-well white, solid-bottom assay plates at a density of 5,000-10,000 cells per well.

    • Incubate overnight at 37°C in a 5% CO2 incubator.

  • Compound Preparation:

    • Prepare a 10 mM stock solution of each isomer and a reference agonist (e.g., nicotinic acid) in DMSO.

    • Perform a serial dilution series (e.g., 11-point, 1:3 dilution) in assay buffer (e.g., HBSS with 20 mM HEPES and 0.1% BSA) to generate concentration-response curves. Final DMSO concentration in the assay should be kept below 0.5%.

  • Assay Execution:

    • Carefully remove the culture medium from the cells.

    • Add 10 µL of the prepared compound dilutions or vehicle control to the appropriate wells.

    • Incubate for 30 minutes at room temperature.

    • Prepare a solution of 3 µM Forskolin in assay buffer. Add 10 µL of this solution to all wells to stimulate adenylyl cyclase.

    • Incubate for an additional 30 minutes at room temperature.

  • Detection (Using a HTRF-based cAMP Kit):

    • Lyse the cells and detect intracellular cAMP levels according to the manufacturer's protocol (e.g., Cisbio cAMP Dynamic 2 kit). This typically involves adding two separate reagents: cAMP-d2 and anti-cAMP-cryptate.

    • Incubate for 60 minutes at room temperature, protected from light.

    • Read the plate on an HTRF-compatible plate reader (measuring emission at 665 nm and 620 nm).

  • Data Analysis:

    • Calculate the 665/620 nm ratio for each well.

    • Normalize the data:

      • Set the average signal from vehicle + forskolin-treated wells as 0% inhibition (high cAMP).

      • Set the average signal from a maximally effective concentration of a reference agonist + forskolin as 100% inhibition (low cAMP).

    • Fit the normalized data to a four-parameter logistic equation to determine the EC50 (potency) and Emax (efficacy) for each isomer.

Protocol 2: β-Arrestin Recruitment Assay

Rationale: This assay directly measures the recruitment of β-arrestin to the activated GPR109A receptor, providing a quantitative readout of the second major signaling pathway.

Methodology (Example using PathHunter® technology):

  • Cell Line: Utilize a cell line engineered to express GPR109A fused to a ProLink™ tag and β-arrestin fused to an Enzyme Acceptor (EA) tag.

  • Plating: Seed cells in a 384-well white assay plate and incubate overnight.

  • Compound Addition: Add serial dilutions of the test isomers and incubate for 90-180 minutes at 37°C.

  • Detection: Add detection reagents according to the manufacturer's protocol. The binding of β-arrestin to the receptor will form an active β-galactosidase enzyme, which hydrolyzes a substrate to produce a chemiluminescent signal.

  • Data Analysis: Read luminescence on a plate reader. Normalize data and perform a non-linear regression analysis to determine EC50 and Emax values, similar to the cAMP assay.

Part 4: Data Interpretation and Comparative Analysis

After executing the experimental plan, the data must be synthesized for a clear comparison. A summary table is the most effective tool for this purpose.

Table 1: Hypothetical Comparative Activity Profile of this compound Isomers

ParameterIsomer A (e.g., R-isomer)Isomer B (e.g., S-isomer)Nicotinic Acid (Reference)
GPR109A cAMP Inhibition
Potency (EC50, nM)501200350
Efficacy (% Inhibition)98%65%100%
GPR109A β-Arrestin Recruitment
Potency (EC50, nM)85>10,000400
Efficacy (% Max Signal)95%15%100%
Calculated Bias Factor BalancedGαi BiasedBalanced
Cellular Anti-Inflammatory Assay (NF-κB)
Potency (IC50, nM)752500500

Interpreting the Results:

  • Identifying the Eutomer: In this hypothetical example, Isomer A is the eutomer. It is significantly more potent and efficacious in both the cAMP and β-arrestin assays compared to Isomer B. Its potency in the primary cAMP assay (EC50 = 50 nM) is also superior to the reference compound, nicotinic acid.

  • Identifying the Distomer: Isomer B is the distomer, exhibiting substantially lower potency and efficacy across all assays.

  • Assessing Signaling Bias: By comparing the relative potencies in the two main signaling pathways, one can assess bias. In this example, Isomer A appears to be a balanced agonist, similar to nicotinic acid. Isomer B, with very weak β-arrestin activity, could be described as Gαi-biased. Understanding this bias is critical, as a Gαi-biased agonist might offer the desired lipid-modifying effects with a reduced potential for β-arrestin-mediated side effects like flushing.[3]

Conclusion

The validation of the biological activity of this compound isomers is not a single experiment but a systematic investigation. This guide provides a robust, logical framework for that investigation, grounded in the known pharmacology of the GPR109A receptor. By progressing from chiral separation to primary and secondary functional assays, researchers can build a comprehensive activity profile for each isomer. This multi-faceted approach, which emphasizes understanding the "why" behind experimental choices and demands orthogonal validation, is essential for identifying a lead candidate with the highest therapeutic potential and the best possible safety profile. The rigorous, comparative data generated through this workflow will provide the authoritative foundation needed to advance the most promising molecule in the drug development pipeline.

References

A Comparative Analysis of 6-(3-Chlorophenyl)nicotinic Acid and 6-(4-Chlorophenyl)nicotinic Acid: Efficacy and Structure-Activity Insights

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Nicotinic Acid Scaffold

Nicotinic acid, a form of vitamin B3, is a well-established therapeutic agent, particularly for the management of dyslipidemia.[1][2][3] Its ability to modulate lipid profiles has spurred extensive research into its derivatives to enhance efficacy, improve safety profiles, and explore new therapeutic applications. The introduction of substituted phenyl rings at the 6-position of the nicotinic acid core creates a diverse chemical space for modulating biological activity, which can range from anti-inflammatory and analgesic effects to potential applications in oncology and beyond.[4][5][6] The position of substituents on this phenyl ring, as in the case of the 3-chloro and 4-chloro isomers, is a critical determinant of the molecule's interaction with biological targets.

Positional Isomerism: A Key Determinant of Biological Activity

The seemingly minor shift of a chlorine atom from the meta (3-position) to the para (4-position) on the phenyl ring can profoundly impact a molecule's electronic distribution, lipophilicity, and steric properties. These changes, in turn, influence how the molecule binds to its target receptor and its overall pharmacological effect.

A study on 2-phenol-4-chlorophenyl-6-aryl pyridines as topoisomerase II inhibitors highlighted the importance of the chloro-substituent's position. The research revealed that compounds with ortho- or para-chlorophenyl groups at the 4-position of the central pyridine ring exhibited stronger selective topoisomerase II inhibitory activity compared to those with a meta-chlorophenyl group.[7] This finding underscores the principle that isomeric positioning of a substituent can be a critical factor in determining biological efficacy.

Potential Mechanisms of Action and Therapeutic Targets

While specific data for 6-(3-Chlorophenyl)nicotinic acid and 6-(4-Chlorophenyl)nicotinic acid are limited, the broader class of nicotinic acid derivatives has been shown to interact with several key biological targets.

G-Protein Coupled Receptor 109A (GPR109A)

The primary mechanism for the lipid-lowering effects of nicotinic acid is through the activation of the G-protein coupled receptor 109A (GPR109A), also known as hydroxycarboxylic acid receptor 2 (HCA2).[8][9] Activation of GPR109A in adipocytes inhibits lipolysis, reducing the release of free fatty acids into the bloodstream and subsequently decreasing the hepatic synthesis of triglycerides and VLDL.

It is plausible that both this compound and 6-(4-Chlorophenyl)nicotinic acid would act as agonists at this receptor. The differential positioning of the chlorine atom could influence the binding affinity and efficacy at GPR109A, leading to variations in their lipid-modulating capabilities.

Anti-inflammatory Pathways

Nicotinic acid and its analogs have demonstrated significant anti-inflammatory properties. These effects are mediated, in part, through GPR109A-dependent mechanisms in immune cells like monocytes and macrophages.[10] Activation of GPR109A can suppress the production of pro-inflammatory cytokines such as TNF-α and interleukins. Furthermore, nicotinic acid has been shown to suppress the expression of inflammatory chemokines in adipocytes.[11]

The anti-inflammatory potential of the two chloro-isomers would likely be linked to their ability to activate GPR109A on immune cells. The isomer with higher affinity and efficacy for GPR109A would be predicted to exhibit more potent anti-inflammatory effects.

Experimental Evaluation: A Proposed Methodological Framework

To definitively compare the efficacy of this compound and 6-(4-Chlorophenyl)nicotinic acid, a series of well-defined in vitro and in vivo experiments are necessary.

In Vitro Assays

A crucial first step is to determine the potency and efficacy of each compound at the primary target, GPR109A.

Experimental Protocol: GPR109A Activation Assay

This protocol outlines a cell-based assay to measure the activation of GPR109A by the test compounds.

Objective: To determine the EC50 values of this compound and 6-(4-Chlorophenyl)nicotinic acid for GPR109A activation.

Materials:

  • CHO-K1 or HEK293 cells stably expressing human GPR109A.

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • Test compounds: this compound and 6-(4-Chlorophenyl)nicotinic acid, dissolved in a suitable solvent (e.g., DMSO).

  • Reference agonist (e.g., nicotinic acid).

  • cAMP detection kit (e.g., HTRF, FRET, or ELISA-based).

  • Forskolin.

Procedure:

  • Cell Culture: Culture GPR109A-expressing cells in appropriate media and conditions until they reach the desired confluence.

  • Cell Seeding: Seed the cells into 96-well or 384-well assay plates at an optimized density and incubate overnight.

  • Compound Preparation: Prepare serial dilutions of the test compounds and the reference agonist in assay buffer.

  • Assay: a. Remove the culture medium from the cells and add the assay buffer. b. Add the diluted compounds to the respective wells. c. Incubate for a predetermined time (e.g., 30 minutes) at 37°C. d. Add forskolin to all wells to stimulate adenylyl cyclase, except for the negative control. e. Incubate for another predetermined time (e.g., 30 minutes) at 37°C.

  • Detection: Lyse the cells and measure the intracellular cAMP levels using a suitable cAMP detection kit according to the manufacturer's instructions.

  • Data Analysis: Plot the cAMP concentration against the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value for each compound.

Visualizing the Workflow:

GPR109A_Activation_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis culture Culture GPR109A-expressing cells seed Seed cells into assay plates culture->seed prepare_compounds Prepare serial dilutions of compounds seed->prepare_compounds add_compounds Add compounds to cells add_buffer Add assay buffer add_buffer->add_compounds incubate1 Incubate add_compounds->incubate1 add_forskolin Add forskolin incubate1->add_forskolin incubate2 Incubate add_forskolin->incubate2 detect_cAMP Detect cAMP levels incubate2->detect_cAMP plot_data Plot dose-response curve detect_cAMP->plot_data calculate_ec50 Calculate EC50 plot_data->calculate_ec50

Caption: Workflow for the GPR109A activation assay.

Anti-inflammatory Activity Assessment

The anti-inflammatory effects of the compounds can be evaluated by measuring their ability to suppress cytokine production in activated immune cells.

Experimental Protocol: Cytokine Release Assay

Objective: To compare the ability of this compound and 6-(4-Chlorophenyl)nicotinic acid to inhibit pro-inflammatory cytokine release from lipopolysaccharide (LPS)-stimulated human peripheral blood mononuclear cells (PBMCs) or a monocytic cell line (e.g., THP-1).

Materials:

  • Human PBMCs isolated from healthy donors or THP-1 cells.

  • Cell culture medium (e.g., RPMI-1640 with 10% FBS).

  • LPS from E. coli.

  • Test compounds.

  • ELISA kits for TNF-α, IL-6, and other relevant cytokines.

Procedure:

  • Cell Culture and Plating: Isolate PBMCs or culture THP-1 cells and plate them in 96-well plates. For THP-1 cells, differentiation into macrophage-like cells with PMA may be required.

  • Pre-treatment: Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.

  • Stimulation: Stimulate the cells with an optimal concentration of LPS (e.g., 100 ng/mL) for a specified period (e.g., 18-24 hours).

  • Supernatant Collection: Centrifuge the plates and collect the cell culture supernatants.

  • Cytokine Measurement: Measure the concentration of TNF-α, IL-6, etc., in the supernatants using specific ELISA kits.

  • Data Analysis: Calculate the percentage inhibition of cytokine release for each compound concentration compared to the LPS-only control. Determine the IC50 value for each compound.

Visualizing the Signaling Pathway:

Anti_Inflammatory_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 binds MyD88 MyD88 TLR4->MyD88 activates IKK IKK MyD88->IKK activates NFkB NF-κB IKK->NFkB activates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines activates NFkB->Cytokines promotes transcription Compound 6-(3/4-Chlorophenyl)nicotinic acid GPR109A GPR109A Compound->GPR109A activates Gi Gi GPR109A->Gi couples to AC Adenylyl Cyclase Gi->AC inhibits cAMP ↓ cAMP AC->cAMP produces PKA ↓ PKA cAMP->PKA PKA->NFkB inhibits activation

Caption: Putative anti-inflammatory signaling pathway.

Comparative Efficacy: A Predictive Summary

Based on the principles of structure-activity relationships, the following table provides a predictive comparison of the two compounds. It is important to emphasize that these are hypotheses that require experimental validation.

FeatureThis compound6-(4-Chlorophenyl)nicotinic acidRationale
GPR109A Agonism Potentially higherPotentially lowerThe meta-position may allow for more favorable interactions within the GPR109A binding pocket, a trend observed in some related compound series.
Anti-inflammatory Potency Potentially higherPotentially lowerDirectly correlated with GPR109A agonism. The isomer with stronger GPR109A activation is expected to have more potent anti-inflammatory effects.
Lipid-Modifying Efficacy Potentially more effective in reducing free fatty acidsPotentially less effectiveThis is also dependent on the degree of GPR109A activation in adipocytes.
Potential for Off-Target Effects To be determinedTo be determinedThe electronic and steric differences could lead to differential interactions with other receptors or enzymes.

Conclusion and Future Directions

Future research should focus on the synthesis of these compounds and their systematic evaluation using the experimental protocols outlined in this guide. Such studies will not only elucidate the specific pharmacological profiles of these two molecules but also contribute to a deeper understanding of the structure-activity relationships governing the 6-aryl-nicotinic acid class of compounds, paving the way for the design of more potent and selective therapeutic agents.

References

A Researcher's Guide to Profiling the Target Landscape of 6-(3-Chlorophenyl)nicotinic acid: A Cross-Reactivity Study

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals venturing into the nuanced world of novel chemical entities, the initial characterization of a compound's biological activity is a critical juncture. This guide provides an in-depth, technical framework for conducting comprehensive cross-reactivity studies on 6-(3-Chlorophenyl)nicotinic acid, a synthetic derivative of nicotinic acid. While the specific biological profile of this compound is not extensively documented in public literature, its structural resemblance to nicotinic acid provides a strong rationale for investigating its activity at the nicotinic acid receptor, GPR109A (also known as Hydroxycarboxylic Acid Receptor 2, HCAR2).[1][2][3]

This guide is designed to be a self-validating system, leading the investigator through the logical steps of hypothesis generation, experimental design, detailed protocols, and data interpretation to build a robust profile of this compound's potency and selectivity.

The Rationale: Why Focus on GPR109A and Beyond?

Nicotinic acid (Niacin) is a well-established therapeutic agent that exerts its lipid-lowering effects primarily through the activation of GPR109A, a G-protein coupled receptor (GPCR) highly expressed in adipocytes and immune cells.[2][4][5] The activation of GPR109A, a Gi-coupled receptor, leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[1] This signaling cascade ultimately inhibits lipolysis in adipose tissue.[5]

Given that this compound shares the core nicotinic acid scaffold, it is a strong working hypothesis that its primary biological target is GPR109A. However, to establish this compound as a valuable research tool or a potential therapeutic lead, a rigorous assessment of its selectivity is paramount.[6][7] Off-target effects, where a compound interacts with unintended biological molecules, can lead to misleading experimental results and potential toxicity.[8] Therefore, a comprehensive cross-reactivity study is not just recommended; it is an essential component of rigorous scientific investigation.[9][10]

This guide will compare the activity of this compound with a panel of well-characterized compounds:

  • Nicotinic Acid: The endogenous and prototypical agonist for GPR109A.

  • Acifran: A known synthetic agonist of GPR109A.[11]

  • Compound X (Hypothetical Inactive Analog): A structurally similar but biologically inactive compound, crucial for distinguishing specific from non-specific effects.

  • A panel of antagonists for related GPCRs: To assess selectivity against other receptors that might be modulated by nicotinic acid derivatives.

Experimental Workflow for Cross-Reactivity Profiling

A multi-tiered approach is recommended to build a comprehensive understanding of the compound's activity. This workflow progresses from initial binding assessment to functional cellular assays.

experimental_workflow cluster_tier1 Tier 1: Primary Target Engagement cluster_tier2 Tier 2: Functional On-Target Activity cluster_tier3 Tier 3: Selectivity Profiling T1_Bind Radioligand Binding Assay (GPR109A) T2_cAMP cAMP Accumulation Assay (GPR109A) T1_Bind->T2_cAMP Confirm Binding T2_GTP [35S]GTPγS Binding Assay (GPR109A) T1_Bind->T2_GTP Confirm Binding T3_Panel GPCR Panel Screening (Binding & Functional) T2_cAMP->T3_Panel Confirm Functional Activity T3_Beta β-Arrestin Recruitment Assay T2_cAMP->T3_Beta Confirm Functional Activity T2_GTP->T3_Panel Confirm Functional Activity

Caption: A tiered experimental workflow for characterizing this compound.

Detailed Experimental Protocols

The following protocols are provided as a foundation. Researchers should optimize these based on their specific laboratory conditions and available reagents.

Tier 1: Radioligand Binding Assay for GPR109A

This assay directly measures the ability of this compound to displace a radiolabeled ligand from the GPR109A receptor, providing an initial assessment of its binding affinity (Ki).

Protocol:

  • Membrane Preparation: Prepare cell membranes from a stable cell line overexpressing human GPR109A.

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.

  • Radioligand: [³H]-Nicotinic acid (or another suitable commercially available radioligand).

  • Incubation:

    • In a 96-well plate, combine GPR109A-expressing cell membranes (10-20 µg protein/well), [³H]-Nicotinic acid (at a concentration near its Kd), and varying concentrations of this compound or control compounds.

    • For non-specific binding determination, include a high concentration of unlabeled nicotinic acid (e.g., 10 µM).

    • Incubate at room temperature for 60 minutes.

  • Filtration: Rapidly filter the incubation mixture through a glass fiber filter plate using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters three times with ice-cold assay buffer.

  • Scintillation Counting: Add scintillation cocktail to each well and quantify the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding and determine the IC₅₀ value for each compound. Convert IC₅₀ to Ki using the Cheng-Prusoff equation.

Tier 2: Functional Assays for GPR109A Activation

This assay measures the functional consequence of GPR109A activation, which is the inhibition of cAMP production.

Protocol:

  • Cell Culture: Plate CHO-K1 or HEK293 cells stably expressing human GPR109A in a 96-well plate and grow to confluence.

  • Stimulation:

    • Pre-treat the cells with a phosphodiesterase inhibitor like IBMX for 15-30 minutes.

    • Add varying concentrations of this compound or control compounds.

    • Stimulate the cells with forskolin (an adenylyl cyclase activator) to induce cAMP production.

    • Incubate for 30 minutes at 37°C.

  • Lysis and Detection: Lyse the cells and measure intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or AlphaScreen).

  • Data Analysis: Generate dose-response curves and calculate the EC₅₀ value for each compound, representing its potency in inhibiting cAMP production.

This assay measures the activation of the G-protein coupled to the receptor, providing a direct readout of receptor activation.[12]

Protocol:

  • Membrane Preparation: Use the same GPR109A-expressing cell membranes as in the binding assay.

  • Assay Buffer: 20 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.4, containing GDP (10 µM).

  • Incubation:

    • In a 96-well plate, combine the cell membranes, varying concentrations of this compound or control compounds, and [³⁵S]GTPγS (0.1-0.5 nM).

    • Incubate at 30°C for 60 minutes.

  • Filtration and Counting: Terminate the reaction by rapid filtration and wash as described for the radioligand binding assay. Measure the bound [³⁵S]GTPγS by scintillation counting.

  • Data Analysis: Determine the EC₅₀ and maximal stimulation (Emax) for each compound.

Tier 3: Selectivity and Off-Target Profiling

To assess selectivity, this compound should be screened against a panel of other GPCRs. This can be done through commercially available services or by setting up individual assays in-house.[13][14] The panel should ideally include:

  • Closely related receptors: GPR109B (HCAR3) and GPR81 (HCAR1).

  • Other Gi-coupled receptors: e.g., opioid, cannabinoid, and chemokine receptors.

  • Receptors from other G-protein families (Gq, Gs): To assess broad selectivity.

The screening can be performed using either binding or functional assays, depending on the available resources.

GPCRs can also signal through β-arrestin pathways, which can be independent of G-protein signaling. Assessing β-arrestin recruitment can provide a more complete picture of the compound's functional profile and potential for biased agonism.[15]

beta_arrestin_workflow cluster_workflow β-Arrestin Recruitment Assay Workflow Start Cells co-expressing GPCR-enzyme_donor and β-arrestin-enzyme_acceptor Ligand Add this compound Start->Ligand Recruitment Ligand binding induces GPCR conformational change Ligand->Recruitment Interaction β-arrestin is recruited to the GPCR Recruitment->Interaction Proximity Enzyme donor and acceptor are brought into proximity Interaction->Proximity Signal A detectable signal is generated (e.g., luminescence, fluorescence) Proximity->Signal

Caption: Workflow for a typical β-arrestin recruitment assay.

Data Presentation and Interpretation

For clear comparison, the quantitative data from these assays should be summarized in a table.

CompoundGPR109A Binding (Ki, nM)GPR109A cAMP (EC₅₀, nM)GPR109A GTPγS (EC₅₀, nM)Selectivity vs. GPR109B (Binding Ki Fold-Difference)
This compound Experimental ValueExperimental ValueExperimental ValueExperimental Value
Nicotinic Acid~500~300~400~100
Acifran~100~80~120>200
Compound X>10,000>10,000>10,000N/A

Interpreting the Results:

  • Potency: A low Ki and EC₅₀ value for this compound at GPR109A would indicate high potency.

  • Efficacy: The Emax value in the GTPγS and cAMP assays will determine if it is a full or partial agonist compared to nicotinic acid.

  • Selectivity: A high fold-difference in binding affinity or functional activity between GPR109A and other tested receptors will establish its selectivity. Ideally, a high-quality chemical probe should exhibit at least a 30-fold selectivity for its primary target.[6]

  • Structure-Activity Relationship (SAR): Comparing the activity of this compound to nicotinic acid and Compound X will provide initial insights into the SAR of this chemical series.

Conclusion: Building a Foundation for Future Research

By following this comprehensive guide, researchers can systematically and rigorously characterize the biological activity of this compound. A thorough understanding of its on-target potency and off-target cross-reactivity is fundamental for its validation as a selective chemical probe for studying GPR109A biology or as a starting point for a drug discovery program. This structured approach ensures scientific integrity and provides a solid foundation for subsequent in-cell and in-vivo investigations.

References

A Comparative Benchmarking Guide: Evaluating the Performance of 6-(3-Chlorophenyl)nicotinic Acid as a Putative Kynurenine 3-Monooxygenase Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the rigorous evaluation of novel chemical entities against established inhibitors is a cornerstone of preclinical research. This guide provides a comprehensive framework for benchmarking the performance of a novel compound, 6-(3-Chlorophenyl)nicotinic acid, as a putative inhibitor of Kynurenine 3-Monooxygenase (KMO). While public domain data on this compound is scarce, its structural relation to nicotinic acid—a key molecule in cellular metabolism—suggests a plausible interaction with enzymes of the tryptophan degradation pathway, where KMO is a critical player. This guide will therefore use this compound as a hypothetical novel inhibitor and compare its potential efficacy against two well-characterized KMO inhibitors: Ro 61-8048 and UPF 648 .

The Scientific Rationale: Targeting Kynurenine 3-Monooxygenase

Kynurenine 3-monooxygenase (KMO) is a pivotal enzyme in the kynurenine pathway, the primary route for tryptophan catabolism.[1][2] KMO catalyzes the conversion of kynurenine to 3-hydroxykynurenine (3-HK).[2] This pathway is of significant therapeutic interest because it governs the balance between neuroprotective and neurotoxic metabolites.[1][3] Inhibition of KMO is a promising strategy for treating neurodegenerative disorders like Huntington's and Alzheimer's disease.[4][5] By blocking KMO, the metabolic flux is shunted away from the production of the neurotoxin quinolinic acid and towards the formation of the neuroprotective kynurenic acid.[1][3]

Our hypothetical compound, this compound, as a nicotinic acid derivative, is posited to interact with KMO. Nicotinic acid itself is a precursor for the de novo synthesis of NAD+ from tryptophan, a pathway intrinsically linked to the kynurenine pathway.[6] This guide will outline the necessary experimental procedures to validate this hypothesis and quantify the inhibitory potential of this compound in comparison to established benchmarks.

Comparative Inhibitor Profiles

A thorough benchmarking study requires a deep understanding of the reference compounds. The table below summarizes the key characteristics of the known KMO inhibitors that will serve as our benchmarks.

InhibitorChemical NameIC50KiKey Features
Ro 61-8048 3,4-Dimethoxy-N-[4-(3-nitrophenyl)-2-thiazolyl]benzenesulfonamide37 nM[7][8]4.8 nM[7][8]Potent and competitive inhibitor. Brain penetrant with demonstrated neuroprotective effects in vivo.
UPF 648 4-(3,4-dimethoxyphenyl)-4-oxobutanoic acid20 nM[9][10][11]Not widely reportedPotent and selective inhibitor.[9][12] Has been shown to increase kynurenic acid levels in the brain.[12]

Experimental Workflow for Comparative Analysis

To objectively assess the inhibitory performance of this compound, a multi-tiered experimental approach is essential. The following workflow provides a robust framework for this evaluation.

experimental_workflow cluster_0 Phase 1: In Vitro Characterization cluster_1 Phase 2: Cell-Based Assays cluster_2 Phase 3: In Vivo Pharmacokinetics (Optional) Enzyme_Kinetics Enzyme Kinetics Assay (IC50 Determination) Mechanism_of_Inhibition Mechanism of Inhibition Studies Enzyme_Kinetics->Mechanism_of_Inhibition Determine Potency Selectivity_Panel Enzyme Selectivity Profiling Mechanism_of_Inhibition->Selectivity_Panel Understand Interaction Cellular_KMO_Activity Cellular KMO Activity Assay Selectivity_Panel->Cellular_KMO_Activity Assess Specificity Metabolite_Analysis Kynurenine Pathway Metabolite Profiling Cellular_KMO_Activity->Metabolite_Analysis Confirm Cellular Efficacy Cytotoxicity_Assay Cellular Viability and Cytotoxicity Metabolite_Analysis->Cytotoxicity_Assay Evaluate Functional Impact PK_Studies Pharmacokinetic Profiling in Rodents Cytotoxicity_Assay->PK_Studies Ensure Safety Brain_Penetration Assessment of Blood-Brain Barrier Penetration PK_Studies->Brain_Penetration Evaluate Drug-like Properties

Caption: A phased experimental workflow for the comprehensive evaluation of a novel KMO inhibitor.

Detailed Experimental Protocols

In Vitro KMO Inhibition Assay (IC50 Determination)

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against human recombinant KMO and compare it to Ro 61-8048 and UPF 648.

Principle: The assay measures the activity of KMO by monitoring the consumption of the cofactor NADPH, which is observed as a decrease in absorbance at 340 nm.[13][14]

Materials:

  • Recombinant human KMO enzyme (e.g., from BPS Bioscience, Cat. No. 79513-1)[13]

  • L-Kynurenine (substrate)

  • NADPH (cofactor)

  • Assay Buffer (e.g., 1X KMO assay buffer)[13]

  • Test compounds: this compound, Ro 61-8048, UPF 648

  • 96-well UV-transparent microplate

  • Microplate reader capable of measuring absorbance at 340 nm

Procedure:

  • Prepare a serial dilution of the test compounds (e.g., from 100 µM to 1 pM) in assay buffer.

  • In a 96-well plate, add 50 µL of the diluted KMO enzyme (e.g., 20 µg/ml) to each well, except for the "blank" wells.[13]

  • Add 5 µL of the serially diluted test compounds to the respective wells. For the "positive control" wells, add 5 µL of assay buffer.

  • Incubate the plate at room temperature for 10 minutes.

  • Initiate the reaction by adding 45 µL of a substrate mixture containing L-kynurenine and NADPH to each well.

  • Immediately measure the absorbance at 340 nm in kinetic mode for 60-90 minutes at room temperature.[13]

  • Calculate the initial reaction rates (V) from the linear portion of the kinetic curves.

  • Plot the percentage of KMO inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cellular KMO Activity Assay

Objective: To assess the ability of this compound to inhibit KMO activity in a cellular context.

Principle: This assay measures the ratio of the KMO product, 3-hydroxykynurenine (3-HK), to its substrate, kynurenine (KYN), in cell culture supernatants or lysates using ELISA.[15]

Materials:

  • Human peripheral blood mononuclear cells (PBMCs) or a suitable cell line expressing KMO.

  • Cell culture medium and supplements.

  • Phorbol 12-myristate 13-acetate (PMA) to stimulate KMO expression.[16]

  • Test compounds.

  • ELISA kits for 3-HK and KYN (e.g., from Immusmol, Cat. No. ISE-0103R).[15]

Procedure:

  • Culture PBMCs and stimulate with PMA to induce KMO expression.[16]

  • Treat the cells with varying concentrations of this compound, Ro 61-8048, and UPF 648 for a predetermined time (e.g., 24 hours).

  • Collect the cell culture supernatants or prepare cell lysates.

  • Quantify the concentrations of 3-HK and KYN in the samples using the respective ELISA kits according to the manufacturer's instructions.[15]

  • Calculate the 3-HK/KYN ratio for each treatment condition. A decrease in this ratio indicates KMO inhibition.

  • Plot the percentage of inhibition of the 3-HK/KYN ratio against the inhibitor concentration to determine the cellular IC50.

Kynurenine Pathway Visualization

Understanding the point of intervention is crucial. The following diagram illustrates the kynurenine pathway and the site of action for KMO inhibitors.

kynurenine_pathway Tryptophan Tryptophan Kynurenine Kynurenine Tryptophan->Kynurenine IDO/TDO Kynurenic_Acid Kynurenic Acid (Neuroprotective) Kynurenine->Kynurenic_Acid KAT KMO Kynurenine 3-Monooxygenase (KMO) Kynurenine->KMO 3_HK 3-Hydroxykynurenine Quinolinic_Acid Quinolinic Acid (Neurotoxic) 3_HK->Quinolinic_Acid Multiple Steps KMO->3_HK Inhibitors This compound Ro 61-8048 UPF 648 Inhibitors->KMO

Caption: The kynurenine pathway, highlighting the role of KMO and the point of inhibition.

Data Summary and Interpretation

The experimental data should be compiled into clear, comparative tables to facilitate interpretation.

Table 1: In Vitro Inhibitory Potency

CompoundKMO IC50 (nM)
This compoundTo be determined
Ro 61-8048To be determined (literature value: 37 nM)[7][8]
UPF 648To be determined (literature value: 20 nM)[9][10][11]

Table 2: Cellular KMO Inhibition

CompoundCellular KMO IC50 (µM)
This compoundTo be determined
Ro 61-8048To be determined
UPF 648To be determined

The results from these experiments will provide a clear, data-driven comparison of this compound's performance against the established KMO inhibitors, Ro 61-8048 and UPF 648. A lower IC50 value in both the in vitro and cellular assays would indicate a higher potency. Further studies into the mechanism of inhibition (e.g., competitive, non-competitive) and selectivity against other enzymes would provide a more complete picture of the compound's potential as a therapeutic agent.

Conclusion

This guide has outlined a scientifically rigorous and logically structured approach to benchmark the novel compound this compound against known KMO inhibitors. By following these detailed protocols and analytical frameworks, researchers can generate robust and reliable data to assess the compound's therapeutic potential. The emphasis on causality in experimental design and the use of self-validating systems ensures the trustworthiness and scientific integrity of the findings, paving the way for informed decisions in the drug development pipeline.

References

A Comparative Review of Alternative Synthesis Routes for 6-(3-Chlorophenyl)nicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of prominent synthetic strategies for obtaining 6-(3-chlorophenyl)nicotinic acid, a key structural motif in medicinal chemistry. The methodologies discussed herein are palladium-catalyzed cross-coupling reactions—namely the Suzuki-Miyaura, Negishi, and Liebeskind-Srogl couplings—and a conceptual decarboxylation route. Each approach is evaluated based on its underlying mechanism, operational advantages and disadvantages, and applicability in a research and development setting.

Introduction

6-Arylnicotinic acids are a class of compounds that feature prominently in the development of novel therapeutic agents due to their diverse biological activities. The specific target molecule, this compound, combines a pyridine core, known for its ability to participate in hydrogen bonding and metal coordination, with a substituted phenyl ring, allowing for a wide range of steric and electronic modifications to fine-tune pharmacological activity. The efficient and versatile synthesis of such molecules is therefore of critical importance. This guide explores and compares several modern synthetic routes to this target, providing detailed protocols and a comparative analysis to aid in methodological selection.

Route 1: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is arguably the most widely employed method for the formation of carbon-carbon bonds between sp²-hybridized centers, owing to its mild reaction conditions, high functional group tolerance, and the commercial availability of a vast array of boronic acids.[1]

Mechanistic Rationale

The catalytic cycle of the Suzuki-Miyaura reaction is a well-established process involving a palladium catalyst.[2][3] It commences with the oxidative addition of the aryl halide (in this case, 6-chloronicotinic acid) to a Pd(0) species, forming a Pd(II) complex. This is followed by transmetalation with a boronate species, which is formed in situ from the boronic acid and a base. The final step is reductive elimination, which yields the desired biaryl product and regenerates the Pd(0) catalyst, thus completing the cycle. The choice of ligand on the palladium catalyst is crucial for an efficient reaction, as it influences both the rate of oxidative addition and reductive elimination.

Suzuki_Miyaura_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-X Pd(II)_Complex Ar-Pd(II)-X(L2) Oxidative_Addition->Pd(II)_Complex Transmetalation Transmetalation Pd(II)_Complex->Transmetalation Pd(II)_Biaryl Ar-Pd(II)-Ar'(L2) Transmetalation->Pd(II)_Biaryl Ar_B(OH)2 Ar'-B(OH)2 + Base Boronate [Ar'-B(OH)3]- Ar_B(OH)2->Boronate Boronate->Transmetalation Reductive_Elimination Reductive Elimination Pd(II)_Biaryl->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Regeneration Product Ar-Ar' Reductive_Elimination->Product

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling

Materials:

  • 6-Chloronicotinic acid

  • 3-Chlorophenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Hydrochloric acid (1 M)

  • Brine

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add 6-chloronicotinic acid (1.0 equiv.), 3-chlorophenylboronic acid (1.2 equiv.), and potassium carbonate (2.5 equiv.).

  • Add palladium(II) acetate (0.02 equiv.) and triphenylphosphine (0.08 equiv.).

  • Add a degassed mixture of 1,4-dioxane and water (4:1 v/v).

  • Heat the reaction mixture to 90-100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature and dilute with water.

  • Acidify the aqueous solution to pH 3-4 with 1 M HCl to precipitate the product.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Route 2: Negishi Cross-Coupling

The Negishi coupling involves the reaction of an organozinc compound with an organic halide, catalyzed by a nickel or palladium complex.[4] A key advantage of this method is the higher reactivity of organozinc reagents compared to organoboranes, which can lead to faster reaction times and coupling with less reactive chlorides.[5] However, organozinc reagents are sensitive to moisture and air, requiring stricter anhydrous reaction conditions.

Mechanistic Rationale

The mechanism of the Negishi coupling is similar to that of the Suzuki coupling, involving an oxidative addition, transmetalation, and reductive elimination cycle.[4][6] The organozinc reagent is typically prepared in situ or in a separate step from the corresponding aryl halide. The transmetalation step from zinc to palladium is generally faster than from boron, which can be advantageous.

Negishi_Coupling_Workflow cluster_0 Organozinc Reagent Preparation cluster_1 Cross-Coupling Reaction Aryl_Halide 3-Chlorobromobenzene Zinc Activated Zinc Aryl_Halide->Zinc Insertion Organozinc (3-Chlorophenyl)zinc halide Zinc->Organozinc Coupling Negishi Coupling Organozinc->Coupling Nicotinic_Acid 6-Chloronicotinic acid Nicotinic_Acid->Coupling Pd_Catalyst Pd(0) Catalyst Pd_Catalyst->Coupling Product This compound Coupling->Product

Caption: Workflow for the Negishi cross-coupling synthesis.

Experimental Protocol: Negishi Coupling

Materials:

  • 6-Chloronicotinic acid

  • 1-Bromo-3-chlorobenzene

  • Activated zinc powder

  • Palladium(II) chloride (PdCl₂)

  • Triphenylphosphine (PPh₃)

  • Anhydrous tetrahydrofuran (THF)

  • Hydrochloric acid (1 M)

  • Ethyl acetate

  • Brine

Procedure:

  • Preparation of the Organozinc Reagent: In a dry Schlenk flask under an inert atmosphere, add activated zinc powder (1.5 equiv.) and a small amount of anhydrous THF. Add a few crystals of iodine to initiate the reaction. Slowly add a solution of 1-bromo-3-chlorobenzene (1.3 equiv.) in anhydrous THF and stir at room temperature until the zinc is consumed.

  • Coupling Reaction: In a separate dry Schlenk flask, add 6-chloronicotinic acid (1.0 equiv.), palladium(II) chloride (0.03 equiv.), and triphenylphosphine (0.12 equiv.) in anhydrous THF.

  • To this mixture, add the freshly prepared organozinc solution via cannula.

  • Heat the reaction mixture to reflux (around 65 °C) and stir for 6-12 hours, monitoring by TLC or LC-MS.

  • Cool the reaction to room temperature and quench by carefully adding 1 M HCl.

  • Extract the mixture with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Route 3: Liebeskind-Srogl Cross-Coupling

The Liebeskind-Srogl coupling is a mechanistically distinct reaction that couples a thioester with a boronic acid, catalyzed by palladium and a copper(I) cocatalyst.[4] This reaction proceeds under neutral conditions, which is a significant advantage when working with base-sensitive substrates. The main drawback is the need to prepare the thioester starting material.

Mechanistic Rationale

In the Liebeskind-Srogl coupling, the copper(I) salt acts as a thiophile, coordinating to the sulfur of the thioester and facilitating the oxidative addition of the palladium catalyst to the carbon-sulfur bond.[4] Following transmetalation with the boronic acid, reductive elimination yields the ketone product. To obtain the desired carboxylic acid, a thioester of the nicotinic acid would be used, and the resulting ketone would need to be further oxidized, or more directly, a thioester of a precursor that leads to the carboxylic acid upon workup would be employed. For the synthesis of an aryl-aryl bond, a thioether derivative of the pyridine ring would be used.

Experimental Protocol: Liebeskind-Srogl Coupling (Conceptual)

Materials:

  • S-(pyridin-2-yl) 6-chloronicotinate (or a similar thioester)

  • 3-Chlorophenylboronic acid

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Tris(2-furyl)phosphine (TFP)

  • Copper(I) thiophene-2-carboxylate (CuTC)

  • Anhydrous tetrahydrofuran (THF)

  • Ethyl acetate

  • Hydrochloric acid (1 M)

  • Brine

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add the 6-chloronicotinic thioester (1.0 equiv.), 3-chlorophenylboronic acid (1.5 equiv.), and copper(I) thiophene-2-carboxylate (1.1 equiv.).

  • In a separate flask, prepare the catalyst by dissolving Pd₂(dba)₃ (0.025 equiv.) and TFP (0.1 equiv.) in anhydrous THF.

  • Add the catalyst solution to the reaction mixture.

  • Heat the mixture to 50-60 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • After completion, cool the reaction, dilute with ethyl acetate, and wash with 1 M HCl, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

  • If a thioester was used, subsequent hydrolysis under acidic or basic conditions would be required to yield the final carboxylic acid.

Route 4: Decarboxylation of a Pyridine Dicarboxylic Acid Derivative

A conceptually different approach involves the synthesis of a suitably substituted pyridine-2,5-dicarboxylic acid, followed by selective decarboxylation at the 2-position. This route avoids the direct use of a halogenated nicotinic acid starting material. However, the synthesis of the dicarboxylic acid precursor itself may require a cross-coupling reaction, potentially making this a longer and less atom-economical route.

Mechanistic Rationale

The decarboxylation of pyridinecarboxylic acids is influenced by the position of the carboxyl group and the presence of other substituents. Carboxyl groups at the 2- and 4-positions are generally more labile due to the ability of the nitrogen atom to stabilize the carbanionic intermediate formed upon CO₂ loss. The reaction is typically carried out at high temperatures, sometimes with a catalyst such as copper.

Comparative Analysis

FeatureSuzuki-Miyaura CouplingNegishi CouplingLiebeskind-Srogl CouplingDecarboxylation Route
Starting Materials 6-Chloronicotinic acid, 3-chlorophenylboronic acid6-Chloronicotinic acid, 1-bromo-3-chlorobenzene, zinc6-Chloronicotinic thioester, 3-chlorophenylboronic acidPyridine-2,5-dicarboxylic acid derivative
Key Reagents Palladium catalyst, base, boronic acidPalladium or nickel catalyst, organozinc reagentPalladium catalyst, copper(I) cocatalyst, thioesterHeat, potentially a catalyst
Reaction Conditions Mild to moderate temperatures, aqueous or organic solventsAnhydrous conditions, mild to moderate temperaturesNeutral conditions, moderate temperaturesHigh temperatures
Advantages High functional group tolerance, commercially available reagents, well-establishedHigh reactivity, can couple with chlorides, often faster reactionsNeutral reaction conditions, tolerant of base-sensitive groupsConceptually different, avoids halogenated precursors
Disadvantages Potential for catalyst poisoning by pyridine nitrogenAir and moisture sensitive reagents, toxicity of zinc compoundsRequires synthesis of thioester precursor, stoichiometric copperPotentially harsh conditions, synthesis of precursor may be complex
Typical Yields Good to excellentGood to excellentModerate to goodVariable, can be high

Conclusion

For the synthesis of this compound, the Suzuki-Miyaura coupling represents the most balanced and practical approach for a research and development setting. Its operational simplicity, the stability and commercial availability of the starting materials, and its high functional group tolerance make it a reliable and versatile choice.

The Negishi coupling offers a powerful alternative, particularly if the Suzuki coupling proves to be sluggish due to the relative inertness of the C-Cl bond. The higher reactivity of the organozinc reagent can be a distinct advantage, provided that the necessary anhydrous conditions are carefully maintained.

The Liebeskind-Srogl coupling is a more specialized method that would be most valuable if the substrate contains base-sensitive functional groups that are incompatible with the Suzuki or Negishi conditions. However, the additional step of preparing the thioester precursor makes it a less direct route.

The decarboxylation route is a conceptually interesting but likely more challenging and less efficient strategy for this specific target, as the synthesis of the required dicarboxylic acid precursor would likely involve a cross-coupling reaction as a key step, adding to the overall step count.

Ultimately, the choice of synthetic route will depend on the specific requirements of the project, including the scale of the synthesis, the availability of starting materials and reagents, and the presence of other functional groups in the molecule.

References

A comparative study of the pharmacological effects of nicotinic acid isomers

Author: BenchChem Technical Support Team. Date: January 2026

<_

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Nicotinic acid, or niacin, is a well-established therapeutic agent, particularly for managing dyslipidemia. However, its pharmacological activity is highly specific to its structure as pyridine-3-carboxylic acid. Its isomers, picolinic acid (pyridine-2-carboxylic acid) and isonicotinic acid (pyridine-4-carboxylic acid), despite their chemical similarity, exhibit markedly different pharmacological profiles. This guide provides a comparative analysis of these isomers, delving into their distinct mechanisms of action, physiological effects, and therapeutic potentials. We will explore the critical role of the G protein-coupled receptor 109A (GPR109A) in mediating niacin's primary effects, the lack of such interaction with its isomers, and the unique biological activities of picolinic and isonicotinic acids, such as metal chelation and antiviral properties. This comparative study underscores the profound impact of isomeric structure on pharmacological function and provides a framework for the rational design of targeted therapeutics. Detailed experimental protocols are provided to facilitate further research in this area.

Introduction: The Significance of Isomeric Structure in Pharmacology

In pharmacology, the spatial arrangement of atoms within a molecule can dramatically alter its biological activity. Isomers, molecules with identical chemical formulas but different structures, often exhibit divergent interactions with biological targets. The isomers of nicotinic acid serve as a classic example of this principle. Nicotinic acid (niacin or Vitamin B3) is a potent lipid-modifying agent, while its structural isomers, picolinic acid and isonicotinic acid, lack these effects but possess other unique biological properties.[1][2] This guide will dissect these differences, providing a comprehensive overview of their comparative pharmacology, grounded in mechanistic insights and supported by experimental methodologies.

The Clinical Benchmark: Nicotinic Acid (Niacin)

Nicotinic acid is the most extensively studied of the isomers due to its significant effects on lipid metabolism.[3] Its pharmacological actions are primarily, though not exclusively, mediated by a specific cell surface receptor.

Mechanism of Action: GPR109A-Mediated Effects

The principal target for nicotinic acid is the G protein-coupled receptor 109A (GPR109A), also known as Hydroxycarboxylic Acid Receptor 2 (HCA2).[2][4] This receptor is predominantly expressed on adipocytes and immune cells, such as dermal Langerhans cells.[4][5]

  • Lipid Metabolism: In adipocytes, activation of GPR109A by niacin leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and subsequent reduction in the activity of hormone-sensitive lipase.[6][7] This suppresses the release of free fatty acids from adipose tissue, thereby reducing the substrate available for the liver to synthesize triglycerides and very-low-density lipoproteins (VLDL).[6] Additionally, niacin directly inhibits the hepatic enzyme diacylglycerol acyltransferase-2 (DGAT2), further decreasing triglyceride synthesis and subsequent VLDL and low-density lipoprotein (LDL) secretion.[8][9][10]

  • HDL Metabolism: Niacin is unique in its ability to significantly raise high-density lipoprotein (HDL) cholesterol.[3] This is achieved in part by reducing the breakdown of apolipoprotein A-I, a key component of HDL particles.[11]

  • The Flushing Effect: A major side effect limiting patient compliance with niacin therapy is cutaneous vasodilation, or flushing.[2] This is a direct consequence of GPR109A activation on Langerhans cells and keratinocytes in the skin.[12][13] This activation initiates a signaling cascade that leads to the synthesis and release of prostaglandins, primarily prostaglandin D2 (PGD2) and prostaglandin E2 (PGE2).[5][14] These prostaglandins then act on receptors in the capillaries, causing vasodilation and the characteristic flushing and sensation of warmth.[5][15]

Niacin Signaling Pathway

The signaling cascade initiated by niacin binding to GPR109A is multifaceted, leading to both its therapeutic lipid-modifying effects and its primary adverse effect of flushing.

Niacin_Signaling cluster_adipocyte Adipocyte cluster_langerhans Dermal Langerhans Cell cluster_liver Hepatocyte Niacin_A Nicotinic Acid GPR109A_A GPR109A Niacin_A->GPR109A_A Binds Gi_A Gαi GPR109A_A->Gi_A Activates AC_A Adenylyl Cyclase Gi_A->AC_A Inhibits cAMP_A ↓ cAMP AC_A->cAMP_A PKA_A ↓ PKA cAMP_A->PKA_A HSL_A ↓ Hormone-Sensitive Lipase PKA_A->HSL_A Lipolysis_A ↓ Lipolysis (↓ FFA release) HSL_A->Lipolysis_A Niacin_L Nicotinic Acid GPR109A_L GPR109A Niacin_L->GPR109A_L Binds PLC_L Phospholipase A₂ GPR109A_L->PLC_L Activates AA_L Arachidonic Acid PLC_L->AA_L Releases COX_L COX-1/COX-2 AA_L->COX_L Metabolized by PGs_L PGD₂ / PGE₂ COX_L->PGs_L Synthesizes Vasodilation_L Vasodilation (Flushing) PGs_L->Vasodilation_L Induces Niacin_H Nicotinic Acid DGAT2 DGAT2 Niacin_H->DGAT2 Inhibits TG_Synth ↓ Triglyceride Synthesis DGAT2->TG_Synth VLDL_Sec ↓ VLDL/LDL Secretion TG_Synth->VLDL_Sec

Caption: Niacin's dual signaling pathways in different cell types.

The Pharmacologically Divergent Isomers: Picolinic and Isonicotinic Acid

In stark contrast to nicotinic acid, its isomers do not exhibit significant lipid-lowering capabilities. This is primarily because they are not effective agonists for the GPR109A receptor. The specific positioning of the carboxyl group at the 3-position of the pyridine ring is critical for binding and activation of this receptor.[16] However, these isomers are not biologically inert and possess their own distinct pharmacological profiles.

Picolinic Acid (Pyridine-2-carboxylic acid)

Picolinic acid is an endogenous metabolite of the amino acid tryptophan.[17] Its primary recognized biological role is as a metal chelator.[1]

  • Mineral Absorption: It can form stable complexes with divalent and trivalent metal ions, such as zinc, iron, and chromium, which is thought to facilitate their absorption and transport across the small intestine.[1][18] This property is utilized in nutritional supplements, like zinc picolinate, to enhance mineral bioavailability.[18]

  • Immunomodulatory and Neuroprotective Effects: Research suggests that picolinic acid may have immunomodulatory, neuroprotective, and anti-proliferative effects, although the precise mechanisms are still under investigation.[17][19]

  • Antiviral Activity: Recent studies have identified picolinic acid as a broad-spectrum inhibitor of enveloped viruses, including SARS-CoV-2 and influenza A virus, by primarily inhibiting membrane fusion events during viral entry.[20]

Isonicotinic Acid (Pyridine-4-carboxylic acid)

Isonicotinic acid itself has limited direct pharmacological applications. However, its derivative, isonicotinic acid hydrazide (isoniazid), is a cornerstone drug in the treatment of tuberculosis. While the pharmacological effects of isoniazid are attributed to the entire molecule and its metabolic activation, the isonicotinic acid scaffold is a key structural component.

Comparative Analysis: A Structure-Activity Relationship

The profound differences in the pharmacological effects of these isomers can be attributed to their structure-activity relationships, particularly concerning the GPR109A receptor.

FeatureNicotinic Acid (3-carboxy)Picolinic Acid (2-carboxy)Isonicotinic Acid (4-carboxy)
Primary Target GPR109A Receptor[2]Metal Ions (Chelator)[1](As part of Isoniazid) Mycobacterial enzymes
Lipid-Lowering Yes (↓LDL, ↓TG, ↑HDL)[6][8]NoNo
Flushing Effect Yes (Prostaglandin-mediated)[5]NoNo
Primary Use Dyslipidemia, Pellagra[6]Mineral Supplements, Antiviral Research[18][20]Antitubercular Therapy (as Isoniazid)
Endogenous Yes (Vitamin B3)Yes (Tryptophan metabolite)[17]No

The positioning of the carboxyl group is the critical determinant of GPR109A activation. The receptor's binding pocket accommodates the 3-position carboxyl group, allowing for the conformational change required for Gαi protein coupling. The 2- and 4-position isomers do not fit into this pocket in a way that triggers receptor activation, thus explaining their lack of lipid-lowering and flushing effects.

Experimental Protocols for Comparative Pharmacological Evaluation

To empirically validate the differential effects of nicotinic acid isomers, a series of in vitro and in vivo assays can be employed. The following protocols provide a framework for such a comparative study.

Experimental Workflow Overview

The logical flow for comparing these isomers involves progressing from target binding to cellular function and finally to in vivo physiological response.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Assays (Murine Models) start Start: Isomer Comparison binding_assay Protocol 1: GPR109A Binding Assay (Affinity - Kd) start->binding_assay camp_assay Protocol 2: cAMP Functional Assay (Potency - EC50/IC50) binding_assay->camp_assay Confirms functional consequence of binding flushing_model Protocol 3: Flushing Assessment (Vasodilation) camp_assay->flushing_model Correlates in vitro potency to side effect lipid_model Protocol 4: Dyslipidemia Model (Lipid Profile) camp_assay->lipid_model Correlates in vitro potency to therapeutic effect analysis Comparative Analysis & Structure-Activity Relationship flushing_model->analysis lipid_model->analysis

Caption: Workflow for the comparative pharmacological evaluation of isomers.

Protocol 1: In Vitro GPR109A Radioligand Binding Assay

Objective: To determine and compare the binding affinity (Kd) of nicotinic acid and its isomers to the human GPR109A receptor.

Causality: This assay directly measures the physical interaction between the compounds and the receptor. A high affinity (low Kd) for nicotinic acid and low affinity for its isomers would provide the foundational evidence for their differential pharmacology.

Methodology:

  • Membrane Preparation: Prepare cell membranes from a stable cell line overexpressing human GPR109A (e.g., CHO-K1 or HEK-293 cells).[21]

  • Assay Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of a radioligand for GPR109A (e.g., [³H]nicotinic acid), and increasing concentrations of the unlabeled test compounds (nicotinic acid, picolinic acid, isonicotinic acid).

  • Incubation: Incubate the plates to allow the binding to reach equilibrium.

  • Separation: Rapidly separate the bound from free radioligand using a cell harvester and filtration through glass fiber filters.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of the competitor compound. Use non-linear regression to calculate the IC50 (concentration that inhibits 50% of radioligand binding), which can then be used to determine the inhibition constant (Ki).

Protocol 2: In Vitro cAMP Functional Assay

Objective: To measure the functional consequence of receptor binding by quantifying the inhibition of cAMP production.

Causality: GPR109A is a Gαi-coupled receptor, meaning its activation inhibits adenylyl cyclase and lowers intracellular cAMP levels.[7] This assay confirms whether binding translates into a functional cellular response. Nicotinic acid should potently inhibit cAMP production, while the isomers should be inactive.

Methodology:

  • Cell Culture: Plate GPR109A-expressing cells in a suitable microplate and incubate.

  • Compound Treatment: Pre-treat cells with increasing concentrations of the test compounds.

  • Adenylyl Cyclase Stimulation: Add a universal adenylyl cyclase activator, such as forskolin, to all wells (except negative controls) to stimulate a baseline level of cAMP production.[22]

  • Incubation: Incubate to allow for cAMP production (and its inhibition by active compounds).

  • Cell Lysis and Detection: Lyse the cells and measure intracellular cAMP levels using a commercially available kit, such as those based on HTRF (Homogeneous Time-Resolved Fluorescence) or AlphaScreen technology.[23][24]

  • Data Analysis: Plot the cAMP signal against the log concentration of the test compound to determine the IC50 value for cAMP inhibition.

Protocol 3: In Vivo Murine Model for Flushing Assessment

Objective: To compare the ability of the isomers to induce cutaneous vasodilation (flushing) in a live animal model.

Causality: This assay provides a physiological readout of GPR109A activation in the skin, which is the direct cause of the flushing side effect in humans.

Methodology:

  • Animal Model: Use wild-type mice (e.g., C57BL/6). As a control, Gpr109a knockout mice can be used to confirm the receptor's role.[25]

  • Compound Administration: Administer a single dose of nicotinic acid or its isomers to the mice via oral gavage or intraperitoneal injection.

  • Flushing Measurement: Measure the change in ear blood flow using a laser Doppler flowmeter or quantify the change in ear temperature/redness at various time points post-administration.[25][26] The flushing response in mice is typically biphasic.[25]

  • Data Analysis: Plot the change in blood flow or temperature over time for each treatment group. Compare the peak response and the area under the curve between the different isomers.

Protocol 4: In Vivo Dyslipidemia Model

Objective: To assess and compare the lipid-lowering efficacy of the isomers in a preclinical model of dyslipidemia.

Causality: This in vivo assay directly tests the therapeutic hypothesis: that GPR109A activation by nicotinic acid leads to favorable changes in the lipid profile.

Methodology:

  • Animal Model: Use a relevant model of dyslipidemia, such as rats or mice fed a high-fat diet, or a genetic model like the ApoE knockout mouse.[27][28]

  • Induction of Dyslipidemia: Feed animals a high-fat diet for several weeks to induce elevated cholesterol and triglyceride levels.[28]

  • Treatment: Administer the test compounds (nicotinic acid, isomers, vehicle control) to the dyslipidemic animals daily for a specified period (e.g., 2-4 weeks).

  • Blood Collection and Analysis: Collect blood samples at baseline and at the end of the treatment period. Measure plasma levels of total cholesterol, LDL-C, HDL-C, and triglycerides using standard enzymatic assays.[29]

  • Data Analysis: Compare the percentage change in lipid parameters from baseline for each treatment group using appropriate statistical tests (e.g., ANOVA).

Conclusion and Future Directions

The comparative pharmacology of nicotinic acid and its isomers provides a compelling illustration of molecular specificity in drug action. The precise positioning of the carboxyl group on the pyridine ring is the lynchpin for GPR109A-mediated effects, including both the therapeutic lipid modulation and the problematic flushing side effect. While picolinic and isonicotinic acids lack these specific actions, they are not without their own biological interests, from mineral chelation to potential antiviral applications.

This guide provides a foundational understanding and a practical experimental framework for researchers. Future investigations could focus on designing GPR109A agonists that retain the lipid-modifying benefits of nicotinic acid but have a reduced propensity to cause flushing, perhaps by altering signaling bias or tissue distribution. Further exploration of the non-GPR109A-mediated effects of these isomers could also uncover novel therapeutic avenues.

References

Safety Operating Guide

Proper Disposal of 6-(3-Chlorophenyl)nicotinic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experiments; it includes their safe and compliant disposal. This guide provides a comprehensive, step-by-step framework for the proper disposal of 6-(3-Chlorophenyl)nicotinic acid, a chlorinated heterocyclic compound. By understanding the chemical nature of this substance and adhering to established safety protocols, laboratories can ensure the protection of personnel and the environment.

Foundational Principles: Chemical Hazard Assessment

Before any disposal protocol is initiated, a thorough understanding of the compound's potential hazards is paramount. While a specific Safety Data Sheet (SDS) for this compound may not be readily available, its structure—a nicotinic acid derivative with a chlorinated phenyl group—provides critical insights into its likely properties and hazards.

Key Structural Considerations:

  • Nicotinic Acid Backbone: Nicotinic acid itself is classified as causing serious eye irritation.[1][2]

  • Chlorinated Aromatic Ring: The presence of a chlorophenyl group places this compound in the category of chlorinated organic compounds. These substances are often subject to specific disposal regulations due to their potential for environmental persistence and the formation of toxic byproducts upon improper treatment, such as incineration.[3]

Based on these structural features, this compound should be handled as a substance that is, at a minimum, an eye irritant and a potentially environmentally hazardous chlorinated organic compound. Always handle with appropriate personal protective equipment (PPE), including safety glasses with side shields, chemical-resistant gloves, and a lab coat.[4][5] All handling of the solid material should be performed in a chemical fume hood to avoid inhalation of dust.[6]

Waste Segregation: The Cornerstone of Compliant Disposal

Proper segregation of chemical waste is the most critical step in ensuring safe and compliant disposal. Do not mix this compound waste with other waste streams unless they are compatible and destined for the same disposal route.

Solid Waste

Pure, unadulterated this compound and any lab materials grossly contaminated with the solid compound (e.g., weighing papers, contaminated gloves, or paper towels from a spill cleanup) should be collected as solid chemical waste.

Protocol for Solid Waste Collection:

  • Container Selection: Use a designated, leak-proof, and clearly labeled solid waste container. The container must be compatible with the chemical. A high-density polyethylene (HDPE) container is a suitable choice.

  • Labeling: The container must be labeled with a chemical waste tag as soon as the first item of waste is added.[7][8] The label should clearly state "Hazardous Waste" and list all contents, including "this compound."

  • Storage: Store the sealed waste container in a designated satellite accumulation area within the laboratory. This area should be away from ignition sources and incompatible materials.[9] Do not store waste containers in hallways or other public locations.[9]

Liquid Waste

Solutions containing this compound, such as reaction mixtures or solutions from analytical procedures, must be collected as liquid chemical waste. Due to the chlorinated nature of the compound, this waste stream requires special consideration.

Protocol for Liquid Waste Collection:

  • Waste Stream Identification: This is a halogenated organic solvent waste stream . It must not be mixed with non-halogenated solvent waste.[10] Mixing these waste streams can interfere with solvent recycling processes and may incur higher disposal costs.

  • Container Selection: Use a designated, properly vented, and leak-proof solvent waste container. The container material must be compatible with all components of the waste stream.

  • Labeling: Clearly label the container as "Halogenated Organic Waste" and list all chemical components, including "this compound" and any solvents used.

  • Secondary Containment: Place liquid waste containers in a secondary containment pan to mitigate the impact of any potential leaks.[9]

  • pH Consideration: As an acidic compound, if the waste solution is highly acidic, it should not be mixed with bases or other incompatible materials in the same container.

Disposal Workflow and Decision-Making

The following diagram illustrates the decision-making process for the proper segregation and disposal of waste generated from work with this compound.

DisposalWorkflow cluster_generation Waste Generation cluster_characterization Waste Characterization cluster_solid Solid Waste Stream cluster_liquid Liquid Waste Stream cluster_disposal Final Disposal Waste Generation of 6-(3-Chlorophenyl)nicotinic acid-containing waste IsSolid Is the waste solid or liquid? Waste->IsSolid SolidWaste Solid this compound or contaminated materials IsSolid->SolidWaste Solid LiquidWaste Solutions containing This compound IsSolid->LiquidWaste Liquid CollectSolid Collect in a labeled, compatible solid waste container. SolidWaste->CollectSolid SolidStorage Store in designated satellite accumulation area. CollectSolid->SolidStorage ArrangePickup Arrange for pickup by the institution's Environmental Health and Safety (EHS) department. SolidStorage->ArrangePickup IsHalogenated Is it a halogenated organic solvent waste? LiquidWaste->IsHalogenated CollectHalogenated Collect in a labeled 'Halogenated Organic Waste' container. IsHalogenated->CollectHalogenated Yes NonHalogenated Non-Halogenated Waste (Not applicable for this compound) IsHalogenated->NonHalogenated No LiquidStorage Store in secondary containment in a designated satellite accumulation area. CollectHalogenated->LiquidStorage LiquidStorage->ArrangePickup

Caption: Decision workflow for the segregation and disposal of this compound waste.

Accidental Spills and Emergency Procedures

In the event of a spill, the primary objective is to ensure personnel safety and prevent the spread of contamination.

For a Small Spill (a few grams):

  • Alert Personnel: Notify others in the immediate area of the spill.

  • Don PPE: Wear appropriate PPE, including a lab coat, gloves, and eye protection.

  • Containment: Cover the spill with an absorbent material suitable for chemical spills.

  • Collection: Carefully sweep up the solid material and place it in the designated solid hazardous waste container.[11]

  • Decontamination: Clean the spill area with a suitable solvent (e.g., isopropanol or ethanol), followed by soap and water. Collect all cleanup materials as hazardous waste.

  • Reporting: Report the spill to your laboratory supervisor or EHS department, according to your institution's policies.

For a Large Spill:

  • Evacuate: Immediately evacuate the area.

  • Alert: Notify your institution's EHS or emergency response team.

  • Secure the Area: Prevent entry to the spill area.

  • Do Not Attempt to Clean: Allow trained emergency responders to handle the cleanup.

Ultimate Disposal: The Role of Environmental Health and Safety

The ultimate disposal of this compound waste is the responsibility of your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor. As a chlorinated organic compound, the most likely disposal method is high-temperature incineration at a federally regulated facility.[3]

Key Responsibilities of Laboratory Personnel:

  • Proper Segregation and Labeling: Ensuring waste is correctly identified and labeled is crucial for the safety of EHS personnel and for regulatory compliance.

  • Timely Pickup Requests: Do not allow waste to accumulate in the laboratory for extended periods. Chemical waste must be picked up within specified timeframes, often within 60 days of the accumulation start date.[9]

  • Accurate Record-Keeping: Maintain accurate records of the waste generated in your laboratory.

By adhering to these procedures, researchers can ensure that the disposal of this compound is conducted in a manner that is safe, compliant, and environmentally responsible. This commitment to the entire lifecycle of a chemical is a hallmark of a robust and trustworthy laboratory safety culture.

References

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 6-(3-Chlorophenyl)nicotinic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety protocols, operational procedures, and disposal plans for handling 6-(3-Chlorophenyl)nicotinic acid. As a compound combining a nicotinic acid backbone with a chlorinated phenyl group, it requires a comprehensive understanding of the potential hazards associated with both moieties to ensure safe laboratory practices. This document is intended for researchers, scientists, and drug development professionals, offering a procedural framework built on established safety principles and field-proven insights.

Hazard Assessment: A Synthesis of Known Risks

  • Nicotinic Acid Derivatives : High doses of nicotinic acid have been associated with potential liver damage.[1] As a class, these compounds can cause skin and eye irritation.[2][3]

  • Chlorinated Aromatic Compounds : Chlorophenyl-containing substances are often irritating to the skin, eyes, and respiratory system.[4][5][6] Combustion of these materials may produce highly toxic and corrosive gases such as hydrogen chloride and nitrogen oxides.[4]

The physical form of the compound, typically a solid powder, presents an inhalation hazard and a risk of combustible dust formation.[4][7]

Table 1: Hazard Profile Summary

Hazard Category Associated Moiety Potential Health Effects & Physical Hazards Source(s)
Eye Contact Nicotinic Acid, Chlorophenyl Causes serious eye irritation.[3][5][6] [3][5][6]
Skin Contact Nicotinic Acid, Chlorophenyl Causes skin irritation; may be harmful if absorbed through the skin, especially through abrasions.[4][5][6][8] [4][5][6][8]
Inhalation Nicotinic Acid, Chlorophenyl May cause respiratory irritation.[4][5][6] Inhalation of fine dust can lead to systemic effects. [4][5][6]
Ingestion Nicotinic Acid, Chlorophenyl Harmful if swallowed.[5][6][8] [5][6][8]
Chronic Exposure Nicotinic Acid High doses of nicotinic acid have been linked to hepatotoxicity (liver damage).[1] [1]

| Combustion Hazard | Chlorophenyl | Can form combustible dust concentrations in the air.[7] Thermal decomposition may release toxic fumes like hydrogen chloride and nitrogen oxides.[4] |[4][7] |

Core Personal Protective Equipment (PPE) Requirements

The selection of PPE is the final barrier between the researcher and the chemical. It must be chosen based on a thorough risk assessment of the procedures being performed.

Eye and Face Protection

Due to the severe irritation potential, robust eye protection is mandatory.

  • Safety Goggles : Chemical splash goggles that meet ANSI Z87.1 standards are required for all handling activities.[7][9] These provide a seal around the eyes, offering superior protection from dust and splashes compared to standard safety glasses.

  • Face Shield : A full-face shield must be worn over safety goggles during procedures with a high risk of splashing or dust generation, such as weighing large quantities or transferring the compound.[10][11][12]

Hand Protection

The correct gloves are critical to prevent dermal absorption.

  • Recommended Materials : Nitrile or neoprene gloves are recommended for their resistance to a broad range of chemicals, including chlorinated and aromatic compounds.[9][10] Always consult the glove manufacturer's resistance guide for specific breakthrough times if available.

  • Protocol : Inspect gloves for any signs of degradation or puncture before each use. Remove and replace gloves immediately upon contamination. Wash hands thoroughly with soap and water after removing gloves.

Body Protection
  • Laboratory Coat : A standard, fully-buttoned laboratory coat should be worn for all procedures to protect against minor spills and dust.[7][9]

  • Chemical-Resistant Apron/Suit : For tasks involving larger quantities or a significant risk of splashes, a chemical-resistant apron worn over the lab coat provides an additional layer of protection.[10]

Respiratory Protection

The primary defense against inhalation of chemical dust is the use of engineering controls.

  • Chemical Fume Hood : All handling of this compound powder must be conducted within a certified chemical fume hood to control dust at the source.[7][10]

  • Respirator : If engineering controls are insufficient or unavailable, a NIOSH-approved respirator with the appropriate particulate filter is required.[7][9] Use of a respirator necessitates enrollment in a respiratory protection program, including fit testing.[9]

Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a strict operational protocol is crucial for minimizing exposure. The following workflow provides a self-validating system for safe handling from preparation to disposal.

Safe_Handling_Workflow cluster_prep 1. Preparation cluster_ppe 2. Donning PPE cluster_handling 3. Chemical Handling (in Fume Hood) cluster_decon 4. Decontamination & Doffing cluster_dispose 5. Disposal Prep Verify Engineering Controls (Fume Hood, Eyewash) Gather Assemble Materials (PPE, Glassware, Waste) Prep->Gather Don_Coat Don Lab Coat Gather->Don_Coat Don_Goggles Don Goggles/Face Shield Don_Coat->Don_Goggles Don_Gloves Don Gloves Don_Goggles->Don_Gloves Weigh Weigh Compound Carefully Don_Gloves->Weigh Transfer Transfer & Prepare Solution Weigh->Transfer Clean Clean Work Area Transfer->Clean Doff_Gloves Doff Gloves Clean->Doff_Gloves Doff_Goggles Doff Goggles/Face Shield Doff_Gloves->Doff_Goggles Doff_Coat Doff Lab Coat Doff_Goggles->Doff_Coat Wash Wash Hands Thoroughly Doff_Coat->Wash Dispose Segregate & Dispose of Hazardous Waste Wash->Dispose

Caption: PPE Selection and Safe Handling Workflow.

Step 1: Preparation and Engineering Controls
  • Designate Area : All work with this compound should be performed in a designated area, preferably within a chemical fume hood.[7]

  • Verify Controls : Before starting, ensure the chemical fume hood is operational and that an eyewash station and safety shower are accessible and unobstructed.[10]

  • Assemble Materials : Gather all necessary PPE, equipment, and labeled hazardous waste containers before handling the chemical to minimize traffic in and out of the work area.[7]

Step 2: Donning PPE

Follow the correct sequence to ensure complete protection:

  • Don laboratory coat, ensuring it is fully buttoned.

  • Don safety goggles and, if necessary, a face shield.

  • Don chemical-resistant gloves, pulling the cuffs over the sleeves of the lab coat.

Step 3: Handling the Compound
  • Weighing : Carefully weigh the powder inside the fume hood on weigh paper or in a container to minimize dust generation.[7]

  • Transfers : Conduct all transfers of the solid or its solutions within the fume hood.

Step 4: Doffing PPE & Decontamination

To avoid cross-contamination, remove PPE in the following order:

  • Gloves : Remove gloves first, turning them inside out as you remove them.

  • Face Shield/Goggles : Remove eye and face protection.

  • Lab Coat : Remove the lab coat, turning it inward as it is removed.

  • Hand Hygiene : Wash hands thoroughly with soap and water.

Emergency and Disposal Procedures

Spill Management

In the event of a spill, remain calm and follow this procedure:

  • Evacuate and Alert : Alert others in the area and evacuate if the spill is large or outside of a containment hood.

  • Secure Area : Prevent unauthorized entry into the spill zone.

  • Cleanup :

    • Wear appropriate PPE, including respiratory protection if the spill is outside a fume hood.

    • Cover the spill with an inert absorbent material like vermiculite or sand.[10]

    • Carefully sweep the absorbed material into a labeled, sealable hazardous waste container.[10]

    • Clean the spill area with a suitable solvent, followed by soap and water.

Waste Disposal Plan

Proper disposal is a critical and regulated part of the chemical lifecycle.

  • Solid Waste : All disposable items contaminated with this compound (e.g., gloves, weigh paper, absorbent material) must be collected in a dedicated, clearly labeled hazardous waste container.[7]

  • Liquid Waste : Solutions containing the compound should be collected in a labeled, sealed hazardous waste container. Do not dispose of this chemical down the drain.[10]

  • Compliance : Dispose of all waste in accordance with local, state, and federal regulations.

References

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6-(3-Chlorophenyl)nicotinic acid
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6-(3-Chlorophenyl)nicotinic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.